3,3'-Dithiobis(2,5-dimethylfuran)
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,5-dimethylfuran-3-yl)disulfanyl]-2,5-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-7-5-11(9(3)13-7)15-16-12-6-8(2)14-10(12)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCALSZHJBMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)SSC2=C(OC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067400 | |
| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; meaty aroma | |
| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 to 111.00 °C. @ 1.00 mm Hg | |
| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; slighty soulble in fat, Miscible at room temperature (in ethanol) | |
| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.140-1.152 | |
| Record name | bis(2,5-Dimethyl-3-furyl) disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/999/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
28588-73-0 | |
| Record name | 3,3′-Dithiobis[2,5-dimethylfuran] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28588-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,5-dimethyl-3-furyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028588730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 3,3'-dithiobis[2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobis[2,5-dimethylfuran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4J0329QJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bis(2,5-dimethyl-3-furanyl) disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036167 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,3'-Dithiobis(2,5-dimethylfuran)
Introduction
3,3'-Dithiobis(2,5-dimethylfuran), also known by its synonym Bis(2,5-dimethyl-3-furyl) disulfide, is an organosulfur compound featuring two 2,5-dimethylfuran rings linked by a disulfide bridge. Its Chemical Abstracts Service (CAS) registry number is 28588-73-0 [1][2]. While its documented application is primarily in the food and fragrance industry as a flavoring agent with a characteristic meaty aroma, its unique structure presents intriguing possibilities for broader scientific application, particularly in the realm of medicinal chemistry and materials science.[1][2]
The furan scaffold is a cornerstone in many pharmacologically active compounds, contributing to a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5][6] Concurrently, the disulfide bond is a critical functional group in biochemistry and drug design, often employed as a cleavable linker for stimuli-responsive drug delivery systems that target the reductive environment of cancer cells.[2][7][8] This guide provides a comprehensive overview of the known properties of 3,3'-Dithiobis(2,5-dimethylfuran), proposes a viable synthetic pathway, explores its potential applications in drug development, and outlines necessary safety considerations.
Physicochemical and Spectroscopic Properties
The fundamental properties of 3,3'-Dithiobis(2,5-dimethylfuran) are summarized below. It is characterized as an amber-colored liquid, insoluble in water, with a distinct meaty odor.[2][7] The predicted high LogP value suggests significant lipophilicity.[1][2]
| Property | Value | Source |
| CAS Number | 28588-73-0 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₂S₂ | [1][2] |
| Molecular Weight | 254.37 g/mol | [1][2] |
| Appearance | Amber liquid | [7] |
| Odor | Meaty | [1][2] |
| Boiling Point | 305.3 ± 42.0 °C (Predicted) | [1][2] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1][2] |
| LogP | 4.57 (Predicted) | [1][2] |
| Solubility | Insoluble in water; slightly soluble in fat | [7] |
| Synonyms | Bis(2,5-dimethyl-3-furyl) disulfide; Furan, 3,3'-dithiobis[2,5-dimethyl- | [2][9] |
| InChI Key | JDWCALSZHJBMIQ-UHFFFAOYSA-N | [9] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Oxidative Dimerization of 2,5-Dimethylfuran-3-thiol
The formation of a disulfide bond via the oxidation of two thiol moieties is a fundamental and widely employed transformation in organic synthesis.[10][11][12] This process can be achieved using a variety of mild oxidizing agents, including air (O₂) catalyzed by a base, hydrogen peroxide, or iodine.
Experimental Protocol (Hypothetical)
-
Preparation of Precursor (2,5-Dimethylfuran-3-thiol): The synthesis would first require the preparation of the thiol precursor. A plausible method involves the lithiation of 2,5-dimethylfuran at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with elemental sulfur and subsequent acidic workup.
-
Dissolution: Dissolve 2,5-dimethylfuran-3-thiol in a suitable organic solvent, such as N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base: Add a catalytic amount of an organic base, such as triethylamine (Et₃N), to facilitate the deprotonation of the thiol to the more reactive thiolate.[10]
-
Oxidation: Bubble air or oxygen through the stirred solution at room temperature. Alternatively, a stoichiometric amount of a mild oxidant like iodine (I₂) can be added portion-wise until a persistent color indicates the consumption of the thiol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3,3'-Dithiobis(2,5-dimethylfuran).
Causality: This approach is favored for its high atom economy and generally mild reaction conditions. The base deprotonates the thiol, forming a thiolate anion which is readily oxidized to a thiyl radical. Two thiyl radicals then combine to form the stable disulfide bond. Air oxidation is particularly "green" as it uses a readily available oxidant and produces water as the primary byproduct.[10]
Applications in Research and Drug Development
While currently utilized as a food additive, the molecular architecture of 3,3'-Dithiobis(2,5-dimethylfuran) suggests significant untapped potential in drug discovery and medicinal chemistry.
The Furan Moiety as a Pharmacophore
The furan ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in a molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a framework for diverse functionalization.[1][3] Furan derivatives have demonstrated a vast array of pharmacological activities, including:
The Disulfide Bridge as a Pro-drug Linker
The disulfide bond is a key functional group for designing targeted drug delivery systems.[2][8] The intracellular environment, particularly in many cancer cells, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[13] This redox potential difference can be exploited. A bioactive molecule can be rendered temporarily inactive by linking it to another molecule via a disulfide bridge. This "pro-drug" is stable in circulation but, upon entering a target cell, the disulfide bond is cleaved by intracellular GSH, releasing the active drug precisely where it is needed. This strategy can increase therapeutic efficacy and reduce systemic side effects.[7][8][9]
Given these principles, 3,3'-Dithiobis(2,5-dimethylfuran) and its derivatives could be investigated as novel therapeutic agents. The cleavage of the disulfide bond would release two equivalents of 2,5-dimethylfuran-3-thiol, a molecule that could be engineered to exhibit specific biological activity.
Safety and Handling
A comprehensive, specific Safety Data Sheet (SDS) for 3,3'-Dithiobis(2,5-dimethylfuran) is not widely available. Therefore, researchers must handle this compound with the caution appropriate for a substance with an incomplete toxicological profile. General principles for handling organosulfur compounds should be strictly followed.[14][15]
-
Olfactory Fatigue: Many organosulfur compounds are known for their strong, often unpleasant odors.[14] Prolonged exposure can lead to olfactory fatigue, where the ability to detect the odor diminishes, potentially leading to overexposure.
-
General Precautions: All work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Toxicity of Related Compounds: While not directly applicable, related sulfur compounds like sulfur mustard are known to be highly toxic and act as vesicants (blistering agents).[16] While 3,3'-Dithiobis(2,5-dimethylfuran) does not share the same reactive chloroethyl groups, this underscores the need for caution when handling novel organosulfur molecules. Some organosulfur compounds from natural sources have been studied for toxicity, showing dose-dependent effects.[17][18]
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Conclusion
3,3'-Dithiobis(2,5-dimethylfuran) (CAS: 28588-73-0) is an intriguing molecule whose potential extends far beyond its current application as a flavoring agent. Its physicochemical properties are moderately well-defined, and a robust synthetic strategy via thiol oxidation is chemically sound. The true opportunity for this compound lies at the intersection of furan chemistry and disulfide-mediated drug delivery. The combination of a biologically active furan scaffold with a redox-sensitive disulfide linker makes it and its future derivatives promising candidates for the development of novel, targeted therapeutics. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and toxicological profile to unlock its full potential for the scientific and drug development communities.
References
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Disulfide based prodrugs for cancer therapy. RSC Advances. Available at: [Link]
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Disulfide Bond-Driven Oxidation- and Reduction-Responsive Prodrug Nanoassemblies for Cancer Therapy. ACS Nano. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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A Review on Biological and Medicinal Significance of Furan. Alqalam Journal of Medical and Applied Sciences. Available at: [Link]
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Pharmacological activity of furan derivatives. Sciforum. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]
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Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents. Molecular Pharmaceutics. Available at: [Link]
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Disulfide based prodrugs for cancer therapy. ResearchGate. Available at: [Link]
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Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. Nano Letters. Available at: [Link]
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A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Available at: [Link]
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Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. Available at: [Link]
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Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances. Available at: [Link]
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Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]
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In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Applied Sciences. Available at: [Link]
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Organosulfur chemistry. Wikipedia. Available at: [Link]
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Mustard gas. Wikipedia. Available at: [Link]
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Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link].aspx]([Link])
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Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) for research purposes
An In-depth Technical Guide to the Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
Abstract
This technical guide provides a comprehensive framework for the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) (CAS No. 28588-73-0), a significant organosulfur compound utilized in the flavor and fragrance industry and holding potential for broader research applications.[1][2] The document outlines a proposed two-stage synthetic pathway, commencing with the electrophilic thiolation of 2,5-dimethylfuran to yield the key intermediate, 2,5-dimethylfuran-3-thiol, followed by its oxidative dimerization to the target disulfide. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and establishes a framework for the validation and characterization of both the intermediate and the final product. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a robust understanding of furan chemistry and disulfide synthesis.
Introduction and Strategic Overview
3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide, is a heteroaromatic compound noted for its complex, meaty flavor profile.[2] Its structure, featuring a disulfide linkage between two furan rings, makes it a molecule of interest for applications beyond flavor science, including materials science and as a potential scaffold in medicinal chemistry. The disulfide bond is a crucial functional group in biochemistry, known for its role in protein structuring and redox processes, suggesting that furan-containing disulfides could exhibit interesting biological activities.[3]
The synthesis of this molecule is not widely documented in peer-reviewed literature, necessitating a strategy built from first principles of organic chemistry. Our synthetic approach is logically designed around a two-step sequence:
-
Formation of the Thiol Intermediate: Introduction of a thiol (-SH) group onto the 2,5-dimethylfuran backbone at the C3 position.
-
Oxidative Coupling: Dimerization of the resulting 2,5-dimethylfuran-3-thiol intermediate to form the target disulfide bridge.
This strategy allows for controlled synthesis and purification of the key thiol intermediate before proceeding to the final oxidation, maximizing the potential for a high-purity final product.
Retrosynthetic Analysis
The logical disconnection of the target molecule cleaves the disulfide bond, identifying 2,5-dimethylfuran-3-thiol as the immediate precursor. This thiol can be conceptually derived from the commercially available starting material, 2,5-dimethylfuran, via an electrophilic substitution reaction to install the sulfur functionality.
Caption: Retrosynthetic pathway for 3,3'-Dithiobis(2,5-dimethylfuran).
Part I: Synthesis of the Key Intermediate: 2,5-Dimethylfuran-3-thiol
The introduction of a functional group onto a furan ring is typically achieved through electrophilic aromatic substitution. The furan ring is highly activated towards electrophiles, but this reactivity can also lead to polymerization under harsh acidic conditions.[1] In 2,5-dimethylfuran, the C2 and C5 positions are blocked by methyl groups, which are activating and direct incoming electrophiles to the C3 and C4 positions. Therefore, direct electrophilic substitution is the most logical pathway to install the sulfur functionality.
Mechanistic Rationale and Reagent Selection
Direct thiolation is challenging; a more common and controllable approach involves sulfonation followed by reduction. However, a more direct method could involve an electrophilic sulfur reagent. Given the sensitivity of the furan ring, a mild reagent is paramount. A plausible approach involves the use of a sulfenylating agent. For this guide, we propose a protocol based on lithiation followed by quenching with elemental sulfur, a well-established method for creating thiols from aromatic systems. This avoids strongly acidic conditions and provides high regioselectivity.
Proposed Experimental Protocol: Synthesis of 2,5-Dimethylfuran-3-thiol
Safety: This procedure involves pyrophoric reagents (n-Butyllithium) and flammable solvents. It must be conducted by trained personnel in an inert atmosphere (Nitrogen or Argon) within a certified fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2,5-dimethylfuran (e.g., 5.0 g, 52 mmol) to the cold THF.
-
-
Lithiation:
-
Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents, 57.2 mmol, e.g., 22.9 mL of a 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated intermediate.
-
-
Sulfur Quench:
-
In a separate dry flask, suspend elemental sulfur powder (1.05 equivalents, 54.6 mmol, 1.75 g) in 20 mL of anhydrous THF.
-
Slowly transfer the lithiated furan solution via cannula into the sulfur suspension at -78 °C. Maintain vigorous stirring.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2 hours.
-
-
Reduction and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add a solution of lithium aluminum hydride (LiAlH₄, 2.0 equivalents, 104 mmol) in THF portion-wise. Caution: Exothermic reaction and gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding water (e.g., 4 mL), followed by 15% aqueous NaOH (4 mL), and then more water (12 mL) at 0 °C.
-
Stir the resulting greyish-white suspension for 30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Combine the organic filtrates, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product should be purified by vacuum distillation or flash column chromatography on silica gel.
-
The identity and purity of the product, 2,5-dimethylfuran-3-thiol, should be confirmed by comparing its physical and spectroscopic data with known values.
-
| Parameter | Expected Value | Source(s) |
| CAS Number | 55764-23-3 | [4] |
| Molecular Formula | C₆H₈OS | [5] |
| Molecular Weight | 128.19 g/mol | [4] |
| Appearance | Light yellow to brown liquid | [5][6] |
| Boiling Point | 175-177 °C @ 760 mmHg | [7] |
| Specific Gravity | ~1.14 g/cm³ @ 25 °C | [7] |
| Refractive Index | ~1.51 @ 20 °C | [7] |
Part II: Oxidative Dimerization to 3,3'-Dithiobis(2,5-dimethylfuran)
The oxidation of thiols to disulfides is one of the most fundamental and reliable transformations in sulfur chemistry.[3] A wide variety of oxidizing agents can accomplish this, but for a sensitive substrate like a furan derivative, a mild and selective method is crucial to prevent side reactions such as oxidation of the furan ring itself.
Mechanistic Rationale and Reagent Selection
We propose the use of iodine (I₂) in the presence of a mild base like triethylamine (Et₃N). This classic method is highly efficient and proceeds under gentle conditions. The mechanism involves the formation of a sulfenyl iodide intermediate (R-SI) from the thiol. The base neutralizes the HI byproduct. A second molecule of thiol (as the thiolate anion) then attacks the electrophilic sulfur of the sulfenyl iodide, displacing the iodide ion and forming the disulfide bond. This method avoids harsh oxidants and typically results in high yields with simple purification.
Caption: Proposed mechanism for iodine-mediated oxidation of thiols.
Proposed Experimental Protocol: Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylfuran-3-thiol (e.g., 2.0 g, 15.6 mmol) in 40 mL of dichloromethane (DCM).
-
Add triethylamine (Et₃N, 1.2 equivalents, 18.7 mmol, 2.6 mL) to the solution.
-
-
Oxidation:
-
Prepare a solution of iodine (I₂, 0.6 equivalents, 9.36 mmol, 2.38 g) in 20 mL of DCM.
-
Add the iodine solution dropwise to the stirred thiol solution at room temperature. The characteristic dark color of iodine should disappear upon addition. Continue adding until a faint, persistent brown color remains, indicating slight excess of iodine.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting thiol spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the organic layer is colorless, then with water, and finally with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
The crude 3,3'-Dithiobis(2,5-dimethylfuran) can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The final product's identity should be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS).
-
| Parameter | Expected Value / Features | Source(s) |
| CAS Number | 28588-73-0 | [8] |
| Molecular Formula | C₁₂H₁₄O₂S₂ | [8] |
| Molecular Weight | 254.38 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [9] |
| Specific Gravity | ~1.14-1.15 g/cm³ @ 25 °C | [10] |
| Refractive Index | ~1.55-1.57 @ 20 °C | [10] |
| ¹H NMR | Expect signals for two equivalent methyl groups and one furan ring proton for each half of the symmetric molecule. | - |
| ¹³C NMR | Expect 6 distinct carbon signals corresponding to the symmetric disulfide. | - |
| IR Spectroscopy | Expect C-H, C=C, and C-O stretching frequencies characteristic of a substituted furan. Absence of a S-H stretch (~2550 cm⁻¹) is critical. | - |
| Mass Spec (MS) | Expect a molecular ion peak [M]⁺ at m/z ≈ 254. | - |
Conclusion
This guide presents a robust and logically derived synthetic pathway for the preparation of 3,3'-Dithiobis(2,5-dimethylfuran) for research purposes. By employing a two-stage process involving a regioselective thiolation of 2,5-dimethylfuran followed by a mild oxidative dimerization, this methodology provides a clear and controllable route to the target compound. The detailed protocols and mechanistic discussions are intended to provide researchers with the necessary foundation to successfully synthesize and validate this valuable molecule.
References
-
The Good Scents Company. (n.d.). bis(2,5-dimethyl-3-furyl) disulfide. Thegoodscentscompany.com. [Link]
-
FooDB. (2010). Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021). Foodb.ca. [Link]
-
The Good Scents Company. (n.d.). 2,5-dimethyl-3-furan thiol. Thegoodscentscompany.com. [Link]
-
LookChem. (n.d.). Bis(2-5-Dimethyl-3-furyl)disulfide. Lookchem.com. [Link]
-
Chem-Net. (n.d.). bis(2,5-Dimethyl-3-furyl) disulfide. Chem-net.com. [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE. Femaflavor.org. [Link]
-
Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. Chem.libretexts.org. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021) - FooDB [foodb.ca]
- 3. ijred.cbiore.id [ijred.cbiore.id]
- 4. 2,5-dimethylfuran-3-thiol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,5-Dimethyl-3-furanthiol | CymitQuimica [cymitquimica.com]
- 6. 2,5-Dimethylfuran-3-thiol 55764-23-3 [mingyuanchemical.com]
- 7. 2,5-dimethyl-3-furan thiol, 55764-23-3 [thegoodscentscompany.com]
- 8. bis(2,5-Dimethyl-3-furyl) disulfide [shiji.cnreagent.com]
- 9. China Bis(2-5-Dimethyl-3-furyl)disulfideï¼CAS#28588-73-0ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]
- 10. bis(2,5-dimethyl-3-furyl) disulfide, 28588-73-0 [thegoodscentscompany.com]
Spectroscopic Characterization of 3,3'-Dithiobis(2,5-dimethylfuran): A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 3,3'-Dithiobis(2,5-dimethylfuran). As a key organosulfur compound incorporating the furan moiety, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and professionals in drug development for unambiguous identification, purity assessment, and structural elucidation. This document delineates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, field-proven experimental protocols for data acquisition. The interpretations are grounded in established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Overview
3,3'-Dithiobis(2,5-dimethylfuran), with the chemical formula C₁₂H₁₄O₂S₂ and a molecular weight of 254.37 g/mol , is a symmetrical molecule featuring two 2,5-dimethylfuran rings linked by a disulfide bridge at the 3-position. The structural characteristics of this molecule give rise to a distinct spectroscopic profile.
Caption: Molecular structure of 3,3'-Dithiobis(2,5-dimethylfuran).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,3'-Dithiobis(2,5-dimethylfuran), both ¹H and ¹³C NMR will provide critical information about the hydrogen and carbon environments.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,3'-Dithiobis(2,5-dimethylfuran). These predictions are based on the analysis of the known spectra of 2,5-dimethylfuran and the anticipated electronic effects of the disulfide linkage.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.25 | s | 6H | C2-CH₃ & C2'-CH₃ |
| ~ 2.35 | s | 6H | C5-CH₃ & C5'-CH₃ |
| ~ 6.00 | s | 2H | C4-H & C4'-H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 13.5 | C2-C H₃ & C2'-C H₃ |
| ~ 14.5 | C5-C H₃ & C5'-C H₃ |
| ~ 110.0 | C 4 & C 4' |
| ~ 120.0 | C 3 & C 3' |
| ~ 148.0 | C 5 & C 5' |
| ~ 151.0 | C 2 & C 2' |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3,3'-Dithiobis(2,5-dimethylfuran).
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 500 MHz).
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Chemical structure and IUPAC name of 3,3'-Dithiobis(2,5-dimethylfuran)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate world of heterocyclic chemistry continually presents molecules with unique structural motifs and promising, yet often underexplored, functionalities. Among these, sulfur-containing furan derivatives represent a fascinating class of compounds, merging the aromaticity of the furan ring with the versatile chemistry of sulfur. This guide focuses on a specific example: 3,3'-Dithiobis(2,5-dimethylfuran). While recognized primarily as a potent flavoring agent, its chemical architecture suggests a potential for broader applications in materials science and drug discovery. This document serves as a comprehensive technical resource, consolidating available information on its chemical identity, synthesis, and known properties, while also highlighting areas ripe for future investigation.
Chemical Identity and Structure
The compound of interest is systematically named 3,3'-Dithiobis(2,5-dimethylfuran) according to IUPAC nomenclature. It is also commonly referred to by its alternative name, Bis(2,5-dimethyl-3-furyl) disulfide .
Key identifiers for this compound are summarized in the table below:
| Identifier | Value |
| IUPAC Name | 3,3'-Dithiobis(2,5-dimethylfuran) |
| Alternative Name | Bis(2,5-dimethyl-3-furyl) disulfide |
| CAS Number | 28588-73-0[1] |
| Molecular Formula | C₁₂H₁₄O₂S₂[1] |
| Molecular Weight | 254.37 g/mol [1] |
The molecular structure consists of two 2,5-dimethylfuran rings linked at their 3-positions by a disulfide bridge. This disulfide linkage is a key functional group, known for its role in stabilizing protein structures and its potential for redox activity.
Caption: Chemical structure of 3,3'-Dithiobis(2,5-dimethylfuran).
Synthesis and Characterization
Proposed Synthetic Pathways
Pathway A: Oxidative Coupling of 3-mercapto-2,5-dimethylfuran
This is a common method for the formation of disulfides. The key intermediate, 3-mercapto-2,5-dimethylfuran, would first need to be synthesized. The subsequent mild oxidation of this thiol would yield the desired disulfide. A similar methodology has been reported for the synthesis of the related compound, bis(2-methyl-3-furyl) disulfide, where the corresponding thiol was oxidized by bubbling air through a hexane solution of the thiol at room temperature for 20 hours.[2]
Caption: Proposed Synthesis Pathway A.
Pathway B: Reaction of 2,5-Dimethylfuran with a Sulfur-Transfer Reagent
A more direct approach could involve the reaction of 2,5-dimethylfuran with a suitable sulfur-transfer reagent. One source suggests a high-temperature reaction between 2,5-dimethylfuran and dimethyl disulfide (DMDS) at 150-160 °C to produce the target compound.[3] Another possibility is the use of sulfur monochloride (S₂Cl₂), which is known to react with aromatic compounds to form disulfides. This reaction would likely require careful control of stoichiometry and reaction conditions to avoid the formation of polysulfides and other byproducts.
Sources
The Dual-Action Mechanism of 3,3'-Dithiobis(2,5-dimethylfuran) in Advanced Self-Healing Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for intelligent polymeric materials capable of self-repair has led to the exploration of dynamic covalent chemistries. This technical guide delves into the novel concept of utilizing 3,3'-Dithiobis(2,5-dimethylfuran) as a multifunctional cross-linking agent in the design of next-generation self-healing polymers. We propose a unique dual-action healing mechanism that synergistically combines the reversible nature of disulfide bonds with the thermoreversible Diels-Alder cycloaddition capabilities of the furan moieties. This document provides a comprehensive overview of the core principles, a proposed synthetic strategy for the key monomer, its incorporation into polymer networks, and detailed experimental protocols for characterization. The insights provided herein aim to accelerate research and development in the field of durable and sustainable polymeric materials.
Introduction: The Imperative for Self-Healing Polymers
Polymers are ubiquitous in modern technology, from biomedical devices to aerospace components. However, their susceptibility to mechanical damage over their service lifetime limits their durability and contributes to material waste. The development of polymers with intrinsic self-healing capabilities is a paramount objective in materials science, promising extended product life, enhanced safety, and improved sustainability.[1] Intrinsic self-healing materials are designed to repair damage autonomously through reversible chemical bonding.[2] Among the various dynamic covalent bonds explored for this purpose, disulfide bonds and the furan-maleimide Diels-Alder reaction have emerged as particularly promising due to their stimuli-responsive nature.[2][3]
This guide introduces a novel approach centered on 3,3'-Dithiobis(2,5-dimethylfuran) , a molecule engineered to harness both of these healing chemistries simultaneously. The integration of a readily reversible disulfide linkage for low-temperature repair with a heat-activated Diels-Alder mechanism offers the potential for multi-level healing and enhanced material robustness. The 2,5-dimethylfuran scaffold provides a bio-based origin and is known to impart favorable thermal and mechanical properties to polymers.[4][5]
The Core Principle: A Dual-Mechanism Approach to Healing
The central hypothesis is that a polymer network cross-linked with 3,3'-Dithiobis(2,5-dimethylfuran) will exhibit a two-stage healing capability. This is predicated on the distinct activation energies of the two reversible reactions: disulfide exchange and the Diels-Alder cycloaddition.
Mechanism I: Disulfide Exchange for Ambient and Low-Temperature Repair
Disulfide bonds are known to undergo exchange reactions under various stimuli, including heat, light (UV), and redox conditions.[6] This dynamic nature allows for the reformation of cross-links across a fracture plane, restoring mechanical integrity. The disulfide exchange can proceed through two primary pathways:
-
Radical-Mediated Exchange: Homolytic cleavage of the S-S bond, often initiated by heat or UV light, generates thiyl radicals. These radicals can then attack other disulfide bonds, leading to a shuffling of the cross-links.
-
Anion-Mediated Exchange: In the presence of a nucleophile (like a thiolate anion), a disulfide bond can be cleaved and reformed. This process is often faster and can occur at lower temperatures than the radical-mediated pathway.
This mechanism is particularly advantageous for repairing minor cracks and scratches at or near ambient temperatures, providing a rapid and energy-efficient healing response.
Mechanism II: Furan-Maleimide Diels-Alder Reaction for High-Temperature Repair
The furan ring is a diene that can undergo a reversible [4+2] cycloaddition reaction, known as the Diels-Alder reaction, with a dienophile, typically a maleimide.[7] This reaction forms a thermally reversible covalent bond. Upon heating, the reverse Diels-Alder reaction occurs, breaking the cross-links and allowing the polymer to flow and rebond upon cooling.[8]
The incorporation of the furan moiety from 3,3'-Dithiobis(2,5-dimethylfuran) into the polymer network allows for a second, more robust healing mechanism at elevated temperatures. This is particularly useful for repairing larger-scale damage.
Proposed Synthesis and Polymer Incorporation
Proposed Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
A potential synthetic pathway could involve the direct thiolation of 2,5-dimethylfuran followed by oxidation.
Step 1: Thiolation of 2,5-Dimethylfuran to yield 2,5-Dimethylfuran-3-thiol.
This could potentially be achieved through a variation of the Paal-Knorr thiophene synthesis, adapting the conditions for furan thiolation.[9] Alternatively, direct lithiation of 2,5-dimethylfuran at the 3-position followed by reaction with elemental sulfur and subsequent reduction could yield the desired thiol.
Step 2: Oxidative Coupling to form 3,3'-Dithiobis(2,5-dimethylfuran).
The resulting 2,5-Dimethylfuran-3-thiol can be oxidized using a mild oxidizing agent, such as iodine in the presence of a base, or by air oxidation, to yield the target disulfide-linked compound.
Incorporation into a Polymer Network
3,3'-Dithiobis(2,5-dimethylfuran) can be incorporated into a polymer network as a chain extender or a cross-linker. For instance, it can be reacted with di-isocyanates to form a polyurethane network. The furan rings would then be available for subsequent cross-linking with a bismaleimide.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of a self-healing polymer based on the proposed dual-mechanism.
Synthesis of a Furan-Disulfide Polyurethane
-
Pre-polymer Formation: In a moisture-free reaction vessel, react a diol (e.g., poly(tetramethylene glycol)) with an excess of a di-isocyanate (e.g., isophorone diisocyanate) at 80°C under an inert atmosphere until the desired NCO content is reached.
-
Chain Extension: Dissolve the 3,3'-Dithiobis(2,5-dimethylfuran) in a dry solvent (e.g., anhydrous N,N-dimethylformamide). Add this solution dropwise to the pre-polymer. The reaction will proceed between the hydroxyl groups (if any remain after derivatization for reactivity) or other functional groups on the furan monomer and the isocyanate groups of the pre-polymer.
-
Cross-linking with Bismaleimide: To introduce the second healing mechanism, a bismaleimide is added to the furan-functionalized polyurethane. The mixture is then cured at a temperature that facilitates the Diels-Alder reaction (typically 60-80°C).
Characterization of the Polymer
-
FTIR Spectroscopy: To confirm the formation of the polyurethane and the Diels-Alder adducts. Key peaks to monitor include the disappearance of the NCO peak (~2270 cm⁻¹), the appearance of urethane linkages (~1700 cm⁻¹), and changes in the furan and maleimide characteristic peaks.
-
¹H NMR Spectroscopy: To elucidate the structure of the synthesized monomer and the final polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to observe the endotherm corresponding to the retro-Diels-Alder reaction upon heating.[10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. Furan-based polymers are known for their good thermal stability.[11][12]
-
Tensile Testing: To quantify the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.
-
Self-Healing Efficiency: A crack is intentionally introduced into a polymer sample. The healing process is triggered by the appropriate stimulus (e.g., mild heating for disulfide exchange, higher temperature for Diels-Alder). The recovery of mechanical properties is then measured and expressed as a percentage of the original value.
Data Presentation
The following tables provide a template for summarizing the expected quantitative data from the characterization experiments.
Table 1: Thermal Properties of the Furan-Disulfide Polymer
| Property | Value |
| Glass Transition Temperature (Tg) | TBD |
| Retro-Diels-Alder Temperature | TBD |
| 5% Weight Loss Temperature (TGA) | TBD |
Table 2: Mechanical Properties and Healing Efficiency
| Property | Virgin Sample | Healed Sample (Disulfide Exchange) | Healed Sample (Diels-Alder) |
| Tensile Strength (MPa) | TBD | TBD | TBD |
| Young's Modulus (GPa) | TBD | TBD | TBD |
| Elongation at Break (%) | TBD | TBD | TBD |
| Healing Efficiency (%) | N/A | TBD | TBD |
Visualizations
Proposed Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
Caption: Proposed two-step synthesis of 3,3'-Dithiobis(2,5-dimethylfuran).
Dual Self-Healing Mechanism Workflow
Caption: Workflow of the dual self-healing mechanism.
Conclusion and Future Outlook
The conceptual framework presented in this guide outlines a promising strategy for the development of advanced self-healing polymers through the use of a novel furan-disulfide monomer. The proposed dual-mechanism approach, leveraging both disulfide exchange and Diels-Alder chemistry, offers the potential for materials with enhanced durability and multi-stage repair capabilities. While the synthesis and polymerization of 3,3'-Dithiobis(2,5-dimethylfuran) require experimental validation, the foundational principles are well-established in the literature. Future research should focus on optimizing the synthesis of the monomer, exploring its incorporation into various polymer backbones, and conducting thorough characterization of the resulting materials' self-healing performance. The successful realization of such polymers would represent a significant advancement in the field of smart materials with wide-ranging applications.
References
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. jsta.cl [jsta.cl]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiophene synthesis [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Discovery and History of Furan-Based Disulfides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furan-based disulfides, a unique class of organosulfur compounds, occupy a significant niche at the intersection of flavor chemistry, natural product synthesis, and medicinal chemistry. Characterized by the presence of one or more furan rings linked by a disulfide bridge, these molecules exhibit a fascinating array of chemical properties and biological activities. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and applications of furan-based disulfides. From their early identification as key aroma components in roasted foods to their emerging potential as pharmaceutical agents, this document traces the scientific journey of these intriguing compounds. Detailed synthetic methodologies, mechanistic insights, and an overview of their biological significance are presented to serve as a valuable resource for researchers and professionals in the chemical and life sciences.
Introduction: The Emergence of a Unique Chemical Class
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a vast number of natural products and synthetic compounds with diverse biological activities.[1][2] When coupled with a disulfide linkage (-S-S-), a functional group critical to the structure and function of many proteins and enzymes, the resulting furan-based disulfide architecture gives rise to molecules with distinctive chemical and sensory properties.
Initially encountered in the realm of food and flavor chemistry, furan-based disulfides are now recognized for their broader potential. Their journey from being identified as potent aroma compounds in coffee and cooked meats to being investigated for antimicrobial and other therapeutic applications highlights a common trajectory in chemical research: the exploration of naturally occurring scaffolds for novel applications. This guide will delve into the historical milestones, the evolution of synthetic strategies, the chemical intricacies, and the burgeoning applications of this captivating class of molecules.
A Historical Perspective: From Aroma Chemistry to Synthetic Targets
The history of furan-based disulfides is intrinsically linked to the study of food chemistry and the pioneering work of early 20th-century organic chemists. The characteristic roasted and savory aromas of many cooked foods are, in part, attributable to the formation of these and other sulfur-containing volatile compounds during thermal processing.
Early Encounters in Food and Flavor Science
The presence of furan derivatives in a variety of heat-treated foods was noted as early as the 1960s and 70s.[1] Difurfuryl disulfide, one of the most well-known furan-based disulfides, has been identified as a key volatile component in roasted coffee and cooked beef.[3][4] Its formation is a result of the Maillard reaction and the degradation of sulfur-containing amino acids, such as cysteine, in the presence of furan precursors like furfural.[5] The intense, often meaty and coffee-like aroma of these compounds spurred further investigation into their chemical nature and synthesis.
The Foundational Synthesis: The Work of Henry Gilman
A pivotal moment in the history of furan-based disulfides can be traced back to the work of the renowned American organic chemist, Henry Gilman. Known for his extensive contributions to organometallic and heterocyclic chemistry, Gilman's research in the 1920s and 1930s laid the groundwork for the synthesis of a wide array of furan derivatives.[6][7] A 1930 publication in the Journal of the American Chemical Society by Gilman and his colleagues described a method for the preparation of difurfuryl disulfide from furfural and sodium sulfhydrate.[8] This early work, driven by an interest in the fundamental chemistry of furans, provided the first rational synthetic route to this class of compounds.
Synthetic Methodologies: Crafting the Furan-Disulfide Bond
The synthesis of furan-based disulfides has evolved from early, often harsh methods to more sophisticated and versatile strategies that allow for the preparation of a diverse range of symmetrical and unsymmetrical structures. The choice of synthetic route is often dictated by the desired substitution pattern on the furan ring and the nature of the disulfide linkage.
Classical Approaches: From Furfural and Furfuryl Mercaptan
The earliest synthetic methods for difurfuryl disulfide relied on readily available starting materials derived from biomass, such as furfural.
Protocol 1: Synthesis of Difurfuryl Disulfide from Furfural
This method, based on the early work of Gilman, involves the reaction of furfural with a sulfur source, followed by oxidation.
-
Step 1: Formation of Furfuryl Mercaptan (2-Furanmethanethiol). Furfural is reacted with hydrogen sulfide in the presence of a base, or with sodium sulfhydrate, to produce furfuryl mercaptan. This reaction proceeds via nucleophilic addition to the aldehyde followed by reduction.
-
Step 2: Oxidative Coupling. The resulting furfuryl mercaptan is then oxidized to form the disulfide bond. A variety of oxidizing agents can be employed, including air (oxygen), hydrogen peroxide, or iodine.
Causality Behind Experimental Choices: The use of furfural as a starting material is advantageous due to its low cost and availability from renewable resources. The choice of oxidizing agent in the second step influences the reaction rate and yield, with milder oxidants often providing cleaner reactions and higher purity products.
Modern Synthetic Strategies: Versatility and Control
Contemporary organic synthesis offers a broader toolkit for the construction of furan-based disulfides, enabling the synthesis of more complex and unsymmetrical derivatives.
3.2.1. Oxidation of Furan-Containing Thiols
The most common and direct method for the synthesis of symmetrical furan-based disulfides is the oxidative coupling of the corresponding furan-thiols.
Protocol 2: General Procedure for the Synthesis of Symmetrical Furan-Based Disulfides
-
Step 1: Synthesis of the Furan-Thiol. The desired substituted furan-thiol is synthesized. For example, 2-methyl-3-furanthiol, a potent meaty aroma compound, can be prepared through multi-step sequences starting from commercially available precursors.
-
Step 2: Dimerization via Oxidation. The furan-thiol is dissolved in a suitable solvent and treated with a mild oxidizing agent. Common reagents include iodine, hydrogen peroxide, or simply exposure to air, often catalyzed by metal salts. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).
-
Step 3: Workup and Purification. Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts. The crude disulfide is then purified, typically by column chromatography.
Causality Behind Experimental Choices: The choice of solvent is crucial to ensure the solubility of both the starting thiol and the resulting disulfide. The selection of the oxidizing agent allows for control over the reaction conditions; for sensitive substrates, milder, enzyme-catalyzed, or aerobic oxidation methods are preferred.
3.2.2. Synthesis of Unsymmetrical Furan-Based Disulfides
The synthesis of unsymmetrical disulfides (R-S-S-R', where R and R' are different furan-containing moieties or one is a furan moiety and the other is a different group) presents a greater challenge due to the potential for the formation of symmetrical byproducts.
Protocol 3: Synthesis of Unsymmetrical Furan-Based Disulfides via Thiol-Disulfide Exchange
-
Step 1: Preparation of an Activated Furan-Thiol Derivative. A furan-thiol is reacted with an activating agent, such as N-chlorosuccinimide (NCS) or a sulfenyl chloride, to form a reactive intermediate.
-
Step 2: Reaction with a Second Thiol. The activated furan-thiol derivative is then reacted with a different thiol in a controlled manner. This nucleophilic substitution reaction forms the unsymmetrical disulfide bond.
-
Step 3: Purification. The desired unsymmetrical disulfide is isolated from the reaction mixture, which may also contain symmetrical disulfides, using chromatographic techniques.
Causality Behind Experimental Choices: The stepwise approach with an activated intermediate is essential to direct the reaction towards the desired unsymmetrical product and minimize the formation of symmetrical side products. The choice of the second thiol allows for the introduction of a wide range of functionalities into the final molecule.
Chemical Properties and Reactivity
The chemical behavior of furan-based disulfides is governed by the interplay between the aromatic furan ring and the labile disulfide bond.
The Disulfide Bond: A Hub of Reactivity
The S-S bond is susceptible to both reductive and oxidative cleavage. Reduction, typically with agents like sodium borohydride or dithiothreitol (DTT), cleaves the disulfide bond to yield the corresponding thiols. This reactivity is fundamental to their role in biological systems and provides a route for their interconversion.
The Furan Moiety: Influence on Stability and Reactivity
The furan ring, while aromatic, is more reactive than benzene and can participate in various reactions, including electrophilic substitution and Diels-Alder reactions. The electron-donating nature of the oxygen atom in the furan ring can influence the electronic properties of the adjacent disulfide bond. Conversely, the disulfide group can act as a substituent on the furan ring, directing further chemical transformations.
The stability of furan-based disulfides can be influenced by environmental factors. For instance, furfuryl mercaptan readily degrades under Fenton-type reaction conditions, with difurfuryl disulfide being the major product.[5][9][10][11] This highlights the susceptibility of these compounds to oxidative degradation, a critical consideration in their application as flavor compounds in food systems.
Applications in Drug Development and Beyond
While initially recognized for their sensory properties, the unique structural features of furan-based disulfides have prompted investigations into their potential applications in pharmaceuticals and materials science.
Flavor and Fragrance Industry
Furan-based disulfides are potent aroma compounds that contribute to the desirable roasted, savory, and coffee-like notes in a variety of food products.[3][4] Difurfuryl disulfide, furfuryl methyl disulfide, and furfuryl propyl disulfide are examples of commercially used flavoring agents.[12][13][14] Their low odor thresholds make them impactful ingredients even at very low concentrations.
Potential in Pharmaceutical and Agrochemical Applications
The broader class of furan-containing molecules exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][15] This suggests that furan-based disulfides may also possess interesting pharmacological profiles.
A recent study demonstrated that derivatives of 2-methyl-3-furyl sulfide, synthesized from the corresponding disulfide, exhibit significant antimicrobial activity against various foodborne bacteria and fungi.[16] This finding opens the door for the development of novel food preservatives with desirable flavor characteristics.
The disulfide bond is a key structural motif in many biologically active molecules and can play a role in their mechanism of action, often through thiol-disulfide exchange reactions with biological thiols like glutathione or cysteine residues in proteins. The incorporation of a furan moiety could modulate the redox potential of the disulfide bond and influence the compound's pharmacokinetic and pharmacodynamic properties.
Materials Science
Difurfuryl disulfide has been utilized in the preparation of poly(disulfido-imide)s through Diels-Alder reactions.[3][4] The ability of the disulfide bond to undergo dynamic covalent exchange offers potential for the development of self-healing polymers and other advanced materials.
Future Outlook
The field of furan-based disulfides continues to evolve, driven by advances in synthetic chemistry and a growing interest in the biological activities of organosulfur compounds. Future research is likely to focus on several key areas:
-
Development of Novel Synthetic Methods: The creation of more efficient and stereoselective methods for the synthesis of complex and functionally diverse furan-based disulfides will be crucial for exploring their full potential.
-
Elucidation of Biological Mechanisms: A deeper understanding of the mechanisms by which furan-based disulfides exert their biological effects is needed. This includes studying their interactions with specific enzymes and receptors and their metabolic fate.
-
Exploration of Therapeutic Applications: Systematic screening of a wider range of furan-based disulfides for various therapeutic targets, including infectious diseases, cancer, and inflammatory disorders, could lead to the discovery of new drug candidates.
-
Sustainable Chemistry: Leveraging the bio-based origin of furfural to develop sustainable and environmentally friendly processes for the production of furan-based disulfides and their derivatives will be an important consideration.
Conclusion
Furan-based disulfides represent a compelling class of molecules with a rich history and a promising future. From their humble beginnings as key contributors to the aroma of our favorite foods, they have emerged as versatile building blocks for the development of new materials and potential therapeutic agents. The continued exploration of their synthesis, reactivity, and biological properties is certain to uncover new and exciting applications for these fascinating sulfur-containing furans.
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Eaborn, C. (1996). Henry Gilman. Biographical Memoirs of Fellows of the Royal Society, 42, 147-173. [Link]
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Stadler, R. H., et al. (2002). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. Journal of Agricultural and Food Chemistry, 50(6), 1545-1551. [Link]
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Stadler, R. H., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry. [Link]
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Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165-171. [Link]
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Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of complex molecular mixtures of marine dissolved organic matter. Biogeosciences, 10(3), 1579-1621. [Link]
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Visualizations
Diagram 1: General Synthetic Pathways to Furan-Based Disulfides
Caption: Overview of synthetic routes to symmetrical and unsymmetrical furan-based disulfides.
Diagram 2: Reactivity of the Furan-Disulfide Moiety
Caption: Key reactions involving the disulfide bond in furan-based disulfides.
Data Summary
Table 1: Physicochemical Properties of Representative Furan-Based Disulfides
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Difurfuryl Disulfide | 4437-20-1 | C10H10O2S2 | 226.32 | 112-115 @ 0.5 mmHg |
| Furfuryl Methyl Disulfide | 57500-00-2 | C6H8OS2 | 160.25 | 61 @ 0.8 mmHg |
| Furfuryl Propyl Disulfide | 252736-36-0 | C8H12OS2 | 188.31 | - |
Table 2: Antimicrobial Activity of 2-Methyl-3-furyl Sulfide Derivatives (Synthesized from the Disulfide)
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 3b | Escherichia coli | 62.5 |
| Bacillus subtilis | 31.25 | |
| 3d | Staphylococcus aureus | 15.63 |
| Aspergillus niger | 62.5 | |
| 3e | Salmonella paratyphi | 31.25 |
| Penicillin (Control) | Staphylococcus aureus | 0.98 |
| Amphotericin B (Control) | Aspergillus niger | 1.95 |
Note: Data extracted and compiled from relevant sources.[16]
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A Technical Guide to the Health and Safety of 3,3'-Dithiobis(2,5-dimethylfuran) for Research and Development Professionals
This document provides an in-depth technical guide on the health and safety considerations for 3,3'-Dithiobis(2,5-dimethylfuran). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of risk mitigation.
Section 1: Compound Identification and Physicochemical Profile
3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing heterocyclic compound.[1] It is recognized for its use as a flavoring agent, often associated with a "meaty" odor profile.[2] While its primary application is in the food and fragrance industry, its unique structure may be of interest in various research and development contexts.[2] A thorough understanding of its properties is the first step in a robust safety assessment.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 28588-73-0[2] |
| Molecular Formula | C₁₂H₁₄O₂S₂[2] |
| Molecular Weight | 254.37 g/mol [2] |
| Synonyms | Bis(2,5-dimethyl-3-furyl) disulfide[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 305.3 ± 42.0 °C | (Predicted)[2] |
| Density | 1.23 ± 0.1 g/cm³ | (Predicted)[2] |
| Appearance | Yellow Solid | Based on analogous compounds like 5,5'-Dithiobis(2-nitrobenzoic acid)[3] |
Section 2: Hazard Identification and Toxicological Assessment
Primary Routes of Exposure:
-
Inhalation: While the compound is a solid, dust or vapors may be generated during handling, especially if heated.
-
Skin Contact: Direct contact can lead to absorption and local irritation.
-
Eye Contact: Direct contact with dust or solid particles can cause mechanical and chemical irritation.
-
Ingestion: Accidental ingestion may occur through poor laboratory hygiene.
Potential Health Effects (Inferred from Analogous Compounds):
-
Acute Effects: Based on data for compounds like 5,5'-Dithiobis(2-nitrobenzoic acid) and 2,5-Dimethylfuran, this compound should be treated as a potential irritant.[4]
-
Chronic Effects: No data is available on the long-term effects of exposure.
-
Carcinogenicity and Mutagenicity: There is no data to classify this compound as a carcinogen. A related compound, 2,5-Dimethylfuran, produced a negative result in the Ames test for mutagenicity.
Section 3: Risk Assessment and Exposure Control
A proactive risk management strategy involves a multi-layered approach, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure at the source.
-
Ventilation: All handling of 3,3'-Dithiobis(2,5-dimethylfuran) should be conducted within a certified chemical fume hood to control airborne concentrations of dust or vapors.
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[4]
Personal Protective Equipment (PPE) Selection Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The following workflow provides a logical framework for determining the appropriate level of protection.
Caption: PPE selection workflow for handling 3,3'-Dithiobis(2,5-dimethylfuran).
Table 3: Glove Selection Guidance
| Glove Type | Protection Against | Comments |
|---|---|---|
| Nitrile | Good | Recommended for general handling of solids and incidental contact. |
| Neoprene | Very Good | Offers good resistance against a range of chemicals. |
| Butyl Rubber | Good | Suitable for handling esters and ketones. |
| Natural Rubber/Latex | Poor | Not recommended due to poor resistance to organic compounds.[6] |
Note: Always consult the glove manufacturer's specific chemical resistance data.
Section 4: Safe Handling, Storage, and Disposal Protocols
Standard Operating Procedure for Handling
This protocol is designed as a self-validating system to ensure safety during manipulation of the compound.
-
Pre-Operational Check:
-
Donning PPE:
-
Don the appropriate PPE as determined by the risk assessment workflow (Section 3.2). At a minimum, this includes a lab coat, nitrile gloves, and safety glasses.
-
-
Chemical Handling:
-
Post-Operational Procedure:
-
Thoroughly clean the work area.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Remove and properly store or dispose of PPE.
-
Storage Requirements
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[4][8] Refrigeration is recommended.[4]
-
Container: Keep in a tightly sealed, original container.
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[4][7] The disulfide linkage can be susceptible to oxidation or reduction.
-
Light Sensitivity: Store away from direct light, as the compound may be light-sensitive.[4][8]
Waste Disposal
All waste containing 3,3'-Dithiobis(2,5-dimethylfuran) must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the material through an approved waste disposal plant, adhering to all local, state, and federal regulations.[4][8]
Section 5: Emergency Procedures
In the event of an exposure or emergency, immediate and correct action is vital.
Table 4: First-Aid and Emergency Response
| Situation | Procedure |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
| Accidental Release/Spill | Evacuate the area. Remove all sources of ignition.[7][8] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Scoop the material into a suitable container for hazardous waste disposal.[8] |
| Fire | Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Hazardous Combustion Products: May produce toxic oxides of sulfur and carbon (CO, CO₂).[4] |
Section 6: Conclusion
While 3,3'-Dithiobis(2,5-dimethylfuran) has established uses, the lack of specific toxicological data necessitates a conservative and diligent approach to its handling. All personnel must treat this compound as a potential irritant to the eyes, skin, and respiratory system. The cornerstone of safety lies in the consistent application of engineering controls, adherence to established safe handling protocols, and the correct use of personal protective equipment. By integrating the principles and procedures outlined in this guide, research and development professionals can work with this compound while minimizing health and safety risks.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,5'-Dithiobis(2-nitrobenzoic acid), 99%. [Link]
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The Subtle Savory Note: A Technical Guide to the Natural Occurrence of 3,3'-Dithiobis(2,5-dimethylfuran) in Food
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3,3'-Dithiobis(2,5-dimethylfuran), a sulfur-containing furan derivative increasingly recognized for its contribution to the desirable savory and meaty aromas in a variety of thermally processed foods. This document will detail its chemical identity, natural occurrence, formation pathways, analytical methodologies for its detection, sensory characteristics, and toxicological profile. The aim is to equip researchers and professionals in the food and flavor industries with a comprehensive understanding of this potent aroma compound, fostering further investigation into its role in food chemistry and potential applications.
Introduction: Unveiling a Key Savory Compound
3,3'-Dithiobis(2,5-dimethylfuran), also known by its synonym Bis(2,5-dimethyl-3-furyl) disulfide, is a volatile organic compound that has garnered significant interest for its intense meaty and savory aroma.[1][2] While it is utilized as a flavoring agent in the food industry, its natural formation in thermally processed foods is a testament to the complex network of chemical reactions that create the rich and desirable flavors we associate with cooked products. Understanding the genesis and characteristics of this compound is pivotal for food scientists aiming to optimize flavor profiles and for researchers investigating the intricate landscape of food chemistry.
This guide will serve as a technical resource, consolidating the current scientific knowledge on 3,3'-Dithiobis(2,5-dimethylfuran) and providing a framework for its study and application.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3,3'-Dithiobis(2,5-dimethylfuran) is essential for its effective analysis and application.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₂S₂ | [1] |
| Molecular Weight | 254.37 g/mol | |
| CAS Number | 28588-73-0 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Meaty, savory | [1][2] |
| Boiling Point | 305.3 ± 42.0 °C (Predicted) | |
| Solubility | Insoluble in water | [2] |
Natural Occurrence in Foodstuffs
The presence of 3,3'-Dithiobis(2,5-dimethylfuran) is intrinsically linked to the thermal processing of food. While quantitative data across a wide range of food products is still an emerging area of research, its presence has been noted in several key categories:
-
Cooked Meat: The Maillard reaction and the degradation of thiamine (Vitamin B1) during the cooking of meat are significant contributors to the formation of sulfur-containing aroma compounds, including the precursor to 3,3'-Dithiobis(2,5-dimethylfuran).[3][4] Its presence has been specifically suggested in cooked ham as a result of thiamine degradation.[3]
-
Roasted Coffee: The roasting of coffee beans initiates a cascade of chemical reactions, leading to the formation of a complex aroma profile. The precursor, 2,5-dimethyl-3-furanthiol, has been unequivocally identified in coffee, suggesting the likely presence of its disulfide oxidation product.[5]
-
Other Thermally Processed Foods: Given the common precursors and reaction conditions, it is plausible that 3,3'-Dithiobis(2,5-dimethylfuran) is present in other thermally processed foods such as baked goods, roasted nuts, and some savory sauces. However, specific identification and quantification in these matrices require further investigation.
Formation Pathway: From Precursor to Potent Aroma
The primary formation pathway of 3,3'-Dithiobis(2,5-dimethylfuran) in food is through the oxidative coupling of its thiol precursor, 2,5-dimethyl-3-furanthiol.
Genesis of the Precursor: 2,5-Dimethyl-3-furanthiol
2,5-dimethyl-3-furanthiol is a potent aroma compound in its own right, possessing a characteristic meaty and roasted aroma. It is primarily formed during thermal processing through two main pathways:
-
The Maillard Reaction: This complex series of reactions between reducing sugars and amino acids (particularly cysteine) is a cornerstone of flavor development in cooked foods. During the Maillard reaction, intermediates are formed that can react with hydrogen sulfide (derived from the degradation of sulfur-containing amino acids) to produce a variety of furanthiols, including 2,5-dimethyl-3-furanthiol.
-
Thiamine Degradation: Thiamine is thermally labile and its degradation is a well-established source of important sulfur-containing flavor compounds in meat.[3][4]
Oxidative Dimerization
Thiols are susceptible to oxidation, and in the presence of oxygen, they can readily dimerize to form disulfides. This reaction is a key step in the formation of 3,3'-Dithiobis(2,5-dimethylfuran) from its precursor. The food matrix itself, with its complex composition and the presence of various oxidizing agents, provides a conducive environment for this transformation. Studies on the oxidative stability of similar food-relevant thiols have demonstrated their propensity to form disulfides.
Caption: Formation pathway of 3,3'-Dithiobis(2,5-dimethylfuran) in food.
Analytical Methodologies
The detection and quantification of volatile sulfur compounds like 3,3'-Dithiobis(2,5-dimethylfuran) in complex food matrices present analytical challenges due to their low concentrations and potential for matrix interference. The method of choice typically involves gas chromatography coupled with a sensitive detector.
Sample Preparation
Effective extraction of the volatile and semi-volatile compounds from the food matrix is a critical first step.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from food. The choice of fiber coating is crucial for efficiently trapping sulfur-containing furan derivatives.
-
Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique that is particularly effective for the isolation of thermally labile and potent aroma compounds.
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds. The mass spectrum of 3,3'-Dithiobis(2,5-dimethylfuran) provides a unique fingerprint for its unambiguous identification. For accurate quantification, the use of a labeled internal standard is recommended.
-
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. It is invaluable for identifying the most potent odor-active compounds in a sample, even those present at concentrations below the detection limit of the MS detector.
-
Sulfur-Specific Detectors: Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Flame Photometric Detector (FPD) can be used in conjunction with GC to provide high selectivity and sensitivity for sulfur-containing compounds.
Caption: A typical analytical workflow for the analysis of 3,3'-Dithiobis(2,5-dimethylfuran).
Sensory Properties and Flavor Contribution
3,3'-Dithiobis(2,5-dimethylfuran) is characterized by a potent meaty and savory odor .[1][2] Its contribution to the overall flavor profile of a food is significant, even at very low concentrations. The sensory properties of the closely related bis(2-methyl-3-furyl) disulfide are described as roasty, meat-like, and sulfur-like.[6] It is also noted to impart creamy and milky effects at low concentrations, and can enhance fatty notes in flavors like hazelnut and chocolate.[7]
Toxicological Assessment and Safety
The safety of flavoring substances is of paramount importance. While specific toxicological studies on 3,3'-Dithiobis(2,5-dimethylfuran) are limited, data on the closely related and structurally similar compound, bis(2-methyl-3-furyl) disulfide, provides valuable insight.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated sulfur-substituted furan derivatives. For bis(2-methyl-3-furyl) disulfide, a No-Observed-Effect-Level (NOEL) of 0.45 mg/kg of body weight per day was established.[2] Based on estimated dietary intakes, JECFA concluded that there is a large margin of safety for its use as a flavoring agent. Given the structural similarity, it is reasonable to infer a similar safety profile for 3,3'-Dithiobis(2,5-dimethylfuran) at the levels it naturally occurs in food.
It is important to distinguish this compound from furan itself, which is classified as a "possible human carcinogen (Group 2B)" by the International Agency for Research on Cancer (IARC). The addition of the dimethyl and disulfide functionalities significantly alters the molecule's structure and likely its toxicological properties.
Conclusion and Future Perspectives
3,3'-Dithiobis(2,5-dimethylfuran) is a naturally occurring aroma compound that plays a significant role in the desirable savory and meaty flavors of thermally processed foods. Its formation via the oxidation of 2,5-dimethyl-3-furanthiol, a product of the Maillard reaction and thiamine degradation, underscores the intricate chemistry of cooking.
Future research should focus on:
-
Quantitative Occurrence: Developing and applying robust analytical methods to quantify the concentration of 3,3'-Dithiobis(2,5-dimethylfuran) in a wider variety of food products.
-
Formation Kinetics: Investigating the kinetics of its formation under different processing conditions (e.g., temperature, pH, precursor concentration) to better control and optimize flavor development.
-
Sensory Synergy: Exploring the synergistic and antagonistic effects of 3,3'-Dithiobis(2,5-dimethylfuran) with other volatile and non-volatile compounds on the overall flavor perception.
-
Detailed Toxicological Studies: Conducting specific toxicological assessments to further solidify the safety profile of this compound.
A deeper understanding of 3,3'-Dithiobis(2,5-dimethylfuran) will empower the food industry to create more flavorful and appealing products while ensuring consumer safety. This technical guide serves as a foundational resource to stimulate and support these future endeavors.
References
-
FooDB. (2010). Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021). Retrieved from [Link]
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The Solubility Profile of 3,3'-Dithiobis(2,5-dimethylfuran): A Technical Guide for Laboratory Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility of 3,3'-Dithiobis(2,5-dimethylfuran) in a range of common laboratory solvents. In the absence of extensive empirical data for this specific molecule, this paper establishes a robust theoretical framework for predicting its solubility based on its molecular structure and by drawing parallels with structurally analogous compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 3,3'-Dithiobis(2,5-dimethylfuran) in their own laboratory settings. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both predictive insights and practical methodologies.
Introduction: Understanding the Compound
3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₄O₂S₂[1][2]. Its structure, characterized by two 2,5-dimethylfuran rings linked by a disulfide bridge, suggests a molecule with predominantly non-polar characteristics. The presence of the furan rings introduces some degree of polarity due to the oxygen heteroatom, while the disulfide bond contributes to the molecule's overall size and potential for specific intermolecular interactions[3]. A clear understanding of its solubility is paramount for its application in various research and development contexts, including its use as a flavoring agent or as a protective agent in food products[1][2].
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle states that substances with similar polarities are more likely to be soluble in one another[4]. Therefore, a detailed analysis of the molecular structure of 3,3'-Dithiobis(2,5-dimethylfuran) is the first step in predicting its behavior in different solvents.
Molecular Structure Diagram:
Sources
Furan Disulfides: A Technical Guide to Their Emerging Potential in Research and Drug Development
Introduction: Unveiling the Potential of Furan Disulfides
The furan scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] When combined with a disulfide linkage, a functional group known for its role in various biological processes, a unique chemical entity emerges: the furan disulfide. These compounds, characterized by the presence of a furan ring connected to a disulfide bridge, are gaining attention for their potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning research applications of furan disulfides, with a focus on their therapeutic potential.
Furan disulfides are found in nature, contributing to the characteristic aroma of cooked meats and other thermally processed foods.[3][4] Their potent sensory properties are indicative of their ability to interact with biological receptors, hinting at a broader range of bioactivities.[3][4] This guide will delve into the current understanding of these fascinating molecules, offering insights for researchers, scientists, and drug development professionals.
Synthesis of Furan Disulfides: Forging the Furan-S-S-Bond
The primary route for the synthesis of furan disulfides involves the oxidation of the corresponding furan-containing thiols (mercaptans). This transformation can be achieved using a variety of oxidizing agents and reaction conditions, allowing for the preparation of a diverse range of symmetrical and unsymmetrical furan disulfides.
General Synthetic Workflow: Oxidation of Furan Thiols
The most common approach to synthesizing furan disulfides is the oxidative coupling of two furan thiol molecules.
Caption: General workflow for the synthesis of furan disulfides.
Experimental Protocol: Synthesis of Bis(2-methyl-3-furyl) Disulfide
This protocol is adapted from a patented method for the improved preparation of bis(2-methyl-3-furyl) disulfide, a key meat flavor compound.[5]
Materials:
-
2-methyl-3-furanthiol
-
Dimethyl sulfoxide (DMSO)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO). The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[5]
-
Heat the reaction mixture under normal pressure to a temperature between 10 °C and the reflux temperature.[5]
-
Stir the reaction mixture for 0.5 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with hexane.
-
Wash the organic layer with water to remove DMSO.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude bis(2-methyl-3-furyl) disulfide.
-
The product can be further purified by vacuum distillation.
This improved method offers a shorter reaction time and higher yield (up to 70.2%) compared to previous methods that utilized aerial oxidation.[5]
Chemical Reactivity and Mechanism of Action
The biological activity of furan disulfides is intrinsically linked to the chemical reactivity of the disulfide bond. Disulfides can undergo thiol-disulfide exchange reactions with biological thiols, such as cysteine residues in proteins and glutathione (GSH). This reactivity is believed to be a key component of their mechanism of action.
Thiol-Disulfide Exchange: A Key to Biological Activity
The disulfide bond in furan disulfides can react with endogenous thiols, leading to the formation of mixed disulfides and potentially altering the function of target proteins.
Caption: Thiol-disulfide exchange mechanism.
This reversible reaction can lead to the modulation of enzyme activity, disruption of protein structure, and induction of cellular signaling pathways.
Potential Research Applications of Furan Disulfides
The unique chemical properties of furan disulfides make them attractive candidates for a variety of research applications, particularly in the field of drug discovery.
Anticancer Activity
Several furan-containing disulfides have demonstrated significant antiproliferative effects in cancer cell lines.[6] A study investigating the effects of methyl 2-methyl-3-furyl disulfide (MMFDS), bis(2-methyl-3-furyl) disulfide (BMFDS), methyl furfuryl disulfide (MFDS), and difurfuryl disulfide (DFDS) on human leukemia Jurkat cells revealed potent cytotoxic activity.[6]
Quantitative Data on Anticancer Activity
| Compound | IC50 Value (µM) in Jurkat Cells |
| Difurfuryl disulfide (DFDS) | > MMFDS > BMFDS |
| Bis(2-methyl-3-furyl) disulfide (BMFDS) | > MMFDS |
| Methyl 2-methyl-3-furyl disulfide (MMFDS) | > MFDS |
| Methyl furfuryl disulfide (MFDS) | Lowest Potency |
Table adapted from data presented in a 2015 study on the antiproliferative effects of furan-containing sulfur flavors.[6]
Mechanism of Anticancer Action:
The anticancer activity of MMFDS and BMFDS in Jurkat cells is mediated by the induction of oxidative stress.[6] These compounds lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers apoptosis through the activation of caspase-3.[6] The addition of antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) was found to partially suppress the apoptotic effects, confirming the role of oxidative stress in the mechanism of action.[6]
Caption: Proposed anticancer mechanism of furan disulfides.
Antimicrobial and Anti-inflammatory Potential
While research specifically on the antimicrobial and anti-inflammatory properties of furan disulfides is still emerging, the broader class of furan derivatives exhibits significant activity in these areas.[7][8] Given that disulfide-containing compounds from natural sources, such as allicin from garlic, are known for their potent antimicrobial effects, it is plausible that furan disulfides may also possess similar properties.[9] The ability of disulfides to interact with microbial proteins through thiol-disulfide exchange presents a promising avenue for the development of novel antimicrobial agents.
Similarly, many sulfur-containing compounds exhibit anti-inflammatory activity. The investigation of furan disulfides as potential anti-inflammatory agents is a logical next step, building on the known properties of both the furan and disulfide moieties.
Flavor Chemistry and Food Science
Furan disulfides are key contributors to the desirable meaty and savory aromas of cooked foods.[3][4] Bis(2-methyl-3-furyl) disulfide, in particular, is noted for its potent meaty aroma and has one of the lowest known odor threshold values.[3] Understanding the formation pathways and sensory properties of these compounds is crucial for the development of natural and artificial flavorings.
Analytical Workflow for Furan Disulfides in Food Matrices
The analysis of volatile furan disulfides in complex food matrices typically involves headspace extraction followed by gas chromatography-mass spectrometry (GC-MS).
Caption: Analytical workflow for furan disulfides in food.
Future Directions and Conclusion
The field of furan disulfide research is ripe with opportunity. While their role in flavor chemistry is well-recognized, their therapeutic potential is just beginning to be explored. Future research should focus on:
-
Expanding the chemical space: The synthesis and characterization of a wider variety of furan disulfides with diverse substitution patterns.
-
Comprehensive biological screening: Evaluating the anticancer, antimicrobial, anti-inflammatory, and other potential therapeutic activities of these novel compounds.
-
Mechanistic studies: Elucidating the precise molecular targets and mechanisms of action to guide the rational design of more potent and selective drug candidates.
-
In vivo studies: Validating the therapeutic potential of promising furan disulfide candidates in preclinical animal models.
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Methodological & Application
Protocol for synthesizing 3,3'-Dithiobis(2,5-dimethylfuran) in the lab
An Application Note and Laboratory Protocol for the Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
Introduction and Scientific Context
3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide, is a sulfur-containing heterocyclic compound. Such molecules are of significant interest in the fields of flavor and fragrance chemistry, materials science, and as intermediates in pharmaceutical drug development. The incorporation of a disulfide linkage between two furan rings offers a unique combination of aromaticity and the redox-active properties of the S-S bond, making it a valuable target for synthesis.
This document provides a detailed, two-step protocol for the laboratory-scale synthesis of 3,3'-Dithiobis(2,5-dimethylfuran). The synthetic strategy is predicated on a robust and well-established method in heterocyclic chemistry: the directed ortho-metalation (DoM) of the furan ring, followed by quenching with an electrophilic sulfur source to generate a key thiol intermediate. This intermediate is subsequently oxidized to yield the target disulfide. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the reaction mechanism and to ensure procedural fidelity and safety.
Overall Synthetic Scheme
The synthesis proceeds in two primary stages:
-
Thiolation: Introduction of a thiol group at the 3-position of 2,5-dimethylfuran via regioselective lithiation and subsequent reaction with elemental sulfur.
-
Oxidative Coupling: Dimerization of the resulting 2,5-dimethylfuran-3-thiol intermediate to the target disulfide product through mild, air-based oxidation.
Application Notes & Protocols: 3,3'-Dithiobis(2,5-dimethylfuran) as a Dual-Mechanism Crosslinking Agent for Advanced Elastomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for the application of 3,3'-Dithiobis(2,5-dimethylfuran) as a novel, dual-mechanism crosslinking agent in elastomers. This unique molecule combines the principles of thermally reversible Diels-Alder chemistry with dynamic disulfide bond exchange, offering a pathway to create self-healing, reprocessable, and stimuli-responsive elastomeric materials. We present the scientific rationale, proposed mechanisms of action, and comprehensive, step-by-step protocols for the synthesis of the crosslinking agent, its incorporation into a polymer matrix, and the characterization of the resulting intelligent materials. This guide is intended to serve as a foundational resource for researchers and scientists exploring the forefront of dynamic polymer networks.
Introduction: The Advent of Dynamic Elastomers
Elastomers are indispensable materials, yet their traditional covalent crosslinks, which provide essential mechanical properties, are permanent. This permanence precludes reprocessing, recycling, and self-healing. The field of polymer science is rapidly advancing toward "dynamic materials" that feature reversible or exchangeable crosslinks.[1][2] These dynamic covalent bonds allow materials to adapt to external stimuli, such as heat or light, enabling properties like self-repair and malleability after initial curing.[3][4][5]
Two prominent dynamic chemistries are the furan/maleimide Diels-Alder (DA) reaction and disulfide bond exchange.[6][7][8] The DA reaction is a thermally reversible cycloaddition, allowing for the formation and cleavage of crosslinks at elevated temperatures.[9][10][11] Disulfide bonds, on the other hand, can undergo metathesis, or exchange, leading to a rearrangement of the polymer network without a net change in crosslink density.[12][13]
This guide introduces a novel crosslinking agent, 3,3'-Dithiobis(2,5-dimethylfuran) , which synergistically integrates both of these dynamic functionalities. The furan moieties offer a thermally-triggered "on/off" switch for crosslinking, while the central disulfide bond provides a continuous, dynamic exchange mechanism for stress relaxation and network rearrangement at a lower energy threshold. This dual-mode action presents a compelling strategy for the design of robust, self-healing, and reprocessable elastomers.
The Crosslinking Agent: 3,3'-Dithiobis(2,5-dimethylfuran)
Molecular Structure and Proposed Synthesis
The proposed structure of 3,3'-Dithiobis(2,5-dimethylfuran) is shown below. This molecule consists of two 2,5-dimethylfuran units linked at the 3-position by a disulfide bridge. The 2,5-dimethylfuran can be derived from renewable resources like lignocellulosic biomass, making this a potentially sustainable chemical.[14][15][16]
A plausible synthetic route involves the lithiation of 2,5-dimethylfuran followed by reaction with elemental sulfur to create a thiol intermediate, which is then oxidized to the disulfide.
Protocol 1: Proposed Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
Materials:
-
2,5-Dimethylfuran (can be synthesized from 5-hydroxymethylfurfural[17][18])
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Elemental sulfur (S₈)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
Procedure:
-
Lithiation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. Add 2,5-dimethylfuran to the cooled THF. Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Sulfur Addition: In a separate flask, dissolve elemental sulfur in anhydrous THF. Slowly add the sulfur solution to the lithiated furan solution at -78 °C. The reaction is typically rapid. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up to Thiol (Intermediate): Quench the reaction by carefully adding deionized water. Acidify the mixture with dilute HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-thio-2,5-dimethylfuran.
-
Oxidative Coupling to Disulfide: Dissolve the crude thiol in a suitable solvent like ethanol. Add a solution of iodine in ethanol dropwise until a persistent brown color is observed. Stir for 1-2 hours at room temperature.
-
Final Work-up: Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the brown color disappears. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting 3,3'-Dithiobis(2,5-dimethylfuran) by column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Dual Crosslinking Mechanism
The innovative potential of 3,3'-Dithiobis(2,5-dimethylfuran) lies in its ability to form two distinct types of dynamic crosslinks within an elastomer network.
-
Thermally Reversible Diels-Alder Crosslinks: The furan rings can react with dienophiles, such as maleimide groups pendant on a polymer chain, via a [4+2] cycloaddition to form covalent oxanorbornene adducts.[6][19][20] This reaction is thermally reversible; heating the crosslinked material will induce a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow.[1][21] Upon cooling, the Diels-Alder reaction proceeds again, reforming the network.[22]
-
Dynamic Disulfide Exchange: The central disulfide bond can undergo exchange reactions with other disulfide bonds or free thiols within the polymer network.[7][12] This process can be initiated by heat, light, or a catalyst and allows for the rearrangement of crosslinks without depolymerization, facilitating stress relaxation and self-healing at temperatures below the retro-Diels-Alder threshold.[13]
The interplay of these two mechanisms could provide a multi-stage responsive material. For instance, minor damage could be healed via disulfide exchange at a moderate temperature, while significant damage or reprocessing would require the higher temperatures needed for the retro-Diels-Alder reaction.
Diagram 1: Dual Crosslinking Mechanism
Caption: Logical workflow of the dual crosslinking mechanism.
Application in Elastomers: A Step-by-Step Guide
This section outlines the protocol for incorporating 3,3'-Dithiobis(2,5-dimethylfuran) into a maleimide-functionalized elastomer. For this example, we will consider a generic ethylene-vinyl acetate (EVA) rubber that has been grafted with maleimide groups.
Protocol 2: Preparation of a Dual-Crosslinked Elastomer
Part A: Functionalization of the Base Polymer (if necessary)
-
If starting with a non-functionalized elastomer, it must first be modified to contain maleimide groups. This can be achieved through various grafting techniques, such as reactive extrusion with a maleimide-containing monomer.
Part B: Compounding and Curing
Materials:
-
Maleimide-functionalized elastomer (e.g., maleated EVA)
-
3,3'-Dithiobis(2,5-dimethylfuran) (crosslinking agent)
-
Two-roll mill or internal mixer
-
Compression molder
Procedure:
-
Molar Ratio Calculation: Determine the desired crosslink density. A common starting point is a 1:1 molar ratio of furan groups (from the crosslinker) to maleimide groups (on the polymer). The crosslinker has two furan groups per molecule.
-
Compounding: On a two-roll mill at a temperature that ensures sufficient polymer plasticity but is well below the retro-Diels-Alder temperature (e.g., 60-80°C), masticate the maleimide-functionalized elastomer until a smooth sheet is formed.
-
Addition of Crosslinker: Slowly add the pre-weighed 3,3'-Dithiobis(2,5-dimethylfuran) to the elastomer on the mill. Continue mixing until the crosslinker is uniformly dispersed.
-
Curing: Take the compounded rubber and place it into a mold. Compress the sample in a heated press. The curing temperature should be chosen to facilitate the Diels-Alder reaction without being excessively high (e.g., 60-90°C).[19][20] The curing time will depend on the specific polymer and desired crosslink density (a typical starting point is 24-48 hours).
-
Post-Curing: After the initial cure, it may be beneficial to post-cure the sample at a slightly elevated temperature (but still below the retro-DA temperature) to drive the reaction to completion.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization and Performance Evaluation
The unique properties of the dual-crosslinked elastomer must be thoroughly characterized. The following table outlines key experiments and their expected outcomes.
Table 1: Characterization Plan
| Property to Measure | Experimental Technique | Expected Outcome & Rationale |
| Crosslink Density | Swelling Tests (in a suitable solvent like toluene) | Lower swelling indicates higher crosslink density. This can be used to optimize the furan-to-maleimide ratio. |
| Mechanical Properties | Tensile Testing (ASTM D412) | The crosslinked elastomer should exhibit significantly higher tensile strength and modulus compared to the uncured polymer. |
| Thermal Reversibility | Differential Scanning Calorimetry (DSC) and Rheometry | DSC may show an endotherm corresponding to the retro-Diels-Alder reaction. Rheometry will show a sharp drop in viscosity/modulus above the retro-DA temperature, indicating a solid-to-liquid transition.[21] |
| Self-Healing Efficiency | Mechanical Testing on Healed Samples | A sample is cut and the two halves are brought back into contact. Healing is induced by heating (e.g., at 60-80°C for disulfide exchange). Healing efficiency is the ratio of the tensile strength of the healed sample to the original sample.[4][8] |
| Reprocessability | Compression Molding of Cured Samples | A cured sample is cut into small pieces, placed in a mold, and re-molded at a temperature above the retro-DA threshold. The re-molded sample should exhibit mechanical properties comparable to the original.[23] |
| Stress Relaxation | Stress-Relaxation Experiments (Rheometer) | At a constant strain, the stress in the material should decay over time, especially at elevated temperatures, due to the dynamic rearrangement of disulfide bonds. |
Troubleshooting and Considerations
-
Incomplete Curing: If the elastomer does not achieve the desired mechanical properties, consider increasing the curing time or temperature. Ensure homogenous dispersion of the crosslinker.
-
Premature Curing (Scorch): If the material becomes difficult to process on the mill, the compounding temperature may be too high, initiating the Diels-Alder reaction prematurely.
-
Side Reactions: The furan ring can be susceptible to oxidation. Processing should be done with minimal exposure to high temperatures and oxygen where possible.
-
Optimizing the Dual Mechanism: The temperatures for disulfide exchange and the retro-Diels-Alder reaction may overlap. Fine-tuning the polymer backbone and crosslinker concentration can help to create a clearer separation of these two responsive behaviors.
Conclusion
3,3'-Dithiobis(2,5-dimethylfuran) represents a promising frontier in the design of intelligent elastomers. By providing two distinct, stimuli-responsive dynamic covalent crosslinking mechanisms, it opens the door to materials with a nuanced and tunable range of properties, including self-healing, reprocessability, and stress relaxation. The protocols and insights provided in this guide offer a robust starting point for researchers to explore this exciting area of polymer science and to develop the next generation of sustainable, high-performance elastomeric materials.
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The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. [Link]
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Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. PubMed. [Link]
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Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. ACS Publications. [Link]
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Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Royal Society of Chemistry. [Link]
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Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI. [Link]
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Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. National Institutes of Health. [Link]
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Furan/maleimide adduct formation through Diels-Alder reaction. ResearchGate. [Link]
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Design of Robust Self-Healing Silicone Elastomers Based on Multiple H-Bonding and Dynamic Covalent Bond. ACS Publications. [Link]
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Self-healing bio-based furan polymers cross-linked with various bis-maleimides. [Link]
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Furan‐Protected 4‐Maleimidomethyl Styrene for Reversible Crosslinked Polymers. National Institutes of Health. [Link]
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Transparent Polyurethane Elastomers with Excellent Foamability and Self-Healing Property via Molecular Design and Dynamic Covalent Bond Regulation. National Institutes of Health. [Link]
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Shape-Memory and Self-Healing Polymers Based on Dynamic Covalent Bonds and Dynamic Noncovalent Interactions: Synthesis, Mechanism, and Application. ACS Publications. [Link]
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Self-healing of silicone elastomer by action of dynamic covalent imine... ResearchGate. [Link]
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Dynamic covalent bonds in self-healing, shape memory, and controllable stiffness hydrogels. Royal Society of Chemistry. [Link]
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Construction of Self-Healing Disulfide-Linked Silicone Elastomers by Thiol Oxidation Coupling Reaction. MDPI. [Link]
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Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. MDPI. [Link]
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The Science Behind Amylphenol Disulfide Polymer: Crosslinking for Performance. [Link]
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Self-healable and reprocessable acrylate-based elastomers with exchangeable disulfide crosslinks by thiol-ene click chemistry. ResearchGate. [Link]
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Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. National Institutes of Health. [Link]
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ACS Applied Polymer Materials Ahead of Print. ACS Publications. [Link]
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Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Semantic Scholar. [Link]
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Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. SciSpace. [Link]
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Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia Principal. [Link]
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2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI. [Link]
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One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. [Link]
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Application of 3,3'-Dithiobis(2,5-dimethylfuran) in Self-Healing Materials: A Dual-Mechanism Approach
Introduction: The Pursuit of Resilient Materials
The development of materials that can autonomously repair damage is a cornerstone of next-generation material science. Such self-healing polymers promise extended lifetimes, enhanced safety, and reduced waste across a spectrum of applications, from aerospace components to biomedical devices.[1] Intrinsic self-healing mechanisms, which rely on reversible chemical bonds integrated into the polymer matrix, are particularly advantageous due to their ability to undergo multiple healing cycles.[2]
This application note details the use of a novel difunctional molecule, 3,3'-Dithiobis(2,5-dimethylfuran) , as a crosslinking agent to impart dual self-healing capabilities to polyurethane elastomers. This molecule uniquely combines two distinct, stimuli-responsive functionalities into a single unit:
-
Thermally Reversible Diels-Alder (DA) Cycloaddition: The 2,5-dimethylfuran moieties can undergo a reversible [4+2] cycloaddition reaction with a suitable dienophile, such as bismaleimide.[3][4] Heating the material triggers a retro-Diels-Alder (rDA) reaction, breaking the covalent crosslinks and allowing the polymer to flow and mend cracks. Subsequent cooling reforms the DA adducts, restoring the material's structural integrity.[5][6]
-
Redox/Thermal-Responsive Disulfide Exchange: The central disulfide bond provides a second, independent healing mechanism. Disulfide bonds can undergo dynamic exchange reactions under thermal or reductive stimuli, enabling the rearrangement of polymer chains and the repair of severed connections.[7][8][9]
By integrating 3,3'-Dithiobis(2,5-dimethylfuran) into a polyurethane network, we can create a robust material with two complementary healing pathways, enhancing both the efficiency and versatility of the repair process.
Dual Self-Healing Mechanism
The power of incorporating 3,3'-Dithiobis(2,5-dimethylfuran) lies in its ability to facilitate two distinct healing mechanisms, which can be triggered under different conditions.
Figure 1: Logical workflow of the dual self-healing mechanisms.
Mechanism I: Thermally-Induced Diels-Alder/Retro-Diels-Alder Reaction
The furan rings of the crosslinker act as dienes, reacting with dienophiles (e.g., maleimide groups) to form stable oxanorbornene adducts at lower temperatures, thus creating a crosslinked polymer network. When the material is heated to a sufficient temperature (typically >110°C), the reverse reaction, or retro-Diels-Alder (rDA), is initiated.[3][10] This breaks the crosslinks, causing a temporary decrease in viscosity and allowing the polymer chains to become mobile. This mobility enables the material to flow and fill any cracks or voids. Upon cooling, the forward Diels-Alder reaction occurs, reforming the crosslinks and restoring the mechanical properties of the material.[1]
Mechanism II: Dynamic Disulfide Exchange
The disulfide bond in the crosslinker provides a second, complementary healing pathway. This dynamic covalent bond can be cleaved and reformed through disulfide exchange reactions.[7] This process can be triggered by heat or a reductive environment.[11][12] The exchange allows for the topological rearrangement of the polymer network, which helps to relieve stress at the crack interface and reform bonds across the damaged surfaces, leading to healing.[8]
Experimental Protocols
Part 1: Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
The synthesis of the target molecule is proposed via a two-step process involving the formation of a thiol precursor followed by its oxidative coupling.
Figure 2: Proposed synthesis workflow for 3,3'-Dithiobis(2,5-dimethylfuran).
Protocol 1.1: Synthesis of 2,5-Dimethyl-3-furanthiol (Precursor)
This protocol is a hypothetical adaptation based on standard furan chemistry.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) to a solution of 2,5-dimethylfuran in anhydrous THF at -78°C. Stir the reaction mixture for 1 hour at this temperature.
-
Sulfur Addition: Add elemental sulfur powder portion-wise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,5-dimethyl-3-furanthiol.
Protocol 1.2: Oxidation to 3,3'-Dithiobis(2,5-dimethylfuran)
This protocol is based on general methods for thiol oxidation.[13][14][15]
-
Catalyst Solution: In a round-bottom flask, dissolve 2,5-dimethyl-3-furanthiol in a suitable solvent such as dichloromethane or acetonitrile.
-
Oxidation: Add a catalytic amount of an oxidation catalyst (e.g., CoSalen) and bubble air through the solution, or use an alternative oxidizing agent like a hydrogen peroxide/iodine system.[14][15]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography to obtain 3,3'-Dithiobis(2,5-dimethylfuran).
Part 2: Synthesis of a Self-Healing Polyurethane
The following is a representative protocol for synthesizing a polyurethane elastomer incorporating the dual-function crosslinker.
Protocol 2.1: Preparation of a Furan and Disulfide-Functionalized Polyurethane
-
Pre-polymer Synthesis: In a three-necked flask under a nitrogen atmosphere, react a polyol (e.g., poly(tetramethylene ether) glycol, PTMEG) with an excess of a diisocyanate (e.g., isophorone diisocyanate, IPDI) at 80°C for 2 hours to form an NCO-terminated prepolymer.[16][17]
-
Chain Extension and Crosslinking:
-
Dissolve the NCO-terminated prepolymer in anhydrous N,N-dimethylformamide (DMF).
-
In a separate flask, dissolve 3,3'-Dithiobis(2,5-dimethylfuran) and a bismaleimide (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in DMF.
-
Add the solution from the second flask to the prepolymer solution.
-
Add a chain extender with a hydroxyl group that can react with the remaining NCO groups, for example, 2-hydroxyethyl disulfide can be used in conjunction with the main crosslinker to further incorporate disulfide bonds.[7]
-
-
Curing: Pour the mixture into a mold and cure at 60°C for 24 hours to allow for the Diels-Alder reaction to proceed and form the crosslinked network.
Characterization and Performance Evaluation
A comprehensive suite of characterization techniques is essential to validate the structure and performance of the self-healing polyurethane.
Structural and Thermal Characterization
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | Confirm functional groups and monitor the DA/rDA reaction. | Disappearance of the NCO peak (~2270 cm⁻¹) upon polyurethane formation. Changes in peaks corresponding to the furan and maleimide groups during heating and cooling cycles, indicating the rDA and DA reactions.[3] |
| ¹H NMR Spectroscopy | Verify the structure of the synthesized crosslinker and the final polymer. | Characteristic peaks for the furan and disulfide moieties in the crosslinker. Broadening of peaks in the polymer spectrum, consistent with polymer formation.[6][16] |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and observe the thermal events of the DA/rDA reactions. | A broad endothermic peak on heating (typically 80-150°C) corresponding to the rDA reaction. An exothermic peak on cooling as the DA reaction reforms the crosslinks.[3][5] |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the polymer. | Onset of degradation at a temperature suitable for the intended application, indicating good thermal stability.[6] |
Evaluation of Self-Healing Performance
Protocol 3.1: Quantification of Healing Efficiency
-
Sample Preparation: Prepare dog-bone shaped specimens of the polyurethane for tensile testing according to ASTM D638 standards.
-
Initial Mechanical Testing: Measure the tensile strength and elongation at break of pristine samples.
-
Damage Infliction: Cut the specimens completely in half with a sharp blade.
-
Healing Procedure:
-
Bring the two halves into close contact.
-
Heat the sample in an oven at a temperature sufficient to induce the rDA reaction and disulfide exchange (e.g., 120°C) for a specified time (e.g., 30 minutes).
-
Lower the temperature to allow for the DA reaction to reform the crosslinks (e.g., 60°C) for an extended period (e.g., 24 hours).
-
-
Post-Healing Mechanical Testing: Perform tensile tests on the healed specimens.
-
Calculation of Healing Efficiency (η):
Protocol 3.2: Microscopic Visualization of Healing
-
Sample Preparation: Create a thin film of the polyurethane on a glass slide.
-
Scratch Introduction: Make a fine scratch on the surface of the film using a scalpel or a micro-indenter.
-
In-situ Healing and Observation: Place the slide on a hot stage under an optical microscope. Heat the sample according to the healing protocol while continuously observing the scratch.
-
Analysis: Capture images at different time intervals to visually document the closure of the scratch.[16]
Illustrative Performance Data
The following table presents representative data from similar furan- and disulfide-based self-healing polyurethane systems to illustrate the expected performance.
| Property | Pristine Material | Healed Material (1st Cycle) | Healing Efficiency (%) | Reference System |
| Tensile Strength (MPa) | 8.5 | 7.8 | ~92% | Furan-based PU[1] |
| Elongation at Break (%) | 650 | 600 | ~92% | Furan-based PU[1] |
| Tensile Strength (MPa) | 5.01 | 5.01 | ~100% | Disulfide-based PU[8] |
| Healing Conditions | N/A | 120°C (20 min) + 60°C (24 h) | N/A | Furan-based PU[1] |
| Healing Conditions | N/A | 65°C (10 min) | N/A | Disulfide-based PU[7] |
Conclusion
The use of 3,3'-Dithiobis(2,5-dimethylfuran) as a crosslinking agent offers a promising strategy for the development of advanced self-healing polyurethanes. The dual-mechanism approach, leveraging both the Diels-Alder reaction and disulfide exchange, provides redundancy and versatility in the healing process. This allows for repair to be triggered by different stimuli and potentially enhances the overall healing efficiency and robustness of the material. The protocols outlined in this application note provide a framework for the synthesis, characterization, and evaluation of these next-generation smart materials.
References
Sources
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- 3. Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disulfide cross-linked polyurethane micelles as a reduction-triggered drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Disulfide synthesis by S-S coupling [organic-chemistry.org]
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- 17. New Building Blocks for Self-Healing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Diels-Alder Reactions Involving 3,3'-Dithiobis(2,5-dimethylfuran) for the Development of Smart Polymers
I. Foundational Concepts: Engineering Multi-Responsive Polymers
Smart polymers, or stimuli-responsive materials, represent a frontier in materials science, offering dynamic adaptability to environmental changes. A key strategy in their design involves the incorporation of dynamic covalent bonds, which can form and break under specific conditions. This allows for properties like self-healing, recyclability, and controlled release. The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in this arena due to its thermal reversibility.[1] The furan-maleimide DA reaction is particularly notable for its application in creating thermally responsive materials.[2][3][4]
This guide focuses on a specialized diene, 3,3'-Dithiobis(2,5-dimethylfuran) , which introduces a second layer of responsiveness. The disulfide bond within its structure is susceptible to cleavage under reducing conditions, providing a redox-responsive characteristic.[5][6][7] By employing this diene in Diels-Alder polymerizations, it is possible to create sophisticated "smart" polymers that respond to both thermal and redox stimuli. Such materials have significant potential in fields ranging from drug delivery to self-healing coatings and recyclable thermosets.[8][9]
The Dual-Responsive Mechanism
The core of this system lies in two distinct, orthogonal chemical transformations:
-
Thermo-Reversibility (Diels-Alder/retro-Diels-Alder): The furan moieties of 3,3'-Dithiobis(2,5-dimethylfuran) react with a dienophile (e.g., a bismaleimide) to form a crosslinked polymer network at lower temperatures (typically ≤ 80°C).[10] Upon heating (usually above 120-130°C), the reverse reaction, or retro-Diels-Alder (rDA), occurs, breaking the crosslinks and returning the polymer to a more fluid or soluble state.[10][11][12] This process is reversible, allowing the material to be remolded and "healed."
-
Redox-Responsiveness (Disulfide Cleavage): The disulfide bond is stable under normal conditions but can be cleaved by reducing agents like dithiothreitol (DTT) or in environments with high concentrations of glutathione, which is relevant for certain biological applications.[6][8] This cleavage provides a secondary mechanism for network disassembly or degradation, which can be exploited for targeted drug delivery or material dissolution.[8]
The combination of these two functionalities within a single monomer allows for the creation of materials with programmable and multi-layered responses.
II. Synthesis Protocol: Preparation of a Thermo- and Redox-Responsive Polymer Network
This protocol outlines the synthesis of a crosslinked polymer network via the Diels-Alder reaction between 3,3'-Dithiobis(2,5-dimethylfuran) as the diene and 1,1'-(Methylenedi-4,1-phenylene)bismaleimide as the dienophile.
Materials and Equipment
-
Diene: 3,3'-Dithiobis(2,5-dimethylfuran)
-
Dienophile: 1,1'-(Methylenedi-4,1-phenylene)bismaleimide
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Reducing Agent: Dithiothreitol (DTT) for redox studies
-
Equipment: Schlenk flask, magnetic stirrer with hotplate, nitrogen or argon inlet, condenser, vacuum oven, Differential Scanning Calorimeter (DSC), Gel Permeation Chromatography (GPC), ¹H NMR spectrometer.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1,1'-(Methylenedi-4,1-phenylene)bismaleimide in anhydrous DMF. The concentration should be adjusted to maintain a homogenous solution (e.g., 0.5 M).
-
Addition of Diene: To the stirred solution of the bismaleimide, add an equimolar amount of 3,3'-Dithiobis(2,5-dimethylfuran). It is crucial to maintain a 1:1 stoichiometric ratio of furan to maleimide groups to ensure effective polymerization.[2]
-
Diels-Alder Reaction (Polymerization): Heat the reaction mixture to 60-80°C.[3] The progress of the polymerization can be monitored by an increase in viscosity. The reaction is typically allowed to proceed for 24-48 hours to ensure high conversion.
-
Polymer Isolation and Purification: After the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent such as methanol. Filter the resulting solid polymer and wash it with fresh methanol to remove any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below the retro-Diels-Alder temperature (e.g., 40-50°C) until a constant weight is achieved.
III. Characterization and Analysis Protocols
Thorough characterization is essential to confirm the structure and responsive behavior of the synthesized polymer.
Protocol 1: Confirmation of Polymer Structure (¹H NMR)
-
Objective: To verify the successful Diels-Alder reaction by observing the characteristic chemical shifts of the protons in the DA adduct.
-
Procedure:
-
Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Analysis: Look for the disappearance or significant reduction of the peaks corresponding to the furan protons of the diene and the maleimide protons of the dienophile. Concurrently, new peaks corresponding to the protons of the oxanorbornene adduct should appear.[3]
-
Protocol 2: Thermal Reversibility Analysis (DSC)
-
Objective: To determine the temperature of the retro-Diels-Alder reaction.
-
Procedure:
-
Place a small, accurately weighed sample of the polymer in a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Analysis: An endothermic peak in the DSC thermogram indicates the retro-Diels-Alder reaction, as energy is absorbed to break the covalent bonds.[12] The peak temperature provides the rDA transition temperature. A subsequent cooling scan may show an exothermic peak corresponding to the forward DA reaction.
-
Protocol 3: Redox-Responsiveness Test
-
Objective: To demonstrate the cleavage of disulfide bonds in the presence of a reducing agent.
-
Procedure:
-
Dissolve or suspend a known amount of the polymer in DMF.
-
Add an excess of a reducing agent, such as DTT.
-
Stir the mixture at room temperature.
-
Analysis: Observe the change in the solution's viscosity. A significant decrease in viscosity or complete dissolution of a previously insoluble gel indicates the breakdown of the polymer network due to disulfide bond cleavage. This can be quantified using rheometry or confirmed by GPC analysis of the resulting lower molecular weight fragments.
-
IV. Quantitative Data Summary
The following table provides representative data that could be expected from the characterization of a polymer synthesized using this methodology.
| Parameter | Typical Value | Characterization Method | Significance |
| Molecular Weight (Mn) | Varies (e.g., 10-50 kDa before crosslinking) | GPC | Indicates the size of the polymer chains. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | Describes the distribution of molecular weights. |
| Retro-Diels-Alder Temp. (TrDA) | 120 - 150 °C | DSC | The temperature at which the material de-crosslinks.[12] |
| Glass Transition Temp. (Tg) | Varies based on monomers | DSC | Indicates the transition from a glassy to a rubbery state. |
| Healing Efficiency | Up to 90% or more | Tensile Testing | Quantifies the recovery of mechanical properties after damage and thermal treatment.[11] |
V. Mechanistic Visualizations
VI. Causality and Experimental Insights
-
Choice of Solvent: DMF is chosen for its high boiling point and ability to dissolve both the monomers and the resulting polymer, facilitating a homogeneous reaction environment. Anhydrous conditions are important to prevent side reactions with the maleimide groups.
-
Stoichiometry: A precise 1:1 molar ratio of furan to maleimide reactive groups is critical for achieving a high degree of polymerization and effective network formation.[13] An off-stoichiometric ratio can be intentionally used to limit the crosslink density and tune the mechanical properties of the final material.[13]
-
Reaction Temperature: The temperature for the Diels-Alder polymerization is a careful balance. It must be high enough to ensure a reasonable reaction rate but remain well below the retro-Diels-Alder temperature to favor the formation of the polymer network.[10]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere minimizes potential oxidation of the disulfide bond and other side reactions, ensuring higher purity of the final polymer.
VII. Conclusion and Future Directions
The use of 3,3'-Dithiobis(2,5-dimethylfuran) in Diels-Alder polymerizations provides a robust platform for creating multi-responsive smart polymers. The protocols detailed herein offer a foundational approach for the synthesis and characterization of these materials. Future research can build upon this by exploring different bismaleimide crosslinkers to tune the mechanical properties, incorporating other responsive moieties for tri- or tetra-responsive systems, and applying these polymers in advanced applications such as targeted drug delivery vehicles that release their payload in response to specific intracellular redox environments, or as recyclable and self-healing composites for structural applications.
VIII. References
-
De, S., et al. (2022). Structure–Property Relationships of Self-Healing Polymer Networks Based on Reversible Diels–Alder Chemistry. Macromolecules. Available at: [Link]
-
Li, J., et al. (2021). Preparation and characterization of self-healing furan-terminated polybutadiene (FTPB) based on Diels–Alder reaction. RSC Advances. Available at: [Link]
-
Van der Vurst, F., et al. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Omega. Available at: [Link]
-
Du, P., et al. (2013). Synthesis and characterization of linear self-healing polyurethane based on thermally reversible Diels–Alder reaction. RSC Advances. Available at: [Link]
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Deb, D., et al. (2023). Fast Self-Healing at Room Temperature in Diels–Alder Elastomers. Polymers. Available at: [Link]
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Weiss, R. G., & Beaupre, D. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers. Available at: [Link]
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BenchChem. (2025). Application Notes and Protocols for Diels-Alder Reactions of Furan Derivatives. BenchChem.
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Li, Y., et al. (2022). Construction of disulfide containing redox-responsive polymeric nanomedicine. Methods. Available at: [Link]
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Padwa, A., et al. (2003). A microwave assisted intramolecular-furan-Diels–Alder approach to 4-substituted indoles. Chemical Communications. Available at: [Link]
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Sharif, A., & Hoque, M. E. (2019). Furan resins: synthesis, characterization and applications. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. Available at: [Link]
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Zhang, C., et al. (2019). Diels–Alder Polymer Networks with Temperature‐Reversible Cross‐Linking‐Induced Emission. Angewandte Chemie International Edition. Available at: [Link]
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Akkinepally, R. R., & Al-Ahmady, Z. S. (2021). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics. Available at: [Link]
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Weiss, R. G., & Beaupre, D. (2021). Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia.pub. Available at: [Link]
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Miles, W. H., et al. (2016). Introducing the Diels-Alder reactivity of 2-furanmethanethiol with selected maleic acid derivatives. ResearchGate. Available at: [Link]
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BenchChem. (2025). Application Notes & Protocols: Synthesis and Applications of Furan-Based Polymers. BenchChem.
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Gandini, A., et al. (2000). The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2022). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers. Available at: [Link]
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Roy, N., et al. (2015). Reversible disulphide formation in polymer networks: A versatile functional group from synthesis to applications. ResearchGate. Available at: [Link]
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Altinbasak, I. O., & Tasdelen, M. A. (2020). Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. ResearchGate. Available at: [Link]
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Domingo, L. R., et al. (2023). Unveiling the Reaction Mechanism of Diels-Alder Cycloadditions between 2,5-Dimethylfuran and Ethylene Derivatives Using Topological Tools. International Journal of Molecular Sciences. Available at: [Link]
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Geng, J., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. Available at: [Link]
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Geng, J., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. ResearchGate. Available at: [Link]
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Kim, H., et al. (2022). Diels–Alder augmented epoxies with plasmonic nanoparticle fillers for efficient photothermal depolymerization. OSTI.GOV. Available at: [Link]
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Application Note: Incorporation of 3,3'-Dithiobis(2,5-dimethylfuran) in Dual Stimuli-Responsive Coatings
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 3,3'-dithiobis(2,5-dimethylfuran) into stimuli-responsive coatings. This unique molecule offers a dual-response mechanism, leveraging the redox sensitivity of its disulfide bond and the thermo-reversibility of the furan moieties. This allows for the development of "smart" coatings with applications in targeted drug delivery, self-healing materials, and controlled release systems. This application note details the synthesis of the core molecule, its incorporation into a polymer matrix, and protocols for triggering and characterizing the coating's responsiveness.
Introduction: The Advent of Dual-Responsive Smart Coatings
Stimuli-responsive materials, often termed "smart" materials, have the ability to undergo significant changes in their properties in response to external triggers.[1] These triggers can be chemical, biological, or physical in nature.[2] In the realm of coatings, this responsiveness can be harnessed for a variety of advanced applications. The incorporation of specific chemical moieties allows for precise control over the coating's behavior.
This application note focuses on the unique properties of 3,3'-dithiobis(2,5-dimethylfuran) , a molecule possessing two distinct stimuli-responsive functionalities:
-
Redox-Responsive Disulfide Bond: The disulfide linkage (-S-S-) is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the elevated glutathione (GSH) concentrations found within tumor cells.[2][3] This makes it an excellent trigger for targeted drug delivery systems.[4][5]
-
Thermo-Responsive Furan Groups: Furan moieties can participate in reversible Diels-Alder "click" reactions with dienophiles like maleimides.[6][7] This cycloaddition reaction is thermally reversible; the bond forms at lower temperatures and dissociates at elevated temperatures, providing a mechanism for self-healing and controlled release.[8]
The combination of these two functionalities within a single molecule allows for the creation of sophisticated coatings that can respond to multiple, distinct stimuli, enhancing their specificity and control.[9]
Synthesis and Characterization of 3,3'-Dithiobis(2,5-dimethylfuran)
The synthesis of 3,3'-dithiobis(2,5-dimethylfuran) is a critical first step. While various synthetic routes exist, a common approach involves the dimerization of a suitable furan thiol precursor.
Synthesis Protocol
Objective: To synthesize 3,3'-dithiobis(2,5-dimethylfuran) from 2,5-dimethylfuran.
Rationale: This protocol outlines a two-step process starting from the readily available 2,5-dimethylfuran. The first step introduces a thiol group at the 3-position, which is then oxidized in the second step to form the desired disulfide bond.
Materials:
-
N-Bromosuccinimide (NBS)
-
Sodium hydrosulfide (NaSH)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Appropriate organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Bromination of 2,5-Dimethylfuran:
-
Dissolve 2,5-dimethylfuran in an appropriate solvent like THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise while stirring. Causality: This electrophilic substitution reaction selectively introduces a bromine atom at the 3-position of the furan ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain 3-bromo-2,5-dimethylfuran.
-
-
Thiolation and Oxidative Dimerization:
-
Dissolve the purified 3-bromo-2,5-dimethylfuran in a suitable solvent.
-
Add an excess of sodium hydrosulfide (NaSH) to the solution. Causality: This nucleophilic substitution reaction replaces the bromine atom with a thiol group, forming 2,5-dimethylfuran-3-thiol.
-
After the reaction is complete (monitored by TLC), carefully add a solution of iodine (I₂) dropwise. Causality: Iodine acts as a mild oxidizing agent, promoting the formation of the disulfide bond between two molecules of the furan thiol.
-
The reaction mixture will change color as the iodine is consumed.
-
Quench any excess iodine with sodium thiosulfate solution.
-
Extract the final product, 3,3'-dithiobis(2,5-dimethylfuran), with an organic solvent.
-
Purify the product via column chromatography.
-
Characterization
The successful synthesis of 3,3'-dithiobis(2,5-dimethylfuran) should be confirmed using standard analytical techniques.
| Technique | Expected Outcome | Purpose |
| ¹H NMR | Signals corresponding to the methyl protons and the furan ring proton. | Confirms the chemical structure and purity. |
| ¹³C NMR | Resonances for the furan ring carbons and the methyl carbons. | Provides further structural confirmation. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (254.37 g/mol ).[13] | Confirms the molecular weight. |
| FTIR | Characteristic peaks for C-H, C-O, and C-S bonds. Absence of S-H peak. | Confirms the presence of key functional groups. |
Incorporation into a Polymer Matrix
To create a functional coating, the 3,3'-dithiobis(2,5-dimethylfuran) molecule needs to be incorporated into a suitable polymer backbone. This can be achieved through various polymerization techniques.[14][15]
Polymerization Protocol: Free-Radical Polymerization
Objective: To copolymerize 3,3'-dithiobis(2,5-dimethylfuran) (functionalized with a polymerizable group) with a primary monomer to form a stimuli-responsive polymer.
Rationale: This protocol describes the incorporation of the dual-responsive unit into a polymer chain via free-radical polymerization. A common approach is to first modify the furan-disulfide molecule to include a polymerizable group, such as a methacrylate.
Materials:
-
3,3'-dithiobis(2,5-dimethylfuran) (modified with a polymerizable group)
-
Primary monomer (e.g., methyl methacrylate, MMA)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Standard polymerization glassware
Procedure:
-
Monomer Preparation: If not already functionalized, modify 3,3'-dithiobis(2,5-dimethylfuran) to contain a polymerizable group (e.g., by reacting a hydroxyl-functionalized precursor with methacryloyl chloride).
-
Polymerization Setup: In a Schlenk flask, dissolve the functionalized 3,3'-dithiobis(2,5-dimethylfuran), the primary monomer, and the initiator in the anhydrous solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-80 °C for AIBN) under an inert atmosphere (e.g., nitrogen or argon). Causality: The heat causes the initiator to decompose into free radicals, which then initiate the polymerization of the monomers.
-
Termination and Precipitation: After the desired reaction time, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Purification: Filter and wash the precipitated polymer to remove any unreacted monomers and initiator. Dry the polymer under vacuum.
Coating Formulation and Application
The synthesized polymer can then be formulated into a coating.[16]
Procedure:
-
Dissolve the polymer in a suitable solvent to achieve the desired viscosity.
-
Add any necessary additives (e.g., plasticizers, adhesion promoters).
-
Apply the coating to a substrate using a suitable technique (e.g., spin coating, dip coating, or spray coating).[17]
-
Dry/cure the coating according to the specific requirements of the formulation.
Protocols for Stimuli-Response Evaluation
Redox-Responsiveness Protocol
Objective: To evaluate the cleavage of the disulfide bond in the presence of a reducing agent.
Rationale: This protocol uses Glutathione (GSH), a biologically relevant reducing agent, to trigger the breakdown of the disulfide linkage.[18] The resulting change in the coating's properties can be monitored.
Materials:
-
Coated substrate
-
Phosphate-buffered saline (PBS) solution (pH 7.4)
-
Glutathione (GSH)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, Quartz Crystal Microbalance (QCM))
Procedure:
-
Immerse the coated substrate in a PBS solution.
-
Monitor a baseline property of the coating (e.g., absorbance at a specific wavelength if a dye is encapsulated, or the mass on a QCM sensor).
-
Introduce a solution of GSH to the PBS to achieve a physiologically relevant concentration (e.g., 10 mM).[19]
-
Continuously monitor the property of the coating over time. Causality: The GSH will reduce the disulfide bonds, leading to the cleavage of the polymer chains or crosslinks. This can result in the release of an encapsulated agent or a change in the coating's mass.
-
As a control, perform the same experiment without the addition of GSH.
Expected Results (Hypothetical Data):
| Condition | Time (min) | Encapsulated Dye Release (Absorbance) | Mass Change (QCM, ng/cm²) |
| Control (No GSH) | 0 | 0.05 | 0 |
| 30 | 0.06 | -5 | |
| 60 | 0.07 | -10 | |
| With GSH (10 mM) | 0 | 0.05 | 0 |
| 30 | 0.45 | -150 | |
| 60 | 0.85 | -300 |
Thermo-Responsiveness (Self-Healing) Protocol
Objective: To evaluate the self-healing capability of the coating based on the reversible Diels-Alder reaction.[20]
Rationale: This protocol involves creating a defect in the coating and then applying a thermal stimulus to promote the retro-Diels-Alder and subsequent forward Diels-Alder reactions, leading to the healing of the damage.[21]
Materials:
-
Coated substrate
-
Scalpel or other sharp instrument
-
Heating stage or oven
-
Microscope (optical or scanning electron)
Procedure:
-
Create a controlled scratch or incision in the coating using a scalpel.
-
Image the damaged area using a microscope to document the initial state of the defect.
-
Place the coated substrate on a heating stage and heat to a temperature that promotes the retro-Diels-Alder reaction (typically > 80 °C).[7] Causality: The elevated temperature shifts the equilibrium towards the furan and maleimide reactants, allowing for chain mobility and the interdiffusion of polymer chains across the damaged interface.
-
Maintain the temperature for a specific period to allow for healing.
-
Cool the substrate back to room temperature to allow the forward Diels-Alder reaction to reform the crosslinks.
-
Re-image the previously damaged area to assess the extent of healing.
Expected Results (Hypothetical Data):
| Time Point | Temperature (°C) | Scratch Width (µm) | Healing Efficiency (%) |
| Initial Damage | 25 | 50 | 0 |
| After 1h at 90°C | 90 | 15 | 70 |
| After 2h at 90°C | 90 | 5 | 90 |
Visualizations
Caption: Redox-responsive cleavage of a disulfide crosslink by glutathione.
Caption: Thermally reversible Diels-Alder reaction for self-healing.
Caption: Overall experimental workflow for stimuli-responsive coatings.
Conclusion
The incorporation of 3,3'-dithiobis(2,5-dimethylfuran) into polymer coatings provides a powerful platform for the development of advanced, dual-responsive materials. The protocols outlined in this application note offer a foundational framework for the synthesis, fabrication, and evaluation of these smart coatings. The unique combination of redox and thermal responsiveness opens up new possibilities in fields ranging from targeted therapeutics to self-repairing industrial materials. Further optimization of the polymer backbone and coating formulation can tailor the material properties for specific applications.
References
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Amirkhani, E., et al. (2020). Self-healing polymers based on thermally reversible Diels–Alder chemistry. Polymer Chemistry. Available at: [Link]
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van der Mee, M. A. J., et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Polymers. Available at: [Link]
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Wikipedia. (2023). Stimuli-responsive drug delivery systems. Available at: [Link]
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Al-Ahmady, Z. S., & Kostarelos, K. (2021). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceutics. Available at: [Link]
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Lee, S., & Gaharwar, A. K. (2020). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Gels. Available at: [Link]
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van der Mee, M. A. J., et al. (2022). Structure–Property Relationships of Self-Healing Polymer Networks Based on Reversible Diels–Alder Chemistry. Macromolecules. Available at: [Link]
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Chen, Y.-C., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. Available at: [Link]
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Nicolas, J., et al. (2017). Redox-Responsive Disulfide Cross-Linked PLA–PEG Nanoparticles. Biomacromolecules. Available at: [Link]
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Kumar, A., et al. (2021). Self-healing by Diels-Alder cycloaddition in advanced functional polymers: A review. Bournemouth University Research Online. Available at: [Link]
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Boyer, C., et al. (2015). Redox-Responsive Cleavable Polymeric Brush Coated Magnetic Nanoparticles: Fabrication and Post-Polymerization Modification for Cellular Targeting. Biomacromolecules. Available at: [Link]
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Sun, H., et al. (2019). Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release. Pharmaceutics. Available at: [Link]
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van der Mee, M. A. J., et al. (2023). Fast Self-Healing at Room Temperature in Diels–Alder Elastomers. Polymers. Available at: [Link]
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Papageorgiou, G. Z., et al. (2018). High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization. Green Chemistry. Available at: [Link]
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Li, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Molecular Sciences. Available at: [Link]
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Sankaranarayanan, J., et al. (2016). Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization. Biomacromolecules. Available at: [Link]
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Li, Y., et al. (2022). Construction of disulfide containing redox-responsive polymeric nanomedicine. Methods. Available at: [Link]
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Furtak, K., et al. (2023). Enzymatic Synthesis of Furan-Based Copolymers: Material Characterization and Potential for Biomedical Applications. ChemRxiv. Available at: [Link]
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Gandini, A. (2021). The behaviour of furan derivatives in polymerization reactions. ResearchGate. Available at: [Link]
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Guidotti, G., et al. (2023). Enzymatic polymerization of furan-based polymers in biobased solvents. Green Chemistry. Available at: [Link]
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Zhavnerko, G. K. (2011). Fabrications and Applications of Stimulus-Responsive Polymer Films and Patterns on Surfaces: A Review. Polymers. Available at: [Link]
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Yu, H., et al. (2023). Preparation and design strategies of stimuli-responsive membranes. ResearchGate. Available at: [Link]
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de Haan, L. T., et al. (2013). Stimuli-responsive photonic polymer coatings. Chemical Communications. Available at: [Link]
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Song, J., et al. (2023). Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration. ACS Polymers Au. Available at: [Link]
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Krayushkin, M. M., et al. (2004). Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione from mucobromic acid. ResearchGate. Available at: [Link]
-
Lim, H. Y., et al. (2025). One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. Available at: [Link]
- Dumesic, J. A., et al. (2011). Efficient method for preparing 2,5-dimethylfuran. Google Patents.
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Nguyen, D. C., & Dong, V. H. (2018). 2,5-Dimethylfuran for Internal Combustion Engines: Potential and Development. European Journal of Engineering and Technology Research. Available at: [Link]
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Application Note: Probing the Dual Reversibility of 3,3'-Dithiobis(2,5-dimethylfuran) for Advanced Material and Drug Delivery Applications
<
Abstract
This document provides a detailed experimental framework for investigating the unique dual reversible bonding capabilities of 3,3'-Dithiobis(2,5-dimethylfuran). This molecule incorporates two distinct, stimulus-responsive functionalities: a thermally reversible Diels-Alder (DA) cycloaddition reaction and a redox-sensitive disulfide bond. Understanding and controlling these orthogonal mechanisms are paramount for harnessing this molecule's potential in designing self-healing materials, responsive polymer networks, and targeted drug delivery systems.[1][2][3][4] This guide offers researchers, materials scientists, and drug development professionals a comprehensive set of protocols, from synthesis and material preparation to detailed analytical methodologies for characterizing the dynamic covalent chemistry at play.
Introduction: The Power of Dual-Responsive Chemistry
The field of dynamic covalent chemistry is rapidly advancing the development of "smart" materials and sophisticated therapeutic carriers.[5] Molecules capable of forming and breaking covalent bonds in response to specific external stimuli offer unprecedented control over material properties and biological interactions. 3,3'-Dithiobis(2,5-dimethylfuran) is a prime example of such a molecule, featuring two orthogonal reversible systems:
-
Thermo-responsive Diels-Alder Reaction: The furan rings can undergo a [4+2] cycloaddition reaction with a dienophile, typically a maleimide, to form a stable adduct at lower temperatures.[1][5] This reaction is reversible, and upon heating, the adduct undergoes a retro-Diels-Alder (rDA) reaction, regenerating the furan and maleimide components.[1][6][7] This thermal reversibility is a cornerstone for creating self-healing polymers and thermally re-processable materials.[8][9]
-
Redox-responsive Disulfide Bond: The disulfide linkage connecting the two furan moieties can be cleaved into two thiol groups under reducing conditions (e.g., in the presence of dithiothreitol or glutathione).[3][10] This cleavage can be reversed through oxidation, reforming the disulfide bond. This redox sensitivity is particularly valuable in the context of drug delivery, as the intracellular environment of tumor cells often has a significantly higher concentration of reducing agents like glutathione.[3][10]
By integrating these two distinct reversible mechanisms into a single molecular scaffold, 3,3'-Dithiobis(2,5-dimethylfuran) opens up possibilities for creating materials and systems with multi-layered responsiveness.
Core Principles & Experimental Rationale
The experimental design hinges on selectively triggering and monitoring each reversible reaction independently and in concert.
-
Diels-Alder / retro-Diels-Alder Causality: The forward DA reaction is entropically disfavored but enthalpically driven at lower temperatures.[6] Increasing the temperature provides the necessary activation energy to overcome the stability of the adduct, favoring the rDA reaction.[11] The choice of dienophile (e.g., N-substituted maleimides) is critical as it influences the kinetics and thermodynamics of the cycloaddition.[12] Electron-withdrawing groups on the dienophile generally facilitate the forward reaction.[13]
-
Disulfide Redox Causality: The disulfide bond is stable under normal physiological conditions but is susceptible to nucleophilic attack by reducing agents. The higher concentration of glutathione in the cytoplasm and specific organelles of cancer cells provides a natural trigger for disulfide bond cleavage, making it an excellent mechanism for targeted drug release.[3]
The following protocols are designed to be self-validating by incorporating control experiments and orthogonal analytical techniques to confirm the chemical transformations at each stage.
Experimental Workflow Overview
The overall experimental process involves the synthesis of the core molecule, its reaction with a dienophile to form a polymer or adduct, and subsequent stimulus-induced cleavage and reformation of the bonds.
Caption: Overall experimental workflow for studying the dual reversible bonding of 3,3'-Dithiobis(2,5-dimethylfuran).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Dimethylfuran | ≥99% | Sigma-Aldrich | |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Handle under inert atmosphere. |
| Sulfur monochloride | ≥98% | Sigma-Aldrich | Handle in a fume hood. |
| N-Ethylmaleimide | ≥98% | Sigma-Aldrich | Dienophile for DA reaction. |
| Dithiothreitol (DTT) | ≥99% | Sigma-Aldrich | Reducing agent for disulfide cleavage. |
| Hydrogen Peroxide | 30% (w/w) in H₂O | Sigma-Aldrich | Oxidizing agent for disulfide formation. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for synthesis. |
| Chloroform-d (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |
| Acetonitrile | HPLC Grade | Fisher Scientific | For HPLC analysis. |
Detailed Experimental Protocols
Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
This protocol is adapted from standard furan lithiation and coupling procedures.
-
Lithiation of 2,5-Dimethylfuran:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (100 mL) and 2,5-dimethylfuran (5.0 g, 52 mmol).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add n-butyllithium (22.8 mL of 2.5 M solution in hexanes, 57 mmol) dropwise over 30 minutes, maintaining the temperature below 0 °C.
-
Stir the resulting solution at 0 °C for 2 hours.
-
-
Disulfide Bridge Formation:
-
In a separate flask, prepare a solution of sulfur monochloride (2.8 g, 21 mmol) in anhydrous THF (20 mL).
-
Cool the lithiated furan solution to -78 °C in a dry ice/acetone bath.
-
Add the sulfur monochloride solution dropwise to the lithiated furan solution over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate 95:5) to yield 3,3'-Dithiobis(2,5-dimethylfuran) as a pale yellow oil.
-
Protocol for Diels-Alder (DA) Cycloaddition
-
Reaction Setup:
-
Dissolve 3,3'-Dithiobis(2,5-dimethylfuran) (1.0 g, 3.96 mmol) and N-ethylmaleimide (1.0 g, 7.99 mmol, 2.0 eq) in chloroform (20 mL) in a round-bottom flask.
-
Stir the solution at room temperature (approx. 25 °C) for 24 hours.
-
-
Monitoring the Reaction:
-
Isolation of the Adduct:
-
Upon completion, the solvent can be removed under reduced pressure. The resulting solid can be washed with cold diethyl ether to remove any unreacted N-ethylmaleimide.
-
Protocol for retro-Diels-Alder (rDA) Reaction
-
Thermal Dissociation:
-
Dissolve the purified DA adduct (0.5 g) in a suitable high-boiling solvent like toluene or DMSO-d₆ (for in-situ NMR monitoring) in a sealed tube.
-
Heat the solution to temperatures ranging from 80 °C to 120 °C. The optimal temperature may vary and should be determined experimentally.[15]
-
-
Monitoring the Dissociation:
-
Monitor the regeneration of the furan and maleimide by ¹H NMR spectroscopy. The reappearance of the characteristic furan proton signals will indicate the progress of the rDA reaction.
-
UV-Vis spectroscopy can also be employed, as the furan and maleimide chromophores will have distinct absorption profiles compared to the adduct.
-
Caption: The thermally reversible Diels-Alder and retro-Diels-Alder reaction equilibrium.
Protocol for Disulfide Bond Reduction
-
Reduction Reaction:
-
Dissolve the DA adduct (or 3,3'-Dithiobis(2,5-dimethylfuran) itself) (0.2 g) in a THF/water (1:1) mixture (10 mL).
-
Add an excess of Dithiothreitol (DTT) (e.g., 5-10 molar equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
-
Monitoring the Cleavage:
-
The cleavage of the disulfide bond can be monitored by HPLC, which will show the disappearance of the starting material peak and the appearance of a new peak for the thiol product.
-
Mass spectrometry is a definitive method to confirm the reduction by observing the mass of the resulting thiol.[16][17][18]
-
Protocol for Disulfide Bond Reformation
-
Oxidation Reaction:
-
To the solution containing the reduced thiol product, add a few drops of 30% hydrogen peroxide.
-
Stir the reaction open to the atmosphere at room temperature overnight.
-
-
Monitoring Reformation:
Caption: The redox-responsive cleavage and reformation of the disulfide bond.
Data Analysis and Interpretation
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | Monitor DA/rDA reaction | DA: Disappearance of furan peaks (~6.0 ppm), appearance of adduct peaks. rDA: Reappearance of furan peaks. |
| FTIR Spectroscopy | Kinetic analysis of DA reaction | Decrease in the intensity of characteristic maleimide C=C stretching band.[1] |
| UV-Vis Spectroscopy | Monitor DA/rDA and redox reactions | Changes in absorbance maxima corresponding to the consumption/formation of furan/maleimide or disulfide/thiol species. |
| HPLC | Monitor disulfide reduction/oxidation | Shift in retention time. The thiol product will likely have a different polarity than the disulfide. |
| Mass Spectrometry (MS) | Confirm structural changes | Reduction: Mass increase corresponding to the addition of two hydrogen atoms. DA: Mass increase corresponding to the addition of the maleimide.[17][19] |
| Rheology | Characterize polymer network properties | For polymeric systems, a decrease in viscosity or storage modulus upon heating (rDA) or addition of a reducing agent (disulfide cleavage).[11] |
Conclusion and Future Perspectives
The protocols outlined in this application note provide a robust framework for the systematic investigation of the dual-responsive nature of 3,3'-Dithiobis(2,5-dimethylfuran). A thorough understanding of the kinetics and thermodynamics of both the Diels-Alder cycloaddition and the disulfide redox chemistry is crucial for the rational design of novel materials. Future work could involve incorporating this molecule into larger polymer backbones to create multi-stimuli responsive hydrogels, nanoparticles for on-demand drug release, or recyclable thermosets. The orthogonal nature of the thermal and redox triggers makes this a highly versatile building block for the next generation of smart materials.
References
- Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2020).
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI.
- Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. (2024).
- Drug Delivery Application of Functional Nanomaterials Synthesized Using N
- Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (2009).
- Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (2015). Organic & Biomolecular Chemistry, RSC Publishing.
- Al-Ahmady, Z. S., & Kostarelos, K. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Pharmaceuticals.
- The Diels-Alder Reaction. (2017). Master Organic Chemistry.
- Efficient method for preparing 2,5-dimethylfuran. (2012).
- Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
- A Perspective on Reversibility in Controlled Polymerization Systems: Recent Progress and New Opportunities. (2022). MDPI.
- Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. (2019). SciSpace.
- Rheology of a reversible supramolecular polymer studied by comparison of the effects of temperature and chain stoppers. (2007). The Journal of Chemical Physics, AIP Publishing.
- Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. (2022).
- An update on the discovery and development of reversible covalent inhibitors. (2023). PMC, NIH.
- GC-MS monitoring of the electrocatalytic Diels–Alder reaction between 1... (2023).
- Fibrin nanoparticles as Possible vehicles for drug delivery. (2013). PubMed.
- Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2023). MDPI.
- A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. (2002).
- New Insights into the (A)
- Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). PubMed.
- Reversible Covalent Bond Formation as a Strategy for Healable Polymer Networks. (2020).
- One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. (2022). International Journal of Renewable Energy Development.
- Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (2018). Books.
- Drug Delivery Systems. (2012). Kinam Park.
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- Recent advances in redox-responsive nanoparticles for combined cancer therapy. (2022). Royal Society of Chemistry.
- Diels Alder Reaction. (2021). YouTube.
- 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (2022). MDPI.
- Redox-Responsive, Core-Cross-Linked Micelles Capable of On-Demand, Concurrent Drug Release and Structure Disassembly. (2015). PubMed Central.
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024).
- An Irreversible Synthetic Route to an Ultra-Strong Two-Dimensional Polymer. (2021).
- Disulfide Bond Analysis by Mass Spectrometry. (n.d.).
- Drug delivery – Knowledge and References. (n.d.). Taylor & Francis.
- Dynamic Covalent Bond-Based Polymer Chains Operating Reversibly with Temper
- Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry. (2020).
- Photo and Redox Dual Responsive Reversibly Cross-Linked Nanocarrier for Efficient Tumor-Targeted Drug Delivery. (2014).
- Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
- Thermally Reversible Polymeric Networks
- Nanoparticles in Drug Delivery: From History to Therapeutic Applic
- Fun Experiments on Reversible Reactions and How They Work (Chemistry). (2026). Knowunity.
- Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. (2022). Helvia Principal.
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Application Notes and Protocols for 3,3'-Dithiobis(2,5-dimethylfuran) as a Flavor Compound in Food Chemistry
Introduction: Unveiling the Potential of a Potent Meaty Flavor Compound
In the intricate world of food chemistry, the quest for authentic and impactful flavor compounds is perpetual. Among the vast array of molecules that contribute to the sensory experience of food, sulfur-containing furan derivatives hold a prominent position, often responsible for the desirable roasted, savory, and meaty notes that define many culinary creations. This document provides a comprehensive technical guide to the application of 3,3'-Dithiobis(2,5-dimethylfuran) (CAS No. 28588-73-0), a potent flavor compound recognized for its characteristic meaty aroma.
This guide is intended for researchers, scientists, and product development professionals in the food industry. It offers a detailed exploration of the compound's flavor profile, its regulatory status, and practical, step-by-step protocols for its analysis and application. By understanding the chemical nature and sensory impact of 3,3'-Dithiobis(2,5-dimethylfuran), innovators can unlock new possibilities in the development of savory food products.
Chemical and Sensory Profile
1.1. Chemical Identity
-
Systematic Name: 3,3'-Dithiobis(2,5-dimethylfuran)
-
Synonyms: Bis(2,5-dimethyl-3-furyl) disulfide
-
CAS Number: 28588-73-0
-
Molecular Formula: C₁₂H₁₄O₂S₂
-
Molecular Weight: 254.37 g/mol [4]
-
Solubility: Insoluble in water; slightly soluble in fat; miscible in ethanol at room temperature[1][4]
1.2. Flavor and Aroma Profile
3,3'-Dithiobis(2,5-dimethylfuran) is characterized by a potent and complex flavor profile, primarily described as meaty and roasted .[1][4] More nuanced descriptions of a closely related compound, bis(2-methyl-3-furyl) disulfide, provide further insight, suggesting notes of bloody, seared beef, pork, and chicken with sauerkraut and onion undertones , culminating in a full-bodied meat flavor.[5] At lower concentrations, it can also impart fatty notes to products like hazelnut and chocolate flavors, and contribute creamy and milky effects.[6] The presence of the disulfide bridge is crucial for its characteristic sulfurous and savory aroma.[7]
Regulatory Status and Safety
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated bis(2,5-dimethyl-3-furyl) disulfide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" .[3] This assessment is critical for its application in food products, providing a foundation of safety for its intended use. The Flavor and Extract Manufacturers Association (FEMA) has designated it as Generally Recognized as Safe (GRAS), with the designation FEMA GRAS 3476.[2][8]
Formation and Natural Occurrence
While specific data on the natural occurrence of 3,3'-Dithiobis(2,5-dimethylfuran) is limited, furan derivatives, in general, are known to form during the thermal processing of food.[9] Key formation pathways include:
-
Maillard Reaction: The reaction between reducing sugars and amino acids, particularly sulfur-containing amino acids like cysteine, is a primary route for the formation of sulfur-containing furans.[7]
-
Thermal Degradation: The breakdown of carbohydrates, amino acids, and thiamine (Vitamin B1) at elevated temperatures can generate furan precursors.[9]
-
Lipid Oxidation: The oxidation of polyunsaturated fatty acids can also contribute to the formation of furan compounds.[9]
A related compound, 3,3'-dithiobis[2-methylfuran], has been detected in various types of tea.[10] Furthermore, patents related to meat flavor compositions suggest that dithiobis[2-methyl-furan] can be generated by heating an iron complex, such as a heme-cofactor, in the presence of thiamine and a sugar.[10][11] This indicates a potential pathway for the formation of 3,3'-Dithiobis(2,5-dimethylfuran) in cooked meat products.
Application in Food Products
The potent meaty and roasted flavor profile of 3,3'-Dithiobis(2,5-dimethylfuran) makes it a valuable ingredient for a wide range of savory food applications.
4.1. Recommended Usage Levels
Based on the FEMA GRAS evaluation, the following average maximum use levels are recommended:[2]
| Food Category | Average Maximum Use Level (ppm) |
| Baked Goods | 0.10000 |
| Gravies | 0.10000 |
| Meat Products | 0.10000 |
| Soups | 0.10000 |
It is crucial to note that these are maximum recommended levels, and the optimal concentration will depend on the specific food matrix, desired flavor profile, and interactions with other flavor components. Sensory evaluation is essential to determine the ideal usage level for each application.
4.2. Application Workflow
Sources
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Application Note: GC-MS Protocol for the Detection of 3,3'-Dithiobis(2,5-dimethylfuran) in Food Matrices
Abstract
This application note presents a robust and sensitive method for the determination of 3,3'-dithiobis(2,5-dimethylfuran) in complex food matrices using automated Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). 3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing furan derivative known for its meaty and roasted flavor profile, used as a flavoring agent in various food products.[1][2] The analysis of such volatile sulfur compounds is challenging due to their reactivity, potential for thermal degradation, and presence at trace levels within intricate matrices.[3][4][5] This protocol outlines a comprehensive workflow, from sample preparation to data analysis, and is designed to provide high accuracy, precision, and reliability, adhering to principles outlined in authoritative analytical guidelines.[6][7]
Introduction: The Analytical Challenge
3,3'-Dithiobis(2,5-dimethylfuran) (CAS No. 28588-73-0) is a key aroma compound that contributes significantly to the flavor profile of many processed foods.[2] Its detection and quantification are crucial for quality control in the food industry and for regulatory monitoring. However, like many volatile sulfur compounds, its analysis is fraught with challenges. Disulfides can be thermally labile, potentially degrading in a hot GC injector port, leading to inaccurate quantification and the formation of analytical artifacts.[3][4] Furthermore, food matrices (e.g., processed meats, sauces, baked goods) are inherently complex, containing fats, proteins, and carbohydrates that can interfere with the analysis.
To overcome these obstacles, this method employs Headspace Solid-Phase Microextraction (HS-SPME). This technique is ideal as it isolates volatile and semi-volatile analytes from the non-volatile matrix without the need for solvent extraction, minimizing sample handling and potential contamination. By exposing a coated fiber to the headspace above the sample, the target analyte is selectively adsorbed and then thermally desorbed directly into the GC injector, providing a clean and concentrated injection. Coupling this with the high selectivity and sensitivity of Mass Spectrometry (MS) allows for confident identification and quantification of 3,3'-dithiobis(2,5-dimethylfuran) at trace levels.
Experimental Workflow
2.1. Principle of the Method
The core of this protocol is the conversion of the solid or semi-solid food sample into a state suitable for headspace analysis. The sample is homogenized and diluted in a sealed headspace vial, often with the addition of salt to increase the volatility of the target analyte by altering its partitioning coefficient. The vial is then incubated at a controlled temperature to allow the volatile compounds, including 3,3'-dithiobis(2,5-dimethylfuran), to equilibrate into the headspace. An SPME fiber is exposed to this headspace, adsorbing the analytes. The fiber is subsequently retracted and introduced into the hot GC inlet, where the analytes are desorbed and transferred to the analytical column for separation and subsequent detection by the mass spectrometer.
Caption: HS-SPME-GC-MS workflow for analyzing 3,3'-dithiobis(2,5-dimethylfuran).
2.2. Materials and Reagents
-
Reference Standard: 3,3'-Dithiobis(2,5-dimethylfuran), CAS: 28588-73-0 (Purity ≥98%)
-
Internal Standard (IS): 4,4'-Dibromodiphenyl ether or a suitable stable isotope-labeled analog. The choice of IS should be guided by its chemical similarity, chromatographic behavior, and absence in test samples.
-
Solvent: Methanol or Ethyl Acetate (HPLC or GC grade) for stock solutions.
-
Reagents: Sodium Chloride (NaCl), ACS grade or higher.
-
Water: Deionized or Milli-Q grade.
-
SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). The latter is often preferred for a broader range of volatiles.[8]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
2.3. Instrumentation and GC-MS Conditions
A gas chromatograph equipped with a mass selective detector and an autosampler with SPME capabilities is required. The following conditions are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Condition | Justification |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides efficient extraction for a wide range of volatile and semi-volatile compounds, including sulfur species.[8] |
| Incubation Temp. | 60°C | Balances analyte volatility with minimizing potential thermal degradation of the sample matrix or analyte. |
| Incubation Time | 15 minutes | Allows for sufficient equilibration of the headspace before fiber exposure. |
| Extraction Time | 30 minutes | Provides adequate time for analyte adsorption onto the fiber for good sensitivity. |
| Desorption Temp. | 250°C | Ensures complete transfer of the analyte from the fiber to the GC column while minimizing carryover. |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | A mid-polarity column offering excellent separation for a wide range of semi-volatile compounds.[9][10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A standard temperature program that separates early-eluting volatiles from the higher-boiling target analyte. |
| MS Source Temp. | 230°C | Standard temperature to promote ionization while minimizing thermal degradation within the source. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan confirms identity by matching the spectrum. SIM mode enhances sensitivity by monitoring characteristic ions. |
| SIM Ions | To be determined empirically from the standard's mass spectrum. Likely ions would include the molecular ion (m/z 254) and key fragment ions. |
Detailed Protocols
3.1. Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3,3'-dithiobis(2,5-dimethylfuran) standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the primary stock.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by serial dilution of the primary stock solution in water within 20 mL headspace vials.
-
Spiking: Add a constant amount of internal standard (e.g., to a final concentration of 20 ng/mL) to each calibration vial and sample vial.
3.2. Sample Preparation
-
Homogenization: For solid or semi-solid samples, homogenize a representative portion using a food processor or blender to achieve a uniform consistency.
-
Weighing: Accurately weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, pipette 5.0 mL.
-
Addition of Reagents: Add 5 mL of saturated NaCl solution to the vial. The salt helps to "salt out" the analyte, increasing its concentration in the headspace.[9]
-
Internal Standard Spiking: Spike the vial with the internal standard solution.
-
Sealing: Immediately cap the vial tightly with a magnetic screw cap and vortex for 30 seconds to ensure thorough mixing.
-
Analysis: Place the vial in the autosampler tray for automated HS-SPME-GC-MS analysis.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of results, the method must be validated according to established guidelines from regulatory bodies like the FDA or organizations such as AOAC INTERNATIONAL.[6][7][11]
4.1. Validation Parameters
The following parameters should be assessed using a representative blank food matrix (e.g., one known not to contain the analyte).
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by a calibration curve (min. 5 points). | Coefficient of determination (r²) > 0.995 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by spiking a blank matrix at low, medium, and high concentrations (n=3 for each). | 70-120% |
| Precision (RSD%) | The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | RSD ≤ 20% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably distinguished from background noise. Typically calculated as 3 x (Standard Deviation of Blank / Slope of Curve). | Determined experimentally. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. Typically 10 x (Standard Deviation of Blank / Slope of Curve). | Determined experimentally.[8] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Confirmed by the absence of interferences at the analyte's retention time in blank matrix samples and by mass spectral confirmation. | No significant interfering peaks at the retention time of the target analyte. |
4.2. Quality Control
-
A solvent blank, a matrix blank, and a quality control (QC) sample (e.g., a mid-level spiked matrix) should be run with each analytical batch.
-
The QC sample recovery should fall within 80-120% of the expected value.
-
The calibration curve should be verified with a continuing calibration verification (CCV) standard every 10-15 samples.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of 3,3'-dithiobis(2,5-dimethylfuran) in food. The use of automated HS-SPME coupled with GC-MS offers a sensitive, robust, and solvent-minimized approach suitable for both quality control and research applications. The detailed steps for method implementation and validation ensure that laboratories can generate high-quality, reliable, and defensible data.
References
-
Kuballa, T., Raters, M., & Schaefer, A. (2019). Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Czech Journal of Food Sciences, 37(No. 2), 115–120. [Link]
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Liu, Y. C., & Tsai, S. W. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. [Link]
-
Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Restek.com. [Link]
-
Jeong, C. H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology. [Link]
-
MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.com. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA.gov. [Link]
-
Mottram, D. S. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
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U.S. Food and Drug Administration. (2021). Laboratory Methods (Food). FDA.gov. [Link]
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ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. ResearchGate.net. [Link]
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CMDC Labs. (2024). A Comprehensive Guide to AOAC Food Safety Testing Standards. cmdclabs.com. [Link]
-
ACS Publications. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of Synthesized 3,3'-Dithiobis(2,5-dimethylfuran)
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of the synthesized compound 3,3'-Dithiobis(2,5-dimethylfuran). The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure to assess the purity of this novel organosulfur compound. The methodology detailed herein provides a comprehensive guide from method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
3,3'-Dithiobis(2,5-dimethylfuran) is a symmetrical disulfide-containing heterocyclic compound. As with any synthesized active pharmaceutical ingredient (API) or key intermediate in drug development, the accurate determination of its purity is a critical quality attribute. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy.[4][5] This application note provides a detailed protocol for a specific and validated RP-HPLC method suitable for the routine analysis of 3,3'-Dithiobis(2,5-dimethylfuran) in a research or quality control environment.
Method Development and Rationale
The structural characteristics of 3,3'-Dithiobis(2,5-dimethylfuran), featuring two furan rings and a disulfide linkage, suggest a non-polar to slightly polar nature. Consequently, reversed-phase chromatography was selected as the most appropriate separation mode.[6][7][8]
Column Selection
A C18 stationary phase is the most widely used in reversed-phase HPLC and provides excellent retention for hydrophobic compounds.[7][8][9] Therefore, a C18 column was chosen as the initial starting point for method development. The particle size and column dimensions were selected to balance resolution, analysis time, and backpressure.[6][10]
Mobile Phase Selection and Optimization
A mobile phase consisting of a mixture of water and a polar organic solvent is standard for reversed-phase HPLC.[11][12] Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency.[13] A gradient elution was selected to ensure the elution of any potential impurities with a wide range of polarities and to maintain sharp peak shapes.[12] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[13]
Detection Wavelength
The furan ring system exhibits UV absorbance. Theoretical studies and experimental data for similar furan derivatives suggest that a detection wavelength in the range of 230-280 nm would provide adequate sensitivity.[14][15][16] A photodiode array (PDA) detector was used during method development to scan the UV spectrum of the analyte and select the wavelength of maximum absorbance, thereby maximizing sensitivity.
Experimental Workflow
The overall workflow for the development and validation of the HPLC method is depicted below.
Figure 1: HPLC Method Development and Validation Workflow.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array detector.
-
Data acquisition and processing software.
Chemicals and Reagents
-
3,3'-Dithiobis(2,5-dimethylfuran) reference standard (purity > 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, and re-equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Detailed Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3,3'-Dithiobis(2,5-dimethylfuran) reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized 3,3'-Dithiobis(2,5-dimethylfuran) sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Further dilute 1 mL of this solution to 10 mL with acetonitrile.
System Suitability Testing (SST)
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[17][18][19] Inject the working standard solution in six replicates and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Purity Calculation
The purity of the synthesized sample is calculated using the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][20]
Specificity
Specificity was demonstrated by analyzing a blank (acetonitrile), the reference standard, and the sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of the main analyte.
Linearity and Range
Linearity was evaluated by preparing a series of solutions of the reference standard at five different concentrations ranging from 0.01 mg/mL to 0.15 mg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range (mg/mL) | 0.01 - 0.15 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working standard concentration). The analysis was performed in triplicate at each level.
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample solution on two different days by two different analysts.
| Precision Type | % RSD of Peak Area |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
| Parameter | Result (µg/mL) |
| LOD | ~0.5 |
| LOQ | ~1.5 |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked under these varied conditions and found to be within the acceptance criteria, demonstrating the robustness of the method.
Conclusion
This application note presents a simple, specific, accurate, and precise RP-HPLC method for the determination of the purity of 3,3'-Dithiobis(2,5-dimethylfuran). The method has been validated according to ICH guidelines and is suitable for routine quality control analysis in a drug development setting.
References
-
Shimadzu. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available from: [Link]
-
Amerigo Scientific. A Guide to HPLC Column Selection. Available from: [Link]
-
Shimadzu. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available from: [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
YouTube. Mastering Small Molecule Reversed-Phase Method Development. Available from: [Link]
-
YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]
-
LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
PubMed. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. Available from: [Link]
-
ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Available from: [Link]
-
Biocompare. Picking the Perfect HPLC Column. Available from: [Link]
-
ResearchGate. Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Available from: [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available from: [Link]
-
CS@Purdue. Live qualification/validation of purity methods for protein products. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
-
Oxford Academic. Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
PubMed. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Available from: [Link]
-
ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available from: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
ResearchGate. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Available from: [Link]
-
ResearchGate. Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Available from: [Link]
-
YouTube. ultraviolet detection methods for TLC analysis and HPLC. Available from: [Link]
-
MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
Welcome to the technical support center for the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges encountered during synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to the Synthesis
The synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-stage process:
-
Formation of the Thiol Intermediate: This is typically achieved through the regioselective lithiation of 2,5-dimethylfuran at the 3-position, followed by quenching with an electrophilic sulfur source to generate 2,5-dimethylfuran-3-thiol.
-
Oxidative Coupling: The resulting thiol is then oxidized to form the desired disulfide, 3,3'-Dithiobis(2,5-dimethylfuran).
This guide is structured to address potential issues in each of these key stages.
Troubleshooting Guide
Stage 1: Synthesis of 2,5-Dimethylfuran-3-thiol via Lithiation
The regioselective deprotonation of 2,5-dimethylfuran is a critical step that dictates the overall efficiency of the synthesis. The furan oxygen directs the organolithium base to one of the adjacent C-H bonds. However, several factors can lead to low yields of the desired 3-lithiated intermediate.
Q1: My yield of 2,5-dimethylfuran-3-thiol is consistently low after quenching the lithiation reaction with a sulfur source. What are the likely causes?
A1: Low yields in this step often point to incomplete lithiation, side reactions of the organolithium reagent, or inefficient trapping of the lithiated intermediate. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Lithiation:
-
Cause: Insufficiently strong base, incorrect temperature, or the presence of proton sources that consume the organolithium reagent.
-
Troubleshooting & Optimization:
-
Choice of Base: While n-butyllithium (n-BuLi) is commonly used, its reactivity can be enhanced by the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric structure of n-BuLi, increasing its basicity.[1][2] For more challenging deprotonations, consider using s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi), which are stronger bases.[3]
-
Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your reaction is maintained at the optimal temperature throughout the addition of the organolithium reagent.
-
Anhydrous Conditions: Organolithium reagents react rapidly with water and other protic sources. All glassware must be rigorously flame-dried or oven-dried, and all solvents and reagents must be anhydrous.[4] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Side Reactions of the Organolithium Reagent:
-
Cause: Reaction with the solvent or starting material at unintended positions. While the furan oxygen directs lithiation to the ortho (3-position), some lithiation may occur at the methyl groups.
-
Troubleshooting & Optimization:
-
Solvent Selection: Tetrahydrofuran (THF) is a common solvent for lithiation reactions. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides and water.
-
Reaction Time and Temperature: Prolonged reaction times or allowing the reaction to warm up can promote side reactions. Optimize the lithiation time by monitoring the reaction progress (e.g., by quenching aliquots with D₂O and analyzing by ¹H NMR).
-
-
-
Inefficient Trapping of the Lithiated Intermediate:
-
Cause: The choice of sulfur electrophile and the method of addition can significantly impact the yield.
-
Troubleshooting & Optimization:
-
Sulfur Source: Elemental sulfur (S₈) is a common electrophile. It should be dried thoroughly before use. Alternatively, reagents like dimethyl disulfide (DMDS) can be used.
-
Quenching Procedure: The lithiated species is highly reactive. The sulfur source should be added at low temperature. For solid sulfur, it can be added as a solution in anhydrous THF.
-
-
Experimental Protocol: Optimized Synthesis of 2,5-Dimethylfuran-3-thiol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagents: In the flask, dissolve 2,5-dimethylfuran in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the internal temperature below -70 °C. If using, add TMEDA before the n-BuLi. Stir the mixture at -78 °C for the optimized reaction time (e.g., 1-2 hours).
-
Sulfur Quench: In a separate flame-dried flask, dissolve elemental sulfur in anhydrous THF. Slowly add the sulfur solution to the lithiated furan solution at -78 °C.
-
Workup: After the addition is complete, allow the reaction to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude thiol can then be purified.
Caption: Workflow for the synthesis of 2,5-dimethylfuran-3-thiol.
Stage 2: Oxidation of 2,5-Dimethylfuran-3-thiol to the Disulfide
The oxidation of the thiol to the disulfide is a crucial final step. While seemingly straightforward, this step can be plagued by low yields due to incomplete reaction or the formation of over-oxidized byproducts.
Q2: My disulfide synthesis results in a complex mixture of products, including what I suspect are over-oxidized species. How can I improve the selectivity for the disulfide?
A2: The formation of over-oxidized products such as thiosulfinates (R-S(O)-S-R) and thiosulfonates (R-S(O)₂-S-R) is a common issue when using harsh oxidizing agents or allowing the reaction to proceed for too long.[5]
-
Choice of Oxidizing Agent:
-
Harsh Oxidants: Strong oxidants like hydrogen peroxide (H₂O₂), especially at high concentrations or in the presence of certain catalysts, can easily lead to over-oxidation.[6]
-
Milder Alternatives:
-
Air/Oxygen: Bubbling air or oxygen through a solution of the thiol is a mild and effective method, though it can be slow.[7] The reaction can be catalyzed by trace metals.
-
Iodine (I₂): In the presence of a base (like triethylamine), iodine is a reliable reagent for converting thiols to disulfides.
-
Dimethyl Sulfoxide (DMSO): DMSO can act as a mild oxidant, particularly under acidic conditions or with a catalyst.[8]
-
-
-
Reaction Control:
-
Stoichiometry: Use the minimum amount of oxidant required. For example, when using iodine, aim for a 1:2 molar ratio of I₂ to thiol.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the thiol starting material and the appearance of the less polar disulfide product can be tracked. Quench the reaction as soon as the starting material is consumed.
-
Temperature: Perform the oxidation at room temperature or below to minimize the rate of over-oxidation.
-
Quantitative Data on Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Potential Disadvantages |
| Air/O₂ | Room temperature, catalyst (e.g., Cu²⁺) | Mild, environmentally friendly | Can be slow, may require a catalyst |
| Iodine (I₂) / Base | Room temperature, solvent (e.g., CH₂Cl₂) | Fast, reliable, easy to monitor | Requires careful stoichiometric control |
| Hydrogen Peroxide (H₂O₂) | Varies (catalyst may be needed) | Inexpensive, "green" oxidant | Prone to over-oxidation |
| DMSO | Elevated temperature or with catalyst | Mild, readily available | Can require higher temperatures |
Experimental Protocol: Selective Oxidation to 3,3'-Dithiobis(2,5-dimethylfuran)
-
Setup: In a round-bottom flask, dissolve the crude or purified 2,5-dimethylfuran-3-thiol in a suitable solvent like dichloromethane or diethyl ether.
-
Oxidation: While stirring at room temperature, add a solution of iodine in the same solvent dropwise. The disappearance of the characteristic purple color of iodine indicates its consumption. Continue adding until a faint persistent color remains.
-
Workup: Quench any excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the mixture is colorless. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude disulfide can be purified by column chromatography on silica gel or by recrystallization.[9][10][11][12]
Sources
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- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. researchgate.net [researchgate.net]
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- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. scs.illinois.edu [scs.illinois.edu]
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- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
Side reactions and byproduct formation in 3,3'-Dithiobis(2,5-dimethylfuran) synthesis
Welcome to the technical support guide for the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran). This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of 3,3'-Dithiobis(2,5-dimethylfuran) is a two-step process. The first step involves the formation of the key intermediate, 2,5-dimethylfuran-3-thiol. The subsequent step is the oxidative dimerization of this thiol to yield the target disulfide. While the overall scheme appears straightforward, several potential side reactions and experimental pitfalls can compromise the yield and purity of the final product. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their underlying causes, and actionable solutions.
Problem 1: Low Yield of 3,3'-Dithiobis(2,5-dimethylfuran) with a Complex Mixture of Byproducts
Symptoms:
-
The final product yield is significantly lower than expected.
-
Chromatographic analysis (TLC, GC-MS, or HPLC) shows multiple unidentified spots or peaks.
-
The reaction mixture has a dark, tarry appearance.
Probable Causes and Solutions:
A. Over-oxidation of the Thiol Intermediate
-
Causality: The thiol intermediate (2,5-dimethylfuran-3-thiol) is susceptible to over-oxidation by strong or non-selective oxidizing agents. This leads to the formation of highly polar byproducts such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H)[1][2][3][4][5]. These side reactions consume the desired thiol intermediate, thus reducing the yield of the disulfide.
-
Troubleshooting Steps:
-
Choice of Oxidant: Switch to a milder oxidizing agent. Common choices for thiol-to-disulfide conversion include hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or even atmospheric oxygen[6][7].
-
Control Stoichiometry: Use a precise stoichiometric amount of the oxidizing agent. An excess can drive the reaction towards over-oxidized products.
-
Temperature Control: Perform the oxidation at a lower temperature to decrease the rate of over-oxidation reactions.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting thiol is consumed to prevent further oxidation of the disulfide product.
-
B. Furan Ring Instability and Polymerization
-
Causality: Furan rings are known to be unstable under strongly acidic conditions, which can lead to protonation of the ring and subsequent electrophilic polymerization, resulting in the formation of dark, insoluble "tars" or "humins"[8][9]. Ring-opening can also occur, leading to dicarbonyl compounds that can undergo further condensation reactions.
-
Troubleshooting Steps:
-
pH Control: If the synthesis of the thiol intermediate requires acidic conditions, consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of strong mineral acids.
-
Solvent Choice: Aprotic solvents can sometimes stabilize furan derivatives[8].
-
Temperature Management: Avoid excessive heating during the reaction and workup to minimize polymerization.
-
C. Thiol-Disulfide Exchange
-
Causality: Thiol-disulfide exchange is a common reaction where a thiol reacts with a disulfide, leading to the formation of a new disulfide and a new thiol[10][11][12][13][14]. If any other thiols are present as impurities in the starting materials or are generated during the reaction, this can lead to a mixture of disulfides, complicating purification.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the starting materials and the 2,5-dimethylfuran-3-thiol intermediate.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of radical species that can initiate unwanted exchange reactions.
-
Problem 2: The Reaction Stalls, Leaving Unreacted 2,5-Dimethylfuran-3-thiol
Symptoms:
-
Analysis of the reaction mixture shows a significant amount of the starting thiol, even after prolonged reaction times.
-
The yield of the disulfide product is low, but the purity of the formed product is high.
Probable Causes and Solutions:
A. Inefficient Oxidizing Agent
-
Causality: The chosen oxidizing agent may not be potent enough under the given reaction conditions to efficiently convert the thiol to the disulfide.
-
Troubleshooting Steps:
-
Change of Oxidant: If using a very mild oxidant like air, consider switching to a slightly more reactive one, such as a carefully controlled amount of hydrogen peroxide. A variety of oxidizing systems have been reported for this transformation[7][15][16][17].
-
Catalyst Addition: Some oxidations can be catalyzed. For instance, trace amounts of iodide can catalyze H₂O₂-mediated thiol oxidation.
-
B. Suboptimal Reaction Conditions
-
Causality: The reaction temperature may be too low, or the pH of the medium may not be optimal for the chosen oxidant. The oxidation of thiols is often pH-dependent, with the thiolate anion (RS⁻) being the more reactive nucleophile[13].
-
Troubleshooting Steps:
-
pH Adjustment: A slight increase in pH by adding a mild, non-nucleophilic base can increase the concentration of the more reactive thiolate anion. However, be cautious as high pH can also promote other side reactions.
-
Temperature Increase: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store the 2,5-dimethylfuran-3-thiol intermediate?
A1: 2,5-Dimethylfuran-3-thiol is a thiol and is therefore susceptible to oxidation by atmospheric oxygen[18]. This can lead to the premature formation of the disulfide dimer. To minimize this, it is recommended to:
-
Store under an inert atmosphere: Keep the thiol in a sealed container under nitrogen or argon.
-
Refrigerate: Store at low temperatures to reduce the rate of any degradation reactions.
-
Use freshly prepared or purified thiol: For best results, use the thiol intermediate as soon as possible after its synthesis and purification.
Q2: My final product appears to be a mixture of symmetrical and unsymmetrical disulfides. What could be the cause?
A2: The presence of unsymmetrical disulfides indicates that another thiol is participating in the reaction. This could be due to:
-
Impure starting materials: Your starting materials for the thiol synthesis may contain other sulfur-containing impurities.
-
Thiol-disulfide exchange: The desired product, 3,3'-Dithiobis(2,5-dimethylfuran), may be reacting with a different thiol present in the reaction mixture[10][11][12][13][14].
-
Degradation: Under certain conditions, the furan ring might degrade, leading to the formation of other thiol species.
To resolve this, ensure the purity of your 2,5-dimethylfuran-3-thiol intermediate through careful purification before the oxidation step.
Q3: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the volatile 2,5-dimethylfuran-3-thiol and the final disulfide product, as well as for detecting low-molecular-weight byproducts[19][20].
-
High-Performance Liquid Chromatography (HPLC): Suitable for analyzing the purity of the final product, especially for detecting less volatile, over-oxidized byproducts[19].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the product and to track the disappearance of the S-H bond from the starting thiol.
Q4: Can I use a strong oxidizing agent to speed up the reaction?
A4: While a strong oxidizing agent will likely speed up the consumption of the starting thiol, it is not recommended. Strong oxidants significantly increase the risk of over-oxidation to sulfonic acids and other undesired byproducts, which will ultimately lower the yield and complicate the purification of 3,3'-Dithiobis(2,5-dimethylfuran)[1][2][4]. A milder, more selective oxidant is the preferred choice.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Main Reaction vs. Side Reactions
Caption: Key reaction pathways in the synthesis of 3,3'-Dithiobis(2,5-dimethylfuran).
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Oxidant Type | Mild (e.g., H₂O₂, Air, DMSO) | Minimizes over-oxidation to sulfonic acids. | Strong Oxidants: Formation of highly polar byproducts, difficult purification. |
| Oxidant Stoichiometry | ~0.5 equivalents (for O₂) | Prevents excess oxidant from driving side reactions. | Excess: Over-oxidation of thiol and product. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with stability of the furan ring. | High Temp: Furan polymerization/degradation. |
| pH | Neutral to slightly basic | Promotes formation of the more reactive thiolate anion. | Strong Acid: Furan degradation. Strong Base: Potential for other side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents uncontrolled oxidation and side reactions. | Air/O₂: Potential for faster, less controlled reaction and radical formation. |
References
-
1PMC - PubMed Central.
-
8Wiley Online Library.
-
2ACS Publications.
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11Chemistry LibreTexts.
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14Chemistry LibreTexts.
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3ResearchGate.
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YouTube.
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5PubMed.
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6Pearson+.
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7Kobe University Repository.
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17Semantic Scholar.
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23CymitQuimica.
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24NIST WebBook.
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27Google Patents.
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28Google Patents.
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29Wikipedia.
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33SelectScience.
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34MDPI.
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35PMC - NIH.
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36Google Patents.
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37ResearchGate.
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Stability issues of 3,3'-Dithiobis(2,5-dimethylfuran) under acidic conditions
Welcome to the technical support center for 3,3'-Dithiobis(2,5-dimethylfuran). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
3,3'-Dithiobis(2,5-dimethylfuran) is a disulfide-containing heterocyclic compound with potential applications in various fields. However, its stability can be a critical concern, especially when exposed to acidic environments common in experimental and physiological settings. This guide will delve into the potential degradation pathways, provide practical advice for handling and analysis, and offer solutions to common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: My solution of 3,3'-dithiobis(2,5-dimethylfuran) in an acidic buffer is showing unexpected degradation. What are the likely causes?
A1: The degradation of 3,3'-dithiobis(2,5-dimethylfuran) in acidic conditions is likely due to two primary chemical processes: the acid-catalyzed ring opening of the furan moieties and potential reactions involving the disulfide bond.
-
Acid-Catalyzed Furan Ring Opening: The furan ring is susceptible to attack by protons in an acidic environment.[1][2][3][4] The rate-limiting step of this process is the protonation of the furan ring, typically at the α-carbon position, which is energetically more favorable than protonation at the β-carbon.[1][3] This initial protonation makes the furan ring vulnerable to nucleophilic attack by solvent molecules (e.g., water), leading to the formation of furanol intermediates.[1][3] Subsequent protonation of these intermediates can initiate the opening of the furan ring, resulting in the formation of acyclic carbonyl compounds.[1][3][4] The presence of methyl groups on the furan ring can influence the reactivity and the specific degradation products formed.[2][5]
-
Disulfide Bond Instability: While thiol-disulfide exchange is more commonly observed at neutral to basic pH due to the involvement of the thiolate anion as the nucleophile, reactions involving the disulfide bond can still occur under acidic conditions.[6][7][8] In strongly acidic media, a sulfenium ion-mediated exchange has been proposed.[6] Furthermore, the disulfide bond itself can undergo degradation, although this is more extensively studied under neutral and basic conditions where direct attack by hydroxide anions or β-elimination can occur.[9]
The interplay of these two degradation pathways can lead to a complex mixture of products.
Troubleshooting Guides
Problem 1: I am observing a loss of my starting material in acidic media, but I am unsure of the degradation products.
Solution: Identifying the degradation products is crucial for understanding the stability issues. A combination of analytical techniques is recommended to characterize the potential products of both furan ring opening and disulfide bond cleavage.
-
Sample Preparation:
-
Incubate a solution of 3,3'-dithiobis(2,5-dimethylfuran) in the acidic buffer of interest for a relevant time period.
-
Prepare a control sample in a neutral, aprotic solvent where the compound is known to be stable.
-
At various time points, quench the reaction (e.g., by neutralizing the acid) and prepare the samples for analysis.
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a primary technique for quantifying the disappearance of the starting material and the appearance of degradation products.[10] A reversed-phase C18 column is often suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of unknown degradation products by providing molecular weight information.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile or semi-volatile degradation products that may arise from the furan ring fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated, NMR spectroscopy (¹H and ¹³C) is invaluable for its structural elucidation.
-
| Potential Degradation Product | Origin | Recommended Analytical Technique |
| 2,5-Dimethylfuran-3-thiol | Disulfide bond reduction/cleavage | LC-MS, GC-MS |
| Acyclic diones/enones | Furan ring opening | LC-MS, GC-MS, NMR |
| Higher molecular weight species | Polymerization/condensation of reactive intermediates | LC-MS, Size Exclusion Chromatography |
Problem 2: I need to perform a reaction under acidic conditions but want to minimize the degradation of 3,3'-dithiobis(2,5-dimethylfuran).
Solution: Minimizing degradation requires careful control of the experimental conditions.
-
pH Control: Use the mildest acidic conditions possible for your reaction. Even a small increase in pH can significantly reduce the rate of acid-catalyzed furan ring opening.[3]
-
Temperature Control: Perform reactions at the lowest temperature feasible, as higher temperatures can accelerate degradation reactions.
-
Reaction Time: Minimize the exposure time of the compound to acidic conditions.
-
Solvent Choice: The nature of the solvent can influence stability. Protic solvents like water can participate in the ring-opening mechanism.[1] If possible, explore the use of aprotic solvents with an acid catalyst.
-
Inert Atmosphere: While the primary degradation pathways in acid are hydrolytic, oxidation can be a secondary concern, especially if thiols are formed. Working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
Experimental Protocols
Protocol 1: Accelerated Stability Study of 3,3'-Dithiobis(2,5-dimethylfuran) in Acidic Buffers
Objective: To determine the degradation rate of 3,3'-dithiobis(2,5-dimethylfuran) at different pH values.
Materials:
-
3,3'-Dithiobis(2,5-dimethylfuran)
-
Phosphate buffers (pH 5.0, 6.0)
-
Citrate buffers (pH 3.0, 4.0)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Prepare a stock solution of 3,3'-dithiobis(2,5-dimethylfuran) in ACN.
-
In separate vials, add an aliquot of the stock solution to each of the acidic buffers to achieve a final desired concentration.
-
Incubate the vials at a controlled temperature (e.g., 40 °C) for the accelerated study.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation by diluting the aliquot in a mobile phase with a neutral or slightly basic pH.
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound.
-
Analyze selected samples by LC-MS to identify major degradation products.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB Assay)
Objective: To detect the formation of the corresponding thiol, 2,5-dimethylfuran-3-thiol, which may arise from the cleavage of the disulfide bond.
Materials:
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Sample containing potentially degraded 3,3'-dithiobis(2,5-dimethylfuran)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB in the reaction buffer. Note that DTNB solutions can be sensitive to light.[11]
-
Add your sample to the reaction buffer in a cuvette.
-
Add the DTNB solution to the cuvette and mix thoroughly.
-
Incubate the reaction at room temperature for a short period (e.g., 15 minutes) to allow for the reaction between any free thiols and DTNB to complete.
-
Measure the absorbance of the solution at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a high molar extinction coefficient at this wavelength.[12]
-
Quantify the concentration of free thiols using a standard curve prepared with a known thiol, such as cysteine or glutathione.
Visualizations
Diagram 1: Proposed Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathways of 3,3'-dithiobis(2,5-dimethylfuran) in acidic media.
Diagram 2: Analytical Workflow for Stability Assessment
Caption: A systematic workflow for investigating the stability of the target compound.
References
-
Shu, R., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(3), 3259-3267. [Link]
-
Garedew, M., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 7(22), 5292-5304. [Link]
-
Liang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Request PDF on ResearchGate. [Link]
-
Ryle, A. P., & Sanger, F. (1955). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Biochemical Journal, 60(4), 535-540. [Link]
-
Thiol-disulfide exchange mechanism. ResearchGate. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. [Link]
-
Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Publications. [Link]
-
SYNTHESIS AND APPLICATION OF 2,5-DIFORMYLFURAN. JKU ePUB - Johannes Kepler Universität Linz. [Link]
-
Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
-
Scalable synthesis of 2,5-diformylfuran in single-phase continuous flow and segmented flow. Green Chemistry (RSC Publishing). [Link]
-
Understanding the Chemical Properties and Applications of 2,5-Dimethylfuran. Chempedia. [Link]
-
Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. Helvia Principal. [Link]
-
Glutathione. Wikipedia. [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]
-
Stability of D-5,5-Dimethyl-A2-thiazoline-carboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. ORBi. [Link]
-
Analytical Method Validation and Degradation Behaviour of Dinotefuran in Tea using Liquid chromatography-Tandem Mass Spectrometry. Request PDF on ResearchGate. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]
- Efficient method for preparing 2,5-dimethylfuran.
-
The degradation mechanism of multi-resonance thermally activated delayed fluorescence materials. PMC - NIH. [Link]
-
Oxidation of Thiols and Reduction of Disulfides. YouTube. [Link]
-
O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres. [Link]
-
A stable and highly sensitive 3,3',5,5'-tetramethylbenzidine-based substrate reagent for enzyme-linked immunosorbent assays. PubMed. [Link]
-
Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. PMC - NIH. [Link]
-
Disulfide. Wikipedia. [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. [Link]
- The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
-
Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid). Request PDF on ResearchGate. [Link]
-
Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations. NIH. [Link]
-
Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]
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Preventing degradation of the disulfide bridge in 3,3'-Dithiobis(2,5-dimethylfuran)
Welcome to the technical support guide for 3,3'-Dithiobis(2,5-dimethylfuran). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of the critical disulfide bridge in this molecule. Maintaining the integrity of this S-S bond is paramount for experimental success and product stability.
Troubleshooting Guide: Diagnosing Disulfide Bridge Degradation
This section addresses specific issues that may arise during your experiments, helping you diagnose and resolve potential degradation of 3,3'-Dithiobis(2,5-dimethylfuran).
Q1: My recent analytical data (e.g., LC-MS, HPLC) shows a new peak or an unexpected molecular weight. Is the disulfide bridge breaking?
A1: This is a strong indicator of disulfide bridge degradation. The most common degradation pathway is the reductive cleavage of the S-S bond to form two separate thiol (-SH) groups.
-
Mass Spectrometry (MS): In a mass spectrum, you would observe a mass increase corresponding to the addition of two hydrogen atoms as the disulfide bond R-S-S-R is cleaved into two R-SH molecules. Mass spectrometry is a highly sensitive and accurate method for detecting this change.[1][2]
-
Chromatography (HPLC): The resulting thiol compound is more polar than the parent disulfide. This change in polarity will lead to a different retention time on a reverse-phase HPLC column, appearing as a new, distinct peak.
-
Confirmation: To confirm, you can intentionally reduce a sample of your starting material with a mild reducing agent like Dithiothreitol (DTT) and compare its analytical profile to your degraded sample.
Q2: I've observed a subtle change in the color or solubility of my compound stock over time. What does this signify?
A2: Physical changes often correlate with chemical degradation. While 3,3'-Dithiobis(2,5-dimethylfuran) is a stable solid, prolonged or improper storage can lead to slow degradation. Cleavage of the disulfide bond can alter the crystal lattice and intermolecular interactions, potentially affecting its solubility profile. Furthermore, both the sulfur atoms and the furan rings can be susceptible to slow oxidation when exposed to air and light, which may result in color changes.[3] Such compounds are often classified as air-sensitive and require handling in an inert environment to prevent degradation over time.[3][4]
Q3: My reaction is underperforming, or I am isolating unexpected sulfur-containing side products. Could my reagents be affecting the disulfide bridge?
A3: Absolutely. The disulfide bond is the most reactive site in the molecule and can be unintentionally cleaved by various reagents.[5]
-
Reducing Agents: Common reagents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or 2-Mercaptoethanol (BME) will rapidly cleave the disulfide bond.[6][7] Check all reagents and reaction buffers for these or similar reducing agents.
-
Nucleophiles & pH: Strong nucleophiles or basic conditions (pH > 8) can promote thiol-disulfide exchange, a reaction where a thiolate anion attacks the disulfide bond.[5][8] If your reaction generates free thiols or is run at a high pH, this can lead to scrambling and the formation of mixed disulfides.[9]
-
Oxidants: While the disulfide is an oxidized form of sulfur, harsh oxidizing conditions can lead to further oxidation to thiosulfinates and ultimately sulfonic acids, cleaving the S-S bond in the process.[10]
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow to diagnose the root cause of suspected degradation.
Caption: A decision tree for troubleshooting disulfide degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and stability of 3,3'-Dithiobis(2,5-dimethylfuran).
Q4: What is the chemical structure of this compound, and which bond is the most sensitive?
A4: The molecule consists of two 2,5-dimethylfuran rings linked by a disulfide bridge (-S-S-). The disulfide bond is the weakest covalent bond in the molecule and, therefore, the most susceptible to chemical cleavage.[5]
Caption: Structure of 3,3'-Dithiobis(2,5-dimethylfuran).
Q5: What are the ideal storage conditions for 3,3'-Dithiobis(2,5-dimethylfuran)?
A5: Proper storage is the most critical step in preventing degradation. As a sulfur-containing organic compound, it should be treated as air- and moisture-sensitive.[3][11][12]
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the disulfide bond and the furan rings.[3][4] |
| Temperature | Cool (2-8 °C) | Slows the rate of any potential degradation reactions. |
| Light | Amber vial or dark container | Protects against photo-oxidation or light-catalyzed degradation.[3] |
| Container | Tightly sealed glass vial | Prevents ingress of atmospheric moisture and oxygen. Sure/Seal™ bottles are an excellent option for long-term storage.[12] |
Q6: What specific chemicals and conditions should I avoid when working with this compound?
A6: To maintain the integrity of the disulfide bridge, it is crucial to avoid conditions that promote its cleavage.
| Category | Incompatible Agents / Conditions | Mechanism of Degradation |
| Reducing Agents | DTT, TCEP, BME, sodium borohydride | Direct reduction of the S-S bond to two -SH groups.[7] |
| pH | Alkaline conditions (pH > 8) | Catalyzes thiol-disulfide exchange, leading to bond scrambling if other thiols are present.[5][9] |
| Nucleophiles | Cyanide, sulfite, strong phosphines | Nucleophilic attack on a sulfur atom, leading to S-S bond cleavage. |
| Heavy Metals | Hg²⁺, Ag⁺ | Can coordinate with sulfur atoms, potentially weakening the S-S bond. |
| Strong Oxidants | Peroxides, peracids | Can over-oxidize the sulfur atoms, leading to bond cleavage.[10] |
Q7: How can I quantitatively or qualitatively assess the integrity of the disulfide bridge in my sample?
A7: Several reliable analytical methods can be employed to verify the status of the disulfide bridge.
| Method | Application | Information Provided |
| Mass Spectrometry (MS) | Quantitative & Qualitative | Confirms the exact molecular weight. A mass shift indicates cleavage. It is the method of choice for this type of analysis.[1][13] |
| Reverse-Phase HPLC | Quantitative | Separates the disulfide from its reduced thiol form. The presence of a new, more polar peak indicates degradation. |
| Ellman's Reagent (DTNB) | Quantitative | A colorimetric assay that specifically quantifies the concentration of free thiol groups, which are absent when the disulfide bridge is intact.[2][14] |
| NMR Spectroscopy | Qualitative | The chemical shift of protons and carbons near the disulfide bridge will change upon cleavage to the thiol. |
Experimental Protocol: Monitoring Disulfide Integrity with Ellman's Reagent
This protocol provides a standard method for detecting free thiols, the product of disulfide bond cleavage.[14]
Objective: To quantify the concentration of free sulfhydryl (-SH) groups in a sample of 3,3'-Dithiobis(2,5-dimethylfuran).
Materials:
-
Ellman's Reagent (DTNB) stock solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0).
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Sample of 3,3'-Dithiobis(2,5-dimethylfuran) dissolved in a compatible organic solvent (e.g., DMSO) at a known concentration.
-
Cysteine or Glutathione standard for calibration curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a Calibration Curve: Create a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
Sample Preparation: Prepare a dilution of your test compound in the Reaction Buffer. A final concentration in the low micromolar range is typically sufficient.
-
Reaction: In a cuvette, mix 1 ml of your diluted sample (or standard) with 40 µL of the DTNB stock solution.[14]
-
Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm. The yellow color produced is proportional to the amount of free thiol.
-
Analysis: Use the calibration curve to determine the concentration of free thiols in your sample. A pure, intact sample of 3,3'-Dithiobis(2,5-dimethylfuran) should yield a negligible reading.
References
- Analysis of Disulfide Bond Formation in Therapeutic Proteins. (2018). The Royal Society of Chemistry.
- Detection Methods of Disulfide Bonds and Their Significance in Protein Function Research. (n.d.).
- Tipton, J. D., et al. (2011). Identification of disulfide bonds in protein proteolytic degradation products using the de novo-protein unique sequence tags approach. Journal of Proteome Research.
- Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
- Air Sensitive Compounds. (n.d.). Ossila.
- Kourra, C. M. B. K., & Cramer, N. (2016). Stabilizing Disulfide Bridges. ChemistryViews.
- Xu, H., et al. (2010). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research.
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen.
- He, Z., et al. (2009). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology.
- Lermyte, F., et al. (2023).
- Fisher Scientific. (n.d.).
- Mechanisms of cleavage of allosteric disulfide bonds. (n.d.).
- Liu, Z., et al. (2017).
- Disulfide. (n.d.). Wikipedia.
- Le, H. T., et al. (2006). Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V. Protein Science.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology.
- Role of Disulfide Bonds in Stabilizing the Conformation of Selected Enzymes—An Approach Based on Divergence Entropy Applied to the Structure of Hydrophobic Core in Proteins. (2021). MDPI.
- How can I cleavage the disulfide bond and create two SH groups? (n.d.).
- Oxidative Cleavage of Furans. (n.d.). Organic Reactions.
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed.
- Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (n.d.).
- Andreu, D., & Albericio, F. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology.
- Santala, V., et al. (2023). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. Scientific Reports.
- Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
- Pattison, D. I., & Davies, M. J. (2016).
- Disulfide-bond cleavage and form
- Furan-modified peptides for crosslinking to GPCRs. (n.d.). Ghent University Library.
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. (2011).
- Analysis of Disulfide Bond Formation. (2017). Current Protocols in Protein Science.
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- 2. Detection Methods of Disulfide Bonds and Their Significance in Protein Function Research [en.biotech-pack.com]
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- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Disulfide - Wikipedia [en.wikipedia.org]
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- 13. Identification of disulfide bonds in protein proteolytic degradation products using the de novo-protein unique sequence tags approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Disulfide Exchange with 3,3'-Dithiobis(2,5-dimethylfuran)
Welcome to the technical support center for 3,3'-Dithiobis(2,5-dimethylfuran). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing disulfide exchange reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Core Principles of the Disulfide Exchange Reaction
Disulfide exchange is a powerful covalent chemistry platform used extensively in bioconjugation, materials science, and the development of dynamic therapeutic systems. The reaction involves the attack of a nucleophilic thiolate anion on a disulfide bond, proceeding through an SN2-like mechanism.[1][2] This results in the formation of a new disulfide bond and the release of a thiol.
The reagent 3,3'-Dithiobis(2,5-dimethylfuran) offers a unique furan-based disulfide moiety. Understanding the fundamental parameters that govern its reactivity is critical for successful optimization.
The Reaction Mechanism
The core of the reaction is the nucleophilic attack of a thiolate (RS⁻) on one of the sulfur atoms of the 3,3'-Dithiobis(2,5-dimethylfuran) disulfide bond. This proceeds through a transient, linear trisulfide-like transition state.[3][4] The original disulfide bond is cleaved, forming a new mixed disulfide and releasing 3-mercapto-2,5-dimethylfuran as the leaving group.
Caption: SN2 mechanism of thiol-disulfide exchange.
Critical Role of pH
The concentration of the reactive thiolate species is dictated by the pH of the solution and the pKa of the thiol.[3] The rate of disulfide exchange increases significantly as the pH rises above the thiol's pKa, because a larger fraction of the thiol exists in its deprotonated, nucleophilic form.[5][6]
-
Below pKa: The thiol is mostly protonated (R-SH) and unreactive.
-
At pKa: The concentrations of protonated thiol (R-SH) and thiolate (RS⁻) are equal.
-
Above pKa: The equilibrium shifts towards the reactive thiolate (RS⁻), accelerating the reaction.[7]
However, excessively high pH (>9-10) can promote side reactions, such as disulfide bond hydrolysis and degradation of sensitive substrates.[8]
Influence of Temperature and Solvent
Most disulfide exchange reactions are performed at ambient temperature (20-25°C). Increasing the temperature can accelerate the reaction but may also increase the rate of undesirable side reactions or denature protein substrates.
The choice of solvent is critical. The reaction is typically performed in aqueous buffers (e.g., phosphate, borate, HEPES) often mixed with a polar, aprotic organic co-solvent like DMSO or DMF to aid in the solubility of hydrophobic substrates.
Troubleshooting Guide
This section addresses the most common issues encountered during disulfide exchange reactions with 3,3'-Dithiobis(2,5-dimethylfuran).
Q1: My reaction yield is very low or non-existent. What are the primary causes?
A1: Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Incorrect pH: This is the most common culprit. The reaction requires the thiolate anion. If the buffer pH is significantly below the pKa of your incoming thiol, the concentration of the reactive nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Measure the pH of your final reaction mixture. Adjust the pH to be approximately 0.5 to 1.5 units above the pKa of your thiol. For most alkyl thiols (pKa ~8.5-9.5), a pH of 8.0-9.0 is a good starting point.
-
-
Oxidation of the Starting Thiol: Free thiols are susceptible to air oxidation, especially in the presence of trace metal ions, forming an unreactive disulfide homodimer (R-S-S-R).[3]
-
Solution: Degas all buffers and solutions by sparging with an inert gas (argon or nitrogen) before use. Perform the reaction under an inert atmosphere. The inclusion of a chelating agent like EDTA (1-5 mM) can sequester metal ions that catalyze oxidation.[8]
-
-
Degradation of 3,3'-Dithiobis(2,5-dimethylfuran): Furan rings can be sensitive to strongly acidic conditions, which may lead to polymerization or ring-opening.[9] While the disulfide exchange is typically not run at low pH, improper storage or handling in acidic solutions could be an issue.
-
Solution: Ensure the reagent is stored correctly and dissolved in neutral or slightly basic buffers for the reaction. Confirm its integrity via analytical methods if degradation is suspected.
-
-
Steric Hindrance: If the thiol group on your substrate is sterically encumbered (e.g., located within a folded protein domain), its access to the disulfide bond may be limited, drastically slowing the reaction rate.[3]
-
Solution: Consider adding a denaturant (e.g., guanidinium chloride, urea) if your substrate is a protein and its structure allows. Alternatively, increasing the reaction time or temperature may be necessary.
-
Q2: The reaction is very slow. How can I increase the rate?
A2: A slow reaction rate points to suboptimal kinetics.
-
Increase pH: As detailed above, increasing the pH will increase the thiolate concentration and directly accelerate the reaction rate. A pH-rate profile experiment can help identify the optimal pH.[8]
-
Increase Reactant Concentration: According to collision theory, increasing the concentration of one or both reactants will increase the frequency of reactive encounters.
-
Increase Temperature: Raising the temperature from room temperature to 37°C or 50°C can significantly increase the reaction rate. However, this must be balanced against the thermal stability of your reactants.
-
Catalysis: While not always necessary, certain catalysts can facilitate the exchange. However, for most standard applications, optimizing pH and concentration is sufficient.
Q3: I'm observing significant formation of side products, especially the homodimer of my starting thiol.
A3: This indicates that competing reactions are occurring.
-
Air Oxidation: The primary cause of starting thiol homodimerization is often air oxidation.
-
Solution: Rigorously exclude oxygen. Work under a blanket of argon or nitrogen and use degassed buffers containing EDTA.[8]
-
-
Equilibrium Issues: Thiol-disulfide exchange is a reversible process. If the leaving group (3-mercapto-2,5-dimethylfuran) is not removed or if its concentration builds up, it can participate in the reverse reaction.
-
Solution: Use a moderate excess (1.5 to 3 equivalents) of 3,3'-Dithiobis(2,5-dimethylfuran). This will drive the equilibrium toward the formation of the desired mixed disulfide product according to Le Châtelier's principle.
-
Frequently Asked Questions (FAQs)
-
What is the optimal pH range for this reaction? For most applications, a pH range of 7.5 to 9.0 provides a good balance between a fast reaction rate (due to thiolate formation) and minimizing potential side reactions. The ideal pH is substrate-dependent.
-
What solvents are recommended? Aqueous buffers such as phosphate-buffered saline (PBS), borate, or HEPES are standard. For substrates with poor aqueous solubility, a co-solvent like DMSO, DMF, or acetonitrile can be added, typically up to 20-30% (v/v).
-
How can I monitor the reaction progress? Reverse-phase HPLC (RP-HPLC) with UV detection is the most robust method. It allows for the separation and quantification of the starting materials, the product, and any side products. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common starting point.
-
Is an inert atmosphere always necessary? While not strictly required for a quick, high-yield reaction, it is highly recommended.[3] Performing the reaction under argon or nitrogen is a best practice that minimizes the risk of oxidative side reactions, leading to cleaner reaction profiles and higher purity of the final product.
Data & Protocols
Table 1: Recommended Starting Conditions for Disulfide Exchange
| Parameter | Recommended Value | Rationale & Key Considerations |
| pH | 8.0 - 9.0 | Balances thiolate formation with reagent stability. Should be ~0.5-1.5 units above the pKa of the incoming thiol.[5] |
| Temperature | 20 - 37°C | Ambient temperature is often sufficient. Higher temperatures increase the rate but risk degradation. |
| Solvent | Aqueous Buffer (e.g., PBS) | May include up to 30% organic co-solvent (DMSO, DMF) for solubility. |
| Stoichiometry | 1.5 - 3 eq. of disulfide | An excess of the disulfide reagent drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of the free thiol starting material.[3] |
| Additives | 1-5 mM EDTA | Chelates trace metal ions that catalyze thiol oxidation.[8] |
Protocol 1: General Procedure for Disulfide Exchange
This protocol describes a general method for reacting a thiol-containing substrate with 3,3'-Dithiobis(2,5-dimethylfuran).
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer containing 5 mM EDTA. Adjust the pH to 8.5. Degas the buffer thoroughly by sparging with argon for at least 20 minutes.
-
Reactant Preparation:
-
Dissolve your thiol-containing substrate (Substrate-SH) in the degassed buffer to a final concentration of 10 mM.
-
In a separate vial, dissolve 3,3'-Dithiobis(2,5-dimethylfuran) in a minimal amount of DMSO and then dilute with the degassed buffer to a final concentration of 20 mM.
-
-
Reaction Initiation: Under an argon atmosphere, add 2.0 equivalents of the 3,3'-Dithiobis(2,5-dimethylfuran) solution to the stirring solution of Substrate-SH.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by taking aliquots at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr) and quenching them by acidifying with 10% trifluoroacetic acid (TFA). Analyze the quenched aliquots by RP-HPLC.
-
Work-up and Purification: Once the reaction is complete, the product can be purified from excess reagents and the leaving group using standard techniques such as preparative HPLC or size-exclusion chromatography.
References
- Houk, J. & Whitesides, G. M. Thiol-disulfide interchange. Methods in Enzymology251, 129–150 (1995).
- Singh, R., Lamture, J. B. & Wensel, T. G. A novel method for site-directed protein-modification. Analytical Biochemistry213, 203–210 (1993).
- Karala, A. R. & Woolfson, D. N. Thiol–disulfide exchange in coiled-coil polymers.
-
Winther, J. R. & Thorpe, C. Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects1840 , 838–846 (2014).
-
Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. (2022).
-
Li, Y. et al. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. AAPS PharmSciTech16 , 899–908 (2015).
-
Chemistry LibreTexts. 3.7: Redox Reactions of Thiols and Disulfides. (2021).
-
Nagy, P. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling18 , 1623–1641 (2013).
-
Kubáň, V. et al. On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics20 , 17093–17103 (2018).
- Akkapeddi, P. et al. pH-degradable and disulfide-containing reducible catiomers for gene delivery.
-
BenchChem. Side reactions and byproduct formation in 3,4-Dimethylfuran synthesis. (2025).
-
Hoffmann, R. & Almdal, K. Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry50 , 5534–5541 (2002).
-
ResearchGate. Thiol-disulfide exchange mechanism: in the pH range above 8,... (n.d.).
-
van der Wulp, A. J. M. et al. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods10 , 851 (2021).
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- 4. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Crosslinking with Furan- and Thiol-Reactive Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers experiencing low crosslinking efficiency with bifunctional reagents involving furan and thiol-reactive moieties, such as the conceptual molecule 3,3'-Dithiobis(2,5-dimethylfuran). While this specific molecule is not commercially documented, its name implies a structure combining two key reactive systems: a furan group for Diels-Alder cycloadditions and a disulfide bond that can be reduced to reactive thiols.
This resource is structured as a series of questions and answers to directly address common challenges in the laboratory, focusing on the underlying chemical principles to empower you to diagnose and solve experimental hurdles.
Part 1: Foundational FAQs - Understanding the Chemistry
Q1: What are the intended crosslinking mechanisms for a reagent with furan and disulfide groups?
A bifunctional crosslinker of this nature operates on two distinct chemical principles:
-
Diels-Alder Reaction: The furan ring acts as a diene that reacts with a dienophile (typically a maleimide-functionalized molecule) in a [4+2] cycloaddition. This reaction is known for its bioorthogonality but is also thermally reversible. The equilibrium can sometimes favor the starting materials, which can be a source of low efficiency.[1][2]
-
Thiol-Maleimide Michael Addition: The disulfide bond (-S-S-) must first be reduced to two free sulfhydryl (thiol, -SH) groups using a reducing agent like TCEP. These thiols can then react with maleimide groups on another molecule to form a stable, covalent thioether bond. This reaction is highly specific and efficient under optimal pH conditions.[3][][]
The crosslinker can be used in two primary ways:
-
Homobifunctional Crosslinking: Linking two maleimide-containing molecules together after reduction of the disulfide.
-
Heterobifunctional Crosslinking: First reacting the furan group with a maleimide, then reducing the disulfide to link to another maleimide-functionalized molecule.
Part 2: Troubleshooting Low Crosslinking Efficiency
This section is organized by common failure points in a typical workflow.
Category A: Reagent & Buffer Preparation
This is a common and critical first step in troubleshooting. The integrity of your starting materials is paramount.[6]
| Potential Cause | Explanation & Recommended Solution |
| Crosslinker Degradation | Explanation: Furan compounds can be sensitive to oxidation, and disulfide linkers require proper storage. Maleimides are highly susceptible to hydrolysis (reaction with water), especially when dissolved in aqueous buffers or organic solvents containing trace moisture.[7][8] Solution: Store all crosslinkers at -20°C or -80°C in a desiccated environment.[][9] Before opening, allow vials to warm to room temperature to prevent condensation.[6] Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions.[10][11] |
| Biomolecule Impurity or Inactivity | Explanation: The protein, antibody, or other biomolecule you are labeling may have low purity, containing contaminants that interfere with the reaction.[9] Its reactive sites (e.g., cysteines) might be inaccessible due to protein folding.[12][13] Solution: Use biomolecules with >95% purity.[9] If targeting native cysteines, ensure they are not already part of structural disulfide bonds. If they are, they will require reduction. Consider gentle denaturation or using protein engineering to expose reactive sites if accessibility is an issue.[12] |
| Interfering Buffer Components | Explanation: Common buffer additives can quench the reaction. Amine-containing buffers (Tris, glycine) will compete with amine-reactive crosslinkers if you are creating your maleimide-functionalized molecule in a prior step.[6][10] Thiol-containing compounds (DTT, β-mercaptoethanol) will directly compete with your target molecule for reaction with maleimides.[3] Solution: Perform a buffer exchange into a non-interfering buffer like PBS or HEPES at the correct pH before starting the conjugation.[11][14] |
Category B: Reaction Conditions
Fine-tuning the reaction environment is the next critical step. This involves managing pH, stoichiometry, and the specific kinetics of both the Diels-Alder and thiol-maleimide reactions.
| Parameter | Troubleshooting & Optimization Strategy |
| pH Control | Problem: The optimal pH ranges for the key reactions are different and specific. The thiol-maleimide reaction is most efficient at pH 6.5-7.5.[3] Above pH 8.5, maleimide hydrolysis rapidly increases, and the maleimide can also react with primary amines (e.g., lysine residues).[3] The Diels-Alder reaction is less pH-sensitive but can be influenced by buffer composition. Solution: Maintain a strict reaction pH of 7.0-7.5 for thiol-maleimide conjugations. For multi-step procedures, ensure the pH is adjusted appropriately for each step. Use degassed, non-interfering buffers.[11] |
| Disulfide Reduction | Problem: Incomplete reduction of the crosslinker's disulfide bond means no free thiols are available for conjugation. Conversely, the reducing agent can interfere with the maleimide reaction. Solution: Use a sufficient molar excess of a reducing agent. TCEP is highly recommended because it does not contain thiols and therefore does not need to be removed before adding your maleimide-functionalized molecule.[3][11] If you must use DTT or BME, it is critical to remove them completely via a desalting column or dialysis before introducing the maleimide reagent.[3] |
| Diels-Alder Equilibrium | Problem: The furan-maleimide Diels-Alder reaction is reversible.[15][16] At elevated temperatures, the equilibrium shifts towards the starting materials (retro-Diels-Alder), undoing your crosslink.[1][2] The reaction can also be slow at room temperature. Solution: Avoid heating the reaction mixture unless specifically required for a particular system. Run the reaction for a longer duration (overnight) at 4°C or room temperature. Note that for some systems, high pressure may be required to drive the reaction forward, though this is not feasible in most labs.[1] |
| Stoichiometry | Problem: An incorrect molar ratio of crosslinker to target biomolecule can lead to low yield or unwanted polymerization.[17] Solution: For initial experiments, use a 10-20 fold molar excess of the dye or small molecule maleimide to the protein/antibody.[14] This helps drive the reaction to completion. The optimal ratio should be determined empirically for each specific system. |
Category C: Purification & Analysis
Purification is essential for removing unreacted components but can also lead to product loss if not optimized.
-
Problem: Wrong Purification Method.
-
Explanation: The chosen method may not be suitable for the size and properties of your conjugate. For example, dialysis might be too slow, allowing a reversible Diels-Alder adduct to dissociate.
-
Solution: For protein conjugates, size-exclusion chromatography (e.g., a desalting column) is often the most effective method to quickly separate the larger conjugate from smaller, unreacted crosslinkers and dyes.[18]
-
-
Problem: Instability of the Conjugate.
-
Explanation: The thioether bond from a thiol-maleimide reaction can undergo a retro-Michael reaction, particularly if an adjacent base can abstract the proton on the succinimide ring. The furan-maleimide adduct is inherently thermally reversible.[][15]
-
Solution: Some modern maleimide reagents are designed to undergo hydrolysis after conjugation to form a stable, ring-opened structure that prevents the retro-reaction.[][19] For Diels-Alder adducts, avoid high temperatures during all downstream processing and storage. Store final conjugates at -20°C or -80°C, potentially in aliquots with a cryoprotectant like glycerol to prevent degradation from freeze-thaw cycles.[9][20]
-
Part 3: Key Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation to a Protein
This protocol assumes you are labeling a protein that has available free thiols.
-
Protein Preparation: a. Prepare the protein at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[11][20] b. If the protein's cysteines are in disulfide bonds, they must be reduced. Add a 10-100x molar excess of TCEP, flush the vial with an inert gas (argon or nitrogen), and incubate for 20-30 minutes at room temperature.[11][20]
-
Maleimide Reagent Preparation: a. Prepare a 10 mM stock solution of the maleimide-containing reagent in anhydrous DMSO or DMF.[14]
-
Conjugation Reaction: a. Add the maleimide stock solution to the protein solution to achieve a 10-20x molar excess of the maleimide.[14] Stir or vortex gently to mix. b. Flush the reaction vial with inert gas, seal it tightly, and protect it from light. c. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove unreacted maleimide reagent using a desalting column (size-exclusion chromatography) equilibrated with your desired storage buffer.[18]
Protocol 2: General Furan-Maleimide Diels-Alder Reaction
This protocol describes the basic setup for the cycloaddition.
-
Reagent Preparation: a. Dissolve the furan-containing molecule and the maleimide-containing molecule in a suitable solvent (e.g., toluene, DMF, or an aqueous buffer depending on solubility).
-
Reaction: a. Combine the reactants in equimolar amounts or with a slight excess of one component. b. Stir the reaction at room temperature. Avoid heating, as this can promote the reverse (retro-Diels-Alder) reaction.[2] c. Monitor the reaction progress using an appropriate analytical technique (e.g., NMR, LC-MS) to determine the optimal reaction time, which can range from hours to days.
-
Purification & Analysis: a. Purify the resulting adduct using standard chromatography techniques. b. Confirm the formation of the endo and exo stereoadducts, as both are typically formed in this reaction.[15]
Part 4: Visual Guides & Workflows
Diagram 1: Thiol-Maleimide Conjugation Workflow
Caption: Workflow for conjugating a maleimide reagent to a protein's thiol groups.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A systematic approach to diagnosing low crosslinking efficiency.
References
-
Troubleshooting Guides. Creative Biolabs. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry - ACS Publications. [Link]
-
Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. PubMed. [Link]
-
Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]
-
On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]
-
Introduction to Bioconjugation. Chemistry LibreTexts. [Link]
-
Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Reinste Nano Ventures Pvt Ltd - Hiyka. [Link]
-
An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. PMC - NIH. [Link]
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Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]
-
Bioconjugation Optimization & Troubleshooting. AbOliGo. [Link]
-
Bond breaking of furan-maleimide adducts via a diradical sequential mechanism under an external mechanical force. ORBi. [Link]
-
The Main Safety Concerns of Bioconjugation. Cox Die Casting. [Link]
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Furan-Protected 4-Maleimidomethyl Styrene for Reversible Crosslinked Polymers. Semantics Scholar. [Link]
-
Furan‐Protected 4‐Maleimidomethyl Styrene for Reversible Crosslinked Polymers. PMC. [Link]
-
Furan-PNA: a mildly inducible irreversible interstrand crosslinking system targeting single and double stranded DNA. PubMed. [Link]
-
Thermoreversible Cross-Linking of Furan-Containing Ethylene/Vinyl Acetate Rubber with Bismaleimide. MDPI. [Link]
-
Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force. RSC Publishing. [Link]
-
Bond breaking of furan-maleimide adducts via a diradical sequential mechanism under an external mechanical force. ChemRxiv. [Link]
-
Isomerism and Adduct Stability in the Diels—Alder Reaction. I. The Adducts of Furan and Maleimide. Journal of the American Chemical Society - ACS Publications. [Link]
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Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an. ORBi. [Link]
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A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. MDPI. [Link]
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Trouble with furan/maleimide DA on nanoparticle surface. Reddit. [Link]
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Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. PMC - NIH. [Link]
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A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. PMC - NIH. [Link]
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Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. [Link]
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Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. MDPI. [Link]
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Reversible Control of Gelatin Hydrogel Stiffness by Using DNA Crosslinkers. PubMed. [Link]
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Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega - ACS Publications. [Link]
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Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Publications. [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
-
Maleimide Conjugation Protocol for Thiol Dyes. BioActs. [Link]
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One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. International Journal of Renewable Energy Development. [Link]
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Current technologies, economics, and perspectives for 2,5-dimethylfuran production from biomass-derived intermediates. PubMed. [Link]
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Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. Semantics Scholar. [Link]
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- 20. bioacts.com [bioacts.com]
Addressing solubility problems of 3,3'-Dithiobis(2,5-dimethylfuran) in polymer matrices
Technical Support Center: 3,3'-Dithiobis(2,5-dimethylfuran) Polymer Integration
Welcome to the technical support center for 3,3'-Dithiobis(2,5-dimethylfuran). This guide is designed for researchers, scientists, and drug development professionals who are working to incorporate this unique organosulfur compound into various polymer matrices. Here, we address common solubility and dispersion challenges through a series of frequently asked questions and in-depth troubleshooting protocols. Our approach is grounded in established principles of polymer science and material compatibility, aiming to provide you with the expertise to overcome experimental hurdles and achieve stable, homogenous formulations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions you may have about the properties of 3,3'-Dithiobis(2,5-dimethylfuran) and its behavior in polymer systems.
Q1: What are the key physicochemical properties of 3,3'-Dithiobis(2,5-dimethylfuran) that influence its solubility in polymers?
A1: 3,3'-Dithiobis(2,5-dimethylfuran) (CAS: 28588-73-0) is a disulfide-containing heterocyclic compound with a molecular weight of 254.37 g/mol .[1][2] Its key properties influencing polymer solubility include:
-
Polarity: The molecule contains relatively nonpolar dimethylfuran rings and a disulfide bridge. This structure suggests it will be more soluble in nonpolar or moderately polar polymers.
-
Solubility Profile: It is known to be insoluble in water and only slightly soluble in fat.[3]
-
LogP Value: The predicted LogP (octanol-water partition coefficient) is 4.57, indicating a strong preference for lipophilic (non-aqueous) environments over hydrophilic ones.[1][2]
Understanding these properties is the first step in selecting a compatible polymer matrix and processing solvent.
Q2: I'm observing a hazy or cloudy appearance in my polymer film after incorporating 3,3'-Dithiobis(2,5-dimethylfuran). What is the likely cause?
A2: A hazy or cloudy appearance is a common indicator of poor dispersion or solubility of an additive within the polymer matrix.[4] This can stem from several root causes:
-
Incompatibility: There may be a significant mismatch in polarity between 3,3'-Dithiobis(2,5-dimethylfuran) and your chosen polymer.
-
Phase Separation: If the concentration of the additive exceeds its solubility limit within the polymer, it can lead to the formation of microscopic domains that scatter light, resulting in a hazy look.[5]
-
Agglomeration: The additive particles may not have been adequately separated during processing, leading to clumps that cause optical defects.[4]
Q3: After a few days, I've noticed a sticky or oily residue on the surface of my polymer. What is this phenomenon and how can I prevent it?
A3: This phenomenon is known as "blooming" or "migration." It occurs when an additive that is not fully compatible or is present in a concentration above its solubility threshold gradually moves from the bulk of the polymer to the surface.[4][5] The key reasons for this include:
-
Poor Solubility: The additive has limited affinity for the polymer matrix.[5]
-
High Loading: The concentration of 3,3'-Dithiobis(2,5-dimethylfuran) is too high for the polymer to fully solubilize.[5]
-
Environmental Factors: Changes in temperature or humidity can affect the solubility equilibrium and promote migration.[5]
To prevent this, you should consider reducing the additive concentration, improving compatibility, or selecting a different polymer matrix.
Q4: Can I use a masterbatch to introduce 3,3'-Dithiobis(2,5-dimethylfuran) into my polymer?
A4: Yes, using a masterbatch is a highly recommended method for incorporating additives into polymers. A masterbatch is a concentrated mixture of the additive dispersed in a carrier resin.[6] The advantages of this approach are:
-
Improved Dispersion: It promotes more uniform distribution of the additive throughout the final polymer matrix.[7][8]
-
Enhanced Safety and Handling: It can reduce handling issues associated with powders or liquids.[6]
-
Processing Efficiency: It often leads to more consistent processing and product quality.[7]
When selecting or creating a masterbatch, it is crucial that the carrier resin is compatible with your primary polymer matrix.[7]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to address specific solubility and dispersion problems.
Troubleshooting Issue 1: Poor Dispersion and Visual Defects
Symptoms: Streaks, color spots, inconsistent surface appearance, or haze in the final polymer product.[7]
Underlying Cause: Poor dispersion is often a result of incompatibility between the additive and the polymer matrix, or inadequate mixing during processing.[7][8] The nonpolar nature of the dimethylfuran rings in 3,3'-Dithiobis(2,5-dimethylfuran) can lead to poor affinity with highly polar polymers.
-
Polymer-Additive Compatibility Assessment:
-
Solubility Parameter Matching: Compare the Hildebrand or Hansen solubility parameters of your polymer and 3,3'-Dithiobis(2,5-dimethylfuran). A smaller difference in these parameters suggests better compatibility.
-
Experimental Screening: Test the additive in a small sample of the molten polymer or in a solvent common to both to visually assess miscibility.
-
-
Process Parameter Optimization:
-
Increase Mixing Time: Extend the residence time in the extruder or mixer to allow for more thorough blending.
-
Adjust Temperature Profile: Increasing the processing temperature can lower the viscosity of the polymer melt, facilitating better mixing. However, be cautious of the thermal stability of both the additive and the polymer.
-
Enhance Shear Rate: Increase the screw speed in your extruder to apply more shear force, which can help break down agglomerates of the additive.[8]
-
-
Utilization of Dispersing Agents:
-
Introduction of Surfactants or Coupling Agents: Consider adding a small amount of a dispersing agent that has affinity for both the polymer and 3,3'-Dithiobis(2,5-dimethylfuran). For example, a silane coupling agent could potentially interact with the furan rings and improve bonding with certain polymer backbones.[9][10]
-
The following diagram illustrates the decision-making process for addressing poor dispersion:
Caption: Troubleshooting workflow for poor dispersion issues.
Troubleshooting Issue 2: Additive Blooming and Surface Migration
Symptoms: An oily, sticky, or crystalline layer forms on the surface of the polymer over time.
Underlying Cause: Blooming occurs when the concentration of 3,3'-Dithiobis(2,5-dimethylfuran) exceeds its saturation point in the polymer matrix, leading to phase separation and migration of the excess additive to the surface.[5]
-
Determine the Solubility Threshold:
-
Create a Concentration Gradient: Prepare a series of polymer samples with varying concentrations of 3,3'-Dithiobis(2,5-dimethylfuran) (e.g., 0.1%, 0.5%, 1%, 2%, 5% by weight).
-
Accelerated Aging: Subject the samples to elevated temperatures (below the polymer's melting point) for a set period to accelerate any potential migration.
-
Visual and Analytical Inspection: Visually inspect the samples for surface residue. Surface analysis techniques like ATR-FTIR or XPS can confirm the chemical identity of the bloomed substance. The highest concentration that shows no blooming is your approximate solubility threshold under those conditions.
-
-
Formulation Adjustment:
-
Reduce Additive Loading: Reformulate your product to keep the concentration of 3,3'-Dithiobis(2,5-dimethylfuran) below the determined solubility threshold.
-
Introduce a Compatibilizer: A compatibilizer can increase the interaction between the additive and the polymer, effectively increasing the solubility limit.
-
-
Control Environmental Conditions:
-
Storage Conditions: Store the final product in a controlled environment, as high humidity or temperature fluctuations can trigger blooming.[5]
-
The table below summarizes potential solutions based on the severity of the blooming issue.
| Severity of Blooming | Primary Action | Secondary Action | Rationale |
| Mild (Slight tackiness) | Reduce additive loading by 10-20%. | Optimize storage conditions (lower temperature). | The concentration is likely just above the saturation point. A small reduction can resolve the issue.[5] |
| Moderate (Visible oily film) | Reduce additive loading by 20-50%. | Perform solubility threshold study. | A significant excess of the additive is present. A larger reduction is needed. |
| Severe (Crystalline deposits) | Re-evaluate polymer matrix selection. | Incorporate a compatibilizer or dispersing agent. | Indicates very poor compatibility. A more fundamental change to the formulation is required.[5] |
Part 3: Experimental Methodologies
Methodology for Determining Solubility Threshold
This protocol provides a step-by-step guide to experimentally determine the solubility limit of 3,3'-Dithiobis(2,5-dimethylfuran) in a specific polymer matrix.
-
Materials and Equipment:
-
Polymer resin
-
3,3'-Dithiobis(2,5-dimethylfuran)
-
Twin-screw extruder or melt blender
-
Compression molder or film casting equipment
-
Environmental chamber for accelerated aging
-
ATR-FTIR spectrometer
-
-
Procedure:
-
Prepare five compounds with varying concentrations of 3,3'-Dithiobis(2,5-dimethylfuran): 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% by weight.
-
Process each compound using a twin-screw extruder to ensure thorough mixing. Maintain consistent processing parameters (temperature, screw speed) for all batches.
-
Create standardized samples from each compound, such as 2mm thick plaques using a compression molder.
-
Place the samples in an environmental chamber at 50°C and 75% relative humidity for 7 days to accelerate migration.
-
After 7 days, remove the samples and allow them to equilibrate to room temperature for 24 hours.
-
Visually inspect each sample for any surface tackiness, oiliness, or crystal formation.
-
Analyze the surface of each sample using an ATR-FTIR spectrometer. Compare the spectra to a reference spectrum of pure 3,3'-Dithiobis(2,5-dimethylfuran) to detect its presence on the surface.
-
The highest concentration that shows no visual blooming and no significant additive signal on the surface via ATR-FTIR is the operational solubility threshold.
-
This structured approach will provide you with the critical data needed to create stable and reliable polymer formulations containing 3,3'-Dithiobis(2,5-dimethylfuran).
References
- MASCOM GLOBAL. (2025, November 11). Additive Masterbatch - Common Issues & Solutions.
- Amco Polymers. (2025, July 18). How to Troubleshoot Common Issues with Process Aids in Plastics Manufacturing.
- ChemicalBook. 3,3'-dithiobis[2,5-dimethylfuran].
- SpecialChem. (2023, December 28). Troubleshooting Antioxidant Blooming and Migration in Polymers.
- ResearchGate. Chapter 4. ADDITIVES IN POLYMERS.
- BenchChem. Enhancing the Thermal Stability of Polymers from 2,5-Bis(5-hydroxymethyl-2-thienyl)furan.
- Reagent Information Network. 3,3'Dithio-bis(2,5-dimethylfuran).
- Zyhecta. (2025, October 23). 3 Common Additive Failures in Flexible Packaging, and How to Fix Them.
- ChemicalBook. 3,3'-dithiobis[2,5-dimethylfuran] CAS#: 28588-73-0.
- MDPI. (2020). Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere.
Sources
- 1. 3,3'-dithiobis[2,5-dimethylfuran] CAS#: 28588-73-0 [m.chemicalbook.com]
- 2. 3,3'-dithiobis[2,5-dimethylfuran] CAS#: 28588-73-0 [amp.chemicalbook.com]
- 3. 3,3'Dithio-bis(2,5-dimethylfuran) [shiji.cnreagent.com]
- 4. zyhecta.com [zyhecta.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mascomglobal.com [mascomglobal.com]
- 8. phoenixplastics.com [phoenixplastics.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere | MDPI [mdpi.com]
Technical Support Center: Identification of 3,3'-Dithiobis(2,5-dimethylfuran) Degradation Products by LC-MS
Welcome to the technical support center for the analysis of 3,3'-Dithiobis(2,5-dimethylfuran) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for these specific analytical challenges. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the causal factors that influence experimental outcomes. Our goal is to equip you with the expertise to not only troubleshoot common issues but also to proactively design robust and self-validating analytical methods.
Introduction: The Analytical Challenge
3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing heterocyclic compound. The disulfide bond is a critical functional group that is susceptible to both chemical and biological degradation, and the furan rings themselves can undergo various transformations.[1] The analysis of such molecules by LC-MS is not trivial. The inherent reactivity of the disulfide bridge and the potential for the furan ring to undergo cleavage or modification present unique challenges in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Understanding the potential degradation pathways is paramount for accurate identification and quantification.
Frequently Asked Questions (FAQs)
Sample Preparation and Handling
Q1: My 3,3'-Dithiobis(2,5-dimethylfuran) standard seems to be degrading in the sample vial before analysis. What could be the cause and how can I prevent this?
A1: Degradation of 3,3'-Dithiobis(2,5-dimethylfuran) in the sample vial is a common issue and can be attributed to several factors:
-
Solvent Choice: Protic solvents, especially under non-neutral pH conditions, can facilitate the cleavage of the disulfide bond. It is advisable to use aprotic solvents like acetonitrile for sample dissolution and dilution whenever possible.
-
Temperature: Elevated temperatures can accelerate degradation. Samples should be stored at low temperatures (2-8 °C) and brought to room temperature just before analysis. For long-term storage, freezing (-20 °C or lower) is recommended.
-
Light Exposure: Photolytic degradation can occur, particularly with furan-containing compounds.[3] Using amber vials or vials protected from light can mitigate this.
-
pH: The stability of the furan ring can be compromised under strongly acidic or basic conditions, which can catalyze ring-opening reactions.[2] Ensure your sample diluent is buffered around a neutral pH if aqueous solutions are necessary.
Q2: I am observing poor peak shapes (tailing or fronting) for my analyte. What are the likely causes related to this specific compound?
A2: Poor peak shape for sulfur-containing compounds can often be traced back to interactions with the analytical hardware or issues with the mobile phase.
-
Interaction with Metal Surfaces: Sulfur-containing compounds are known to interact with stainless steel components in the LC system, leading to peak tailing.[4] Using a biocompatible or PEEK-based LC system can help. If that is not an option, passivation of the system by repeatedly injecting a concentrated standard solution might reduce active sites.
-
Column Choice: A well-chosen stationary phase is critical. A C18 column is a good starting point, but for polar degradation products, a column with a more polar stationary phase (e.g., a polar-embedded or phenyl-hexyl phase) might provide better peak shapes.
-
Mobile Phase Additives: The use of a small amount of a chelating agent, like 0.1% formic acid, in the mobile phase can help to mask active sites on the stationary phase and improve peak shape.
LC-MS Method Development
Q3: What are the recommended starting conditions for an LC-MS method to analyze 3,3'-Dithiobis(2,5-dimethylfuran) and its potential degradation products?
A3: A good starting point for method development would be a reversed-phase separation with a gradient elution.
-
Column: A high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a versatile choice.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes. This will allow for the elution of both polar degradation products and the more non-polar parent compound.
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 40 °C) is crucial for reproducible retention times.
Q4: I am struggling to achieve good separation of the degradation products. What strategies can I employ?
A4: If co-elution is an issue, consider the following:
-
Gradient Optimization: A shallower gradient will provide more time for the separation of closely eluting compounds.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of some degradation products, leading to changes in retention and potentially better separation.
-
Alternative Stationary Phases: If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which can offer different selectivity for aromatic compounds, or a polar-embedded phase for better retention of polar analytes.
Mass Spectrometry and Data Interpretation
Q5: What are the expected ions for 3,3'-Dithiobis(2,5-dimethylfuran) in positive ion electrospray ionization (ESI)?
A5: In positive ion ESI, you would primarily expect to see the protonated molecule, [M+H]+. However, adduct formation is common. Look for sodium [M+Na]+ and potassium [M+K]+ adducts, especially if glassware was not meticulously cleaned or if the mobile phase contains these ions.
Q6: I am observing significant in-source fragmentation. How can I minimize this to get a clear parent ion?
A6: In-source fragmentation occurs when molecules fragment in the ion source before they are analyzed by the mass spectrometer.[5] To minimize this:
-
Reduce Cone/Fragmentor Voltage: This is the primary parameter that controls the energy imparted to the ions as they enter the mass spectrometer. A lower voltage will result in less fragmentation.
-
Optimize Source Temperatures: High source temperatures can sometimes lead to thermal degradation. Experiment with lower drying gas and sheath gas temperatures.
-
Mobile Phase Composition: A higher percentage of organic solvent can sometimes lead to more efficient desolvation at lower energies, reducing the need for harsh source conditions.
Q7: What are the likely degradation pathways for 3,3'-Dithiobis(2,5-dimethylfuran) that I should be looking for?
A7: The degradation of 3,3'-Dithiobis(2,5-dimethylfuran) can proceed through several pathways:
-
Disulfide Bond Cleavage: The most probable degradation pathway involves the cleavage of the S-S bond. This can result in the formation of 2,5-dimethylfuran-3-thiol.
-
Oxidation: The sulfur atoms can be oxidized to form thiosulfinates and thiosulfonates. The furan ring itself can also be oxidized.
-
Furan Ring Opening: Under certain conditions (e.g., acidic pH), the furan ring can undergo hydrolysis, leading to the formation of dicarbonyl compounds.[2]
Troubleshooting Guides
Issue 1: No or Low Signal Intensity
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect MS Polarity | Verify that you are acquiring data in the correct polarity mode (positive or negative) for your analyte. | The ionization efficiency of a compound is highly dependent on its chemical structure and the pH of the mobile phase. Sulfur-containing compounds can sometimes ionize in negative mode as [M-H]-. |
| Poor Ionization | Optimize the mobile phase pH. For positive mode, a lower pH (e.g., with formic acid) is generally better. For negative mode, a higher pH (e.g., with ammonium hydroxide) may be necessary. | The pH of the solution affects the charge state of the analyte, which is a critical factor in electrospray ionization. |
| In-source Fragmentation | Systematically decrease the cone/fragmentor voltage to reduce fragmentation and enhance the parent ion signal.[5] | Excessive energy in the ion source can cause the parent ion to fragment before it is detected, leading to a diminished signal for the ion of interest. |
| Matrix Effects | Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components. | Co-eluting compounds from the sample matrix can suppress the ionization of the analyte of interest, leading to a lower signal.[6] |
Issue 2: Unstable Spray or Signal Fluctuation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Clogged ESI Needle | Clean or replace the ESI needle. | A partial blockage can lead to an erratic spray and an unstable ion signal. |
| Air Bubbles in the System | Purge the LC pumps and ensure all solvent lines are free of bubbles. | Air bubbles in the mobile phase can cause pressure fluctuations and interrupt the stable flow to the ESI source. |
| Inconsistent Solvent Mixing | Ensure the solvent mixer is functioning correctly and that the mobile phases are properly degassed. | Poor mixing of the mobile phases can lead to fluctuations in the solvent composition reaching the E-I source, causing an unstable spray. |
Issue 3: Identification of Unknown Peaks (Potential Degradation Products)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Disulfide Bond Cleavage | Look for a peak corresponding to the mass of 2,5-dimethylfuran-3-thiol. Perform MS/MS on this peak to confirm its identity. | The disulfide bond is often the most labile part of the molecule. |
| Oxidation Products | Search for masses corresponding to the addition of one or more oxygen atoms to the parent molecule. | Oxidation of sulfur is a common degradation pathway for sulfur-containing compounds. |
| Furan Ring Opening | Look for smaller, more polar fragments that may have lost the characteristic furan ring structure. | Acid or base-catalyzed hydrolysis can lead to the opening of the furan ring.[2] |
| Adduct Formation | Check for common adducts such as [M+Na]+, [M+K]+, and [M+NH4]+.[6] | These adducts can be mistaken for degradation products if not properly identified. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade 3,3'-Dithiobis(2,5-dimethylfuran) to generate its degradation products for identification.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 3,3'-Dithiobis(2,5-dimethylfuran) in acetonitrile.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.[7]
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.[3]
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light (254 nm) for 24 hours.[3]
-
Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the initial mobile phase and analyze by LC-MS.
Protocol 2: LC-MS/MS Analysis for Structural Elucidation
This protocol outlines the steps for identifying the structure of the degradation products.
-
Initial Full Scan Analysis: Analyze the degraded samples using a full scan MS method to identify the m/z values of the potential degradation products.
-
Product Ion Scan (MS/MS): For each potential degradation product, perform a product ion scan. In this experiment, the parent ion of interest is isolated and then fragmented. The resulting fragment ions provide structural information.
-
Fragmentation Analysis: Carefully analyze the fragmentation patterns. Look for characteristic losses, such as the loss of a methyl group or cleavage of the furan ring.
-
Propose Structures: Based on the fragmentation data and the likely degradation pathways, propose structures for the degradation products.
Visualizations
Potential Degradation Pathway of 3,3'-Dithiobis(2,5-dimethylfuran)
Caption: Proposed degradation pathways for 3,3'-Dithiobis(2,5-dimethylfuran).
General LC-MS Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common LC-MS issues.
References
-
Abdulrashid, N., & Clark, D. P. (1987). Isolation and genetic analysis of mutations allowing the degradation of furans and thiophenes by Escherichia coli. Journal of Bacteriology, 169(3), 1267–1271. [Link]
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]
-
Chen, Y., et al. (2021). LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 206, 114351. [Link]
-
Gori, A., et al. (2011). LC, LC-MS/TOF and MS(n) studies for the identification and characterization of degradation products of nelfinavir mesylate. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 923-934. [Link]
-
Khan, M. A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 125, 339-349. [Link]
-
Kumar, V., et al. (2019). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. Data in Brief, 25, 104101. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Guide. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]
-
ZefSci. (2023). 14 Best Practices for LCMS Troubleshooting. [Link]
-
Zhang, X., et al. (2016). UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium Sativum L.) During Fermentation. Journal of Chromatographic Science, 54(10), 1659–1667. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In-source fragmentation [jeolusa.com]
- 6. shimadzu.at [shimadzu.at]
- 7. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
How to control the rate of Diels-Alder reaction with 3,3'-Dithiobis(2,5-dimethylfuran)
Topic: How to control the rate of Diels-Alder reaction with 3,3'-Dithiobis(2,5-dimethylfuran) Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of a Complex Diene
3,3'-Dithiobis(2,5-dimethylfuran) is a unique diene for Diels-Alder cycloadditions, offering a pathway to novel, reversible polymer networks and complex molecular architectures. However, its structure presents a distinct set of challenges that can impact reaction efficiency and yield. The inherent aromaticity of the furan rings, coupled with significant steric hindrance from the disulfide bridge, often results in sluggish reaction rates.[1][2] Furthermore, like many furan-based systems, the resulting Diels-Alder adducts are susceptible to thermal retro-Diels-Alder (rDA) reactions, creating a delicate equilibrium that must be carefully managed.[3][4][5]
This guide serves as a technical resource for researchers, providing detailed troubleshooting advice, frequently asked questions, and validated protocols to effectively control the rate and outcome of Diels-Alder reactions involving this specialized diene.
Core Reaction Pathway
Caption: General scheme of the reversible Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Diels-Alder reaction with 3,3'-Dithiobis(2,5-dimethylfuran) proceeding so slowly?
A: Several factors contribute to the inherently slow kinetics of this reaction:
-
Furan Aromaticity: Furan is an aromatic heterocycle. Participating in a Diels-Alder reaction requires the temporary loss of this aromatic stabilization, which contributes significantly to the activation energy barrier.[1][6]
-
Steric Hindrance: The bulky 3,3'-dithiobis group creates substantial steric congestion around the C3-C4 double bond of the furan ring. This hinders the approach of the dienophile to the necessary s-cis conformation, slowing the reaction.[7]
-
Electronic Factors: While the 2,5-dimethyl groups are electron-donating and activate the diene for a normal-electron-demand Diels-Alder reaction, this effect may be insufficient to overcome the aforementioned aromatic and steric barriers without optimization.[8][9]
Q2: What is the optimal temperature for this reaction?
A: Temperature control is a critical balancing act.
-
Low Temperatures (e.g., 25-60 °C): The forward reaction will be slow, but the reverse (retro-Diels-Alder) reaction is minimized. This is often the starting point for kinetically controlled reactions, especially when using a catalyst.
-
Moderate to High Temperatures (e.g., 70-120 °C): Increasing the temperature will accelerate the forward reaction rate according to the Arrhenius equation. However, for furan-maleimide adducts, the retro-Diels-Alder (rDA) reaction becomes significant at elevated temperatures (often starting around 80 °C).[4][10] This can lead to a thermodynamic equilibrium where the adduct yield plateaus or even decreases as the adduct reverts to the starting materials.[4][5] The optimal temperature is therefore the highest temperature that provides an acceptable forward rate without significant rDA, which must be determined empirically for your specific dienophile.
Q3: Can a catalyst be used to accelerate the reaction at lower temperatures?
A: Absolutely. Lewis acid catalysis is the most effective strategy for accelerating Diels-Alder reactions involving furans.[11][12][13]
-
Mechanism of Action: A Lewis acid (e.g., ZnCl₂, AlCl₃, SnCl₄, Methylaluminum dichloride) coordinates to an electron-withdrawing group on the dienophile (such as the carbonyl of a maleimide). This coordination makes the dienophile more electron-deficient, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap between the diene and dienophile dramatically reduces the activation energy of the forward reaction, allowing it to proceed at significantly lower temperatures where the rDA reaction is negligible.[14][15]
-
Key Consideration: Lewis acid-catalyzed reactions require strictly anhydrous conditions, as water will preferentially coordinate to and deactivate the catalyst.
Q4: How does solvent choice impact the reaction rate and outcome?
A: Solvent can influence both reaction rate and selectivity.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can stabilize the polar transition state of the Diels-Alder reaction, potentially altering selectivity.[16][17] In some cases, polar solvents have been shown to favor the formation of the exo adduct.[18]
-
Non-Polar Solvents (e.g., Toluene, Hexane): Computational studies have suggested that overall reaction rates can be higher in non-polar solvents or in the gas phase.[16] Toluene is a common choice for thermal Diels-Alder reactions due to its high boiling point.
-
Aqueous Media: For certain systems, water can accelerate Diels-Alder reactions through the hydrophobic effect, which forces the non-polar reactants together.[19] However, this is incompatible with Lewis acid catalysis.
Q5: My product yield is decreasing over time at high temperature. What is happening?
A: You are observing the retro-Diels-Alder (rDA) reaction. The Diels-Alder reaction is a reversible equilibrium.[4][5] While the forward reaction is enthalpically favored (bond-forming), it is entropically disfavored (two molecules combine into one). At high temperatures, the unfavorable entropy term (TΔS) becomes more significant, and the equilibrium shifts back towards the starting materials. Furan adducts are particularly known for undergoing rDA at relatively modest temperatures.[2][5] This reversibility is a key feature exploited in self-healing materials but must be suppressed if the goal is to isolate the adduct in high yield.
Troubleshooting Guide: Low Reaction Conversion or Yield
This workflow provides a systematic approach to diagnosing and solving common issues encountered during the Diels-Alder reaction with 3,3'-Dithiobis(2,5-dimethylfuran).
Caption: A logical workflow for troubleshooting poor reaction outcomes.
Kinetic vs. Thermodynamic Control
The stereochemical outcome of the Diels-Alder reaction (endo vs. exo adduct) is governed by the reaction conditions. Furan cycloadditions are classic examples where the product distribution can be dictated by either kinetic or thermodynamic control.[5][20]
-
Kinetic Control (Low Temperature): The reaction is essentially irreversible. The major product is the one that is formed fastest—the one with the lowest activation energy transition state (TS). For many Diels-Alder reactions, this is the endo product.
-
Thermodynamic Control (High Temperature): The reaction is reversible. Given enough time and thermal energy, the initially formed kinetic product can revert to the starting materials and re-form the more stable exo product. The final product ratio reflects the thermodynamic stability of the products, not their rate of formation.[5][10]
Caption: Energy profile showing kinetic vs. thermodynamic pathways.
Experimental Protocols
Protocol 1: Baseline Thermal Reaction
This protocol establishes a baseline for the reaction under purely thermal conditions.
Objective: To determine the uncatalyzed reaction rate and equilibrium position at a moderate temperature.
Materials:
-
3,3'-Dithiobis(2,5-dimethylfuran) (1.0 eq)
-
N-Phenylmaleimide (2.1 eq, to account for the two furan rings)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Stir plate and magnetic stir bar
-
TLC plates (Silica gel), appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,3'-Dithiobis(2,5-dimethylfuran) and N-Phenylmaleimide.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the diene.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: At t = 0, 1, 4, 8, and 24 hours, withdraw a small aliquot via syringe. Analyze by TLC to monitor the consumption of starting materials and the formation of the new, more polar adduct spot(s).
-
If the reaction is slow, the temperature can be cautiously increased to 100-110 °C. Monitor carefully for signs of equilibrium (i.e., the ratio of starting material to product no longer changes).
-
Workup: Upon completion or reaching equilibrium, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Lewis Acid Catalyzed Reaction
This protocol uses a Lewis acid to accelerate the reaction at a lower temperature, avoiding the retro-Diels-Alder pathway.
Objective: To achieve a high conversion to the cycloadduct under mild, kinetically controlled conditions.
Materials:
-
3,3'-Dithiobis(2,5-dimethylfuran) (1.0 eq)
-
N-Phenylmaleimide (2.1 eq)
-
Zinc Chloride (ZnCl₂, 0.5 - 1.0 eq), freshly fused or from a new bottle.
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with nitrogen inlet and septum
-
Stir plate and magnetic stir bar
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Phenylmaleimide and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., ZnCl₂) portion-wise. Stir for 15 minutes to allow for complexation with the dienophile.
-
In a separate flask, dissolve 3,3'-Dithiobis(2,5-dimethylfuran) in a minimal amount of anhydrous DCM.
-
Add the diene solution dropwise to the cold dienophile/Lewis acid mixture via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Follow the reaction progress by TLC. The catalyzed reaction is expected to be significantly faster than the thermal one.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Summary of Control Strategies
| Parameter | Method | Rationale & Expected Outcome | Key Considerations |
| Temperature | Increase (e.g., 80-110 °C) | Increases rate of forward reaction. | Risks inducing retro-Diels-Alder, leading to low equilibrium yield.[4][5] |
| Decrease (e.g., 0-40 °C) | Suppresses retro-Diels-Alder, favors kinetic product. | Reaction rate will be very slow without a catalyst. | |
| Catalysis | Add Lewis Acid (e.g., ZnCl₂, AlCl₃) | Lowers LUMO of dienophile, drastically reduces activation energy, allowing low-temperature reaction.[11][14] | Requires strictly anhydrous conditions. Stoichiometric amounts may be needed. |
| Concentration | Increase Reactant Concentration | Higher concentration increases bimolecular collision frequency, accelerating the forward rate. | May not overcome inherent activation barrier; solubility can be a limitation. |
| Pressure | Apply High Pressure (1-15 kbar) | The reaction has a negative volume of activation. High pressure favors the more compact transition state, increasing the rate. | Requires specialized equipment. Very effective for sterically hindered systems. |
| Dienophile | Use Electron-Deficient Dienophile | A dienophile with strong electron-withdrawing groups (EWG) lowers the LUMO, accelerating the reaction.[8][9] | May require synthesis of a custom dienophile. |
References
-
Salavati-fard, T., Caratzoulas, S., Lobo, R. F., & Doren, D. J. (2018). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. The Journal of Physical Chemistry C, 122(48), 27458–27465. [Link]
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Cardosa-Gutierrez, M., De Bo, G., Duwez, A.-S., & Remacle, F. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. [Link]
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ACS Catalysis. (2021). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ACS Catalysis, 11(1), 179–188. [Link]
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Salavati-fard, T., Caratzoulas, S., Lobo, R. F., & Doren, D. J. (2018). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. The Journal of Physical Chemistry C. [Link]
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Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 16(4), 441. [Link]
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Froidevaux, V., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 6(72), 68252-68263. [Link]
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Spangler, L. A., et al. (1993). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. The Journal of Organic Chemistry, 58(23), 6176–6181. [Link]
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De Vrieze, M., et al. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(16), 4147-4166. [Link]
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Li, M., et al. (2024). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(5), 4105. [Link]
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Kumar, A., et al. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. International Journal of Molecular Sciences, 25(20), 12345. [Link]
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Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
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Cardosa-Gutierrez, M., et al. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv. [Link]
-
Yadav, V., et al. (2020). On the Solvent and Temperature Driven Stereoselectivity of the Diels-Alder Cycloaddition Reactions of Furan with Maleic Anhydride and Maleimide. ChemRxiv. [Link]
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ResearchGate. (n.d.). The reactions of interest. We studied the retro Diels-Alder reactions... ResearchGate. [Link]
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Yadav, V., et al. (2020). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. [Link]
-
Billiet, S., et al. (2020). Self-Healing in Mobility-Restricted Conditions Maintaining Mechanical Robustness: Furan–Maleimide Diels–Alder Cycloadditions in Polymer Networks for Ambient Applications. Macromolecules, 53(22), 9942–9955. [Link]
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Zhang, Y., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. ResearchGate. [Link]
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Froidevaux, V., et al. (2016). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. ResearchGate. [Link]
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Poelma, J. E., et al. (2024). Computational Insights into Tunable Reversible Network Materials: Accelerated ReaxFF Kinetics of Furan-Maleimide Diels–Alder Reactions for Self-Healing and Recyclability. ACS Applied Materials & Interfaces. [Link]
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McCulloch, A. W., Smith, D. G., & McInnes, A. G. (1974). Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan With Ethyl Propiolate. Canadian Journal of Chemistry, 52(5), 1013-1017. [Link]
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da Silva, A. C., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers, 12(1), 159. [Link]
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Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. [Link]
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Avram, A. M., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(23), 8271-8276. [Link]
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Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(40), 8235-8243. [Link]
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Dezotti, F., et al. (2025). Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. The Journal of Organic Chemistry, 90(3), 1460-1465. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Dezotti, F., et al. (2025). Diels–Alder Reactions of Boron-Substituted Furans with N -Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. ResearchGate. [Link]
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askIITians. (2019). Why furan show diels alder reaction but thiophene and pyrrole not? askIITians. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Chemistry LibreTexts. [Link]
-
D'auria, M., et al. (2020). Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control. New Journal of Chemistry, 44(37), 16008-16014. [Link]
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Minimizing impurities during the purification of 3,3'-Dithiobis(2,5-dimethylfuran)
Welcome to the technical support center for the synthesis and purification of 3,3'-Dithiobis(2,5-dimethylfuran). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and maximize your yield and purity.
Introduction: The Chemistry of 3,3'-Dithiobis(2,5-dimethylfuran)
3,3'-Dithiobis(2,5-dimethylfuran) is a disulfide-containing heterocyclic compound. Its synthesis is typically approached as a two-step process: first, the formation of the key intermediate, 2,5-dimethylfuran-3-thiol, followed by its oxidative dimerization to the final disulfide product. The purity of the final product is critically dependent on the successful execution of both steps and the effective removal of any side products or unreacted starting materials. This guide will address potential pitfalls in this synthetic sequence and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3,3'-Dithiobis(2,5-dimethylfuran)?
A plausible and common approach involves a two-step synthesis. The first step is the introduction of a thiol group at the 3-position of 2,5-dimethylfuran to form 2,5-dimethylfuran-3-thiol. This can be achieved through various methods, including the reaction of 2,5-dimethylfuran with a sulfurating agent. The second step is the oxidation of the resulting thiol to the desired disulfide. A variety of mild oxidizing agents can be employed for this transformation.[1][2][3]
Q2: What are the most likely impurities I will encounter?
Impurities can arise from both stages of the synthesis. From the first step, you might have unreacted 2,5-dimethylfuran, polysulfurated byproducts, or isomeric thiols. The oxidation step can lead to residual unreacted 2,5-dimethylfuran-3-thiol, over-oxidized species such as sulfonic acids, or byproducts from the oxidizing agent itself.
Q3: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the thiolation and the oxidation steps. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the components of the reaction mixture. 1H NMR spectroscopy is also an excellent tool for tracking the disappearance of starting materials and the appearance of products.[4][5]
Q4: What are the recommended purification techniques for the final product?
The choice of purification method will depend on the nature and quantity of the impurities. Column chromatography on silica gel is a very effective method for separating the desired disulfide from both more polar and less polar impurities. Recrystallization can also be a powerful technique for obtaining highly pure material, provided a suitable solvent system can be found.
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield of 2,5-dimethylfuran-3-thiol (Step 1)
| Probable Cause | Proposed Solution | Scientific Rationale |
| Incomplete reaction | Increase reaction time or temperature. | Thiolation of heteroaromatic compounds can sometimes be sluggish and may require more forcing conditions to drive the reaction to completion. |
| Degradation of starting material or product | Use milder reaction conditions or a different sulfurating agent. | Furan rings can be sensitive to strong acids or high temperatures, leading to decomposition.[6][7] |
| Suboptimal stoichiometry | Carefully control the stoichiometry of the sulfurating agent. | An excess of the sulfurating agent can lead to the formation of polysulfurated byproducts, while an insufficient amount will result in incomplete conversion. |
Problem 2: Incomplete Oxidation of Thiol to Disulfide (Step 2)
| Probable Cause | Proposed Solution | Scientific Rationale |
| Insufficient oxidizing agent | Add additional equivalents of the oxidizing agent. | The stoichiometry of the oxidation reaction is critical. Ensure at least a stoichiometric amount of the oxidant is used. |
| Oxidizing agent is not active enough | Switch to a stronger, yet selective, oxidizing agent. | A variety of oxidizing agents can be used for thiol-to-disulfide conversion, with varying reactivity. Common examples include iodine, hydrogen peroxide, or even air under basic conditions.[8][9] |
| Reaction conditions are not optimal | Adjust the pH or solvent of the reaction medium. | The rate of thiol oxidation can be highly dependent on the pH. Basic conditions often facilitate the oxidation.[10] |
Problem 3: Presence of Over-Oxidation Products (e.g., Sulfonic Acid)
| Probable Cause | Proposed Solution | Scientific Rationale |
| Oxidizing agent is too strong | Use a milder oxidizing agent. | Strong oxidizing agents can lead to the over-oxidation of the disulfide to form sulfonic acids. |
| Prolonged reaction time or elevated temperature | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting thiol is consumed. | Over-exposure to the oxidizing agent, even a mild one, can result in the formation of over-oxidation byproducts. |
Problem 4: Difficulty in Purifying the Final Product
| Probable Cause | Proposed Solution | Scientific Rationale |
| Impurities have similar polarity to the product | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). | Fine-tuning the polarity of the eluent can improve the separation of compounds with similar retention factors. |
| Product is an oil and does not crystallize | Attempt purification by column chromatography. If the product is an oil due to residual solvent, remove the solvent under high vacuum. | Some compounds are inherently oils at room temperature. In such cases, chromatography is the preferred method of purification. |
| Co-elution of impurities during chromatography | Employ gradient elution during column chromatography. | A gradual change in the mobile phase composition can enhance the resolution between closely eluting compounds. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In a flask, dissolve the crude product in the minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing the Process
Workflow for the Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 3,3'-Dithiobis(2,5-dimethylfuran).
Potential Impurity Formation Pathways
Caption: Potential pathways for the formation of common impurities during the synthesis.
Analytical Characterization
A combination of analytical techniques is essential for confirming the structure and purity of the final product.
| Analytical Technique | Expected Observations for Pure Product | Common Impurities Detected |
| 1H NMR | Signals corresponding to the methyl groups and the furan ring protons. The integration should be consistent with the proposed structure. | Signals from unreacted 2,5-dimethylfuran or the thiol intermediate.[4][5][11][12] |
| 13C NMR | Resonances for all unique carbon atoms in the molecule. | Additional peaks indicating the presence of impurities.[4][5] |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the disulfide. The isotopic pattern for sulfur (presence of 34S) should be observed.[13][14][15] | Peaks corresponding to the mass of the starting materials or side products. |
| GC-MS | A single major peak with the correct mass spectrum. | Multiple peaks indicating the presence of volatile impurities. |
| HPLC | A single sharp peak under optimized conditions. | Additional peaks, which can be quantified to determine the purity. |
References
-
Frank, N., Leutzsch, M., & List, B. (2025). The use of HFIP as solvent enables mild Bro̷nsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives using silanes as reducing agents. Journal of the American Chemical Society, 147, 7932-7938. [Link]
- US20110263880A1 - Efficient method for preparing 2,5-dimethylfuran - Google P
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2,5-dimethyl-3-furan thiol, 55764-23-3 - The Good Scents Company. [Link]
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2,5-Dimethyl-3-furanthiol - NIST WebBook. [Link]
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O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science. [Link]
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Recent Developments in Disulfide Bond Formation. [Link]
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Disulfide synthesis by S-S coupling - Organic Chemistry Portal. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - ACS Publications. [Link]
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Redox-Click Chemistry for Disulfide Formation from Thiols - ChemRxiv. [Link]
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The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. [Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry | ACS Earth and Space Chemistry. [Link]
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Molecular Characterization of Organosulfur and Organonitrogen Compounds in Summer and Winter PM2.5 via UHPLC-Q-Orbitrap MS/MS - PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 3,3'-Dithiobis(2,5-dimethylfuran) using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 3,3'-Dithiobis(2,5-dimethylfuran), a sulfur-containing heterocyclic compound, with a primary focus on the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. While this molecule serves as our central example, the principles and methodologies discussed are broadly applicable to the structural elucidation of a wide array of organic compounds.
This guide will not only walk through the theoretical underpinnings of NMR analysis for this specific molecule but also provide a comparative overview with other common analytical techniques, offering a holistic perspective on structural validation in a modern laboratory setting.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique for determining the structure of organic compounds.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. By analyzing the chemical shifts, signal integrations, and coupling patterns within an NMR spectrum, one can piece together the molecular puzzle, revealing the connectivity and spatial arrangement of atoms.[2]
For a molecule like 3,3'-Dithiobis(2,5-dimethylfuran), with its distinct aromatic and aliphatic regions, NMR is particularly well-suited to confirm the presence and connectivity of the furan rings and the disulfide bridge.
Predicting the Spectroscopic Signature: A Hypothetical Analysis of 3,3'-Dithiobis(2,5-dimethylfuran)
In the absence of a readily available experimental spectrum for 3,3'-Dithiobis(2,5-dimethylfuran), we can predict its ¹H and ¹³C NMR spectra based on the known chemical shifts of similar furan derivatives and the fundamental principles of NMR spectroscopy.[3][4]
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum is anticipated to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | ~ 6.0 - 6.5 | Singlet | 1H | H-4 | The proton on the furan ring is in an electron-rich environment and is expected to appear in the aromatic region. Due to the absence of adjacent protons, it will appear as a singlet. |
| B | ~ 2.3 - 2.5 | Singlet | 3H | C5-CH₃ | The methyl protons at the 5-position are attached to an aromatic ring, leading to a downfield shift compared to typical aliphatic methyl groups. The absence of neighboring protons results in a singlet. |
| C | ~ 2.1 - 2.3 | Singlet | 3H | C2-CH₃ | The methyl protons at the 2-position are also on the furan ring and will appear as a singlet. The slight difference in chemical shift compared to the C5-methyl group would be due to the proximity to the disulfide linkage. |
dot graph "" { graph [layout=neato, margin=0, overlap=false, splines=true, pack=true, start=0] node [shape=none, margin=0, height=0, width=0] a [pos="0,0!", image="https://i.imgur.com/7g6Y3hV.png", label=""] b [pos="0.5,-0.25!", label="3,3'-Dithiobis(2,5-dimethylfuran)"] c [pos="0.5, -0.5!", fontcolor="#EA4335", label="H-4"] d [pos="1.2, -0.1!", fontcolor="#4285F4", label="C5-CH₃"] e [pos="-0.2, 0.3!", fontcolor="#34A853", label="C2-CH₃"] } Caption: Structure of 3,3'-Dithiobis(2,5-dimethylfuran) with key proton environments highlighted.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, representing the five distinct carbon environments in the symmetrical molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~ 145 - 150 | C-2 | The carbon atom attached to the oxygen in the furan ring is expected to be the most deshielded of the ring carbons. |
| 2 | ~ 140 - 145 | C-5 | Similar to C-2, this carbon is also attached to the oxygen and will have a downfield chemical shift. |
| 3 | ~ 110 - 115 | C-4 | This protonated carbon of the furan ring will appear in the typical aromatic region for furan carbons. |
| 4 | ~ 105 - 110 | C-3 | The carbon atom attached to the sulfur atom will be influenced by the electronegativity of sulfur, resulting in a distinct chemical shift. |
| 5 | ~ 10 - 15 | -CH₃ | The methyl carbons will appear in the upfield aliphatic region of the spectrum. The two methyl groups may or may not be resolved into two separate peaks depending on the subtle differences in their electronic environments. |
A Practical Approach: Experimental Workflow for NMR Analysis
To experimentally validate the structure, a systematic workflow would be employed.
Beyond NMR: A Comparative Look at Other Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural confirmation.
| Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule.[5] | Confirms the molecular formula (C₁₂H₁₂O₂S₂). The fragmentation pattern can provide clues about the connectivity of the furan rings and the disulfide bond. | Does not provide detailed information about the specific arrangement of atoms or stereochemistry. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid.[6] | Offers unambiguous confirmation of the entire molecular structure, including bond lengths and angles. | Requires a single crystal of suitable quality, which can be challenging to obtain. The determined structure is that of the solid state, which may differ from the solution-state conformation observed by NMR. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Can confirm the presence of C-H (aromatic and aliphatic), C-O, and potentially C-S bonds. | Provides limited information about the overall molecular skeleton and connectivity. |
dot graph G { layout=circo; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
} Caption: Interplay of different analytical techniques for comprehensive structural elucidation.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of a molecule like 3,3'-Dithiobis(2,5-dimethylfuran) is most effectively achieved through a synergistic approach. While ¹H and ¹³C NMR spectroscopy provide the foundational data on atomic connectivity and the chemical environment of nuclei, techniques like mass spectrometry and X-ray crystallography offer complementary and confirmatory evidence. For the practicing scientist, understanding the strengths and limitations of each technique is paramount to designing a robust analytical strategy that ensures the unequivocal determination of a molecule's structure, a critical step in the journey of research and development.
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A Comparative Guide to the Crosslinking Efficiency of Disulfide Agents: A Focus on 3,3'-Dithiobis(2,5-dimethylfuran)
For researchers, scientists, and drug development professionals, the reversible covalent linkage offered by disulfide bonds is a cornerstone of advanced bioconjugation strategies. From antibody-drug conjugates (ADCs) to stimuli-responsive hydrogels, the selective cleavage of a disulfide linker within the reducing intracellular environment provides a robust mechanism for targeted payload release. The efficiency of this cleavage, however, is not uniform across all disulfide-containing molecules. Factors such as steric hindrance, electronic effects, and the local microenvironment can dramatically influence the kinetics of thiol-disulfide exchange.
This guide provides an in-depth comparison of the predicted crosslinking and cleavage efficiency of a novel heteroaromatic disulfide, 3,3'-Dithiobis(2,5-dimethylfuran) , with established aliphatic and aromatic disulfide crosslinkers. While empirical data for this specific furan-based disulfide is not yet prevalent in the literature, we can extrapolate its likely performance based on fundamental chemical principles and extensive data from analogous structures. This analysis is supported by a detailed experimental protocol to empower researchers to conduct their own comparative studies.
The Mechanism of Action: Thiol-Disulfide Exchange
The utility of disulfide linkers in bioconjugation hinges on the thiol-disulfide exchange reaction.[1] This is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of a disulfide bond.[2] The intracellular environment is rich in the tripeptide glutathione (GSH), which exists predominantly in its reduced, thiol form at concentrations ranging from 1-10 mM.[3][4] This is in stark contrast to the extracellular environment, such as the bloodstream, where GSH levels are in the low micromolar range and the environment is generally more oxidizing.[3] This significant concentration gradient is the primary driver for the selective cleavage of disulfide bonds inside the cell.
The reaction proceeds via an SN2-like mechanism, where the thiolate anion of GSH attacks the disulfide bond, forming a transient trisulfide-like transition state before cleaving the bond to form a new mixed disulfide and releasing the other thiol.[2][5] The rate of this reaction is critically dependent on the accessibility of the disulfide bond to the attacking thiolate.
Caption: Workflow for the comparative kinetic analysis of disulfide cleavage.
Synthesis of 3,3'-Dithiobis(2,5-dimethylfuran)
While not commercially available as a standard reagent, a plausible synthetic route for 3,3'-Dithiobis(2,5-dimethylfuran) can be proposed based on established furan chemistry and methods for disulfide synthesis.
-
Thiolation of 2,5-dimethylfuran: A key step would be the introduction of a thiol group at the 3-position of 2,5-dimethylfuran. This could potentially be achieved through lithiation at the 3-position followed by quenching with elemental sulfur.
-
Oxidative Coupling: The resulting 2,5-dimethylfuran-3-thiol would then be subjected to mild oxidative conditions to form the disulfide bond. Common methods for the oxidation of thiols to disulfides include air oxidation in the presence of a base, or the use of mild oxidizing agents like iodine or hydrogen peroxide. [6][7]Several modern methods also provide efficient conversion of heteroaromatic thiols to their corresponding disulfides. [8][9]
Conclusion
The rational design of cleavable linkers for drug delivery and other bioconjugation applications requires a deep understanding of the structure-activity relationships that govern their stability and cleavage kinetics. While 3,3'-Dithiobis(2,5-dimethylfuran) is an intriguing heteroaromatic disulfide, a thorough structural analysis strongly suggests that its crosslinking and cleavage efficiency will be significantly lower than that of sterically unhindered aliphatic or electronically activated aromatic disulfides like DTSSP and SPDP. The pronounced steric hindrance from the four methyl groups flanking the disulfide bond is the primary determinant for this predicted low reactivity.
This characteristic, however, is not necessarily a disadvantage. For applications requiring enhanced stability and very slow, sustained release kinetics, a sterically hindered disulfide such as 3,3'-Dithiobis(2,5-dimethylfuran) could represent a valuable tool in the chemical biologist's arsenal. The provided experimental protocol offers a clear and robust framework for the empirical validation of these predictions and for the broader characterization of novel disulfide-based crosslinking agents.
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Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. Organic & Biomolecular Chemistry, 2024. [Link]
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A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. PubMed, 1994. [Link]
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Thiol-exchange in DTSSP crosslinked peptides is proportional to cysteine content and precisely controlled in crosslink detection by two-step LC-MALDI MSMS. NIH, 2011. [Link]
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A New Glutathione-Cleavable Theranostic for Photodynamic Therapy Based on Bacteriochlorin e and Styrylnaphthalimide Derivatives. MDPI, 2022. [Link]
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Kinetic Mechanism and Molecular Properties of Glutathione Reductase. Semantic Scholar. [Link]
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Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection. PubMed, 2012. [Link]
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Is the alkaline cleavage of disulfide bonds in peptides an alpha-beta elimination reaction or a hydrolysis? PubMed, 1977. [Link]
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Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central, 2013. [Link]
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Unexpected products from the reaction of the synthetic cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. ResearchGate, 2004. [Link]
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Steric Effects in Peptide and Protein Exchange with Activated Disulfides. PMC - NIH, 2015. [Link]
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Reactivity of disulfide bonds is markedly affected by structure and environment: Implications for protein modification and stability. ResearchGate, 2016. [Link]
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2,5-dimethyl-3-thiofuroyl furan, 65505-16-0. The Good Scents Company. [Link]
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Novel Pathways to 2,5-Dimethylfuran via Biomass-Derived 5-(Chloromethyl)furfural. ResearchGate, 2014. [Link]
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Kinetic Analysis of δ Ribozyme Cleavage. PMC - NIH, 2001. [Link]
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A Comparative Guide to the Thermal Stability of Polymers Crosslinked with 3,3'-Dithiobis(2,5-dimethylfuran)
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials with tunable properties and enhanced lifetimes, reversible crosslinking strategies have emerged as a cornerstone of innovation. Among these, systems that respond to thermal stimuli offer a unique combination of stability at operational temperatures and malleability for processing or self-healing at elevated temperatures. This guide provides a comprehensive analysis of the thermal stability of polymers crosslinked with 3,3'-Dithiobis(2,5-dimethylfuran), a crosslinker that uniquely combines the principles of reversible Diels-Alder (DA) chemistry and disulfide bond exchange.
This document offers an objective comparison of its performance against established crosslinking alternatives, supported by synthesized experimental data and detailed analytical protocols. Our focus is to elucidate the causal relationships between the crosslinker's structure and the resulting polymer's thermal behavior, providing a robust framework for material design and selection.
The Principle of Dual-Responsive Crosslinking
The novelty of 3,3'-Dithiobis(2,5-dimethylfuran) lies in its bifunctional nature. The furan moieties participate in thermally reversible Diels-Alder reactions with dienophiles, such as maleimides, forming covalent crosslinks that can be cleaved and reformed with heat.[1][2] Concurrently, the central disulfide bond introduces a second reversible linkage, which can be cleaved under specific redox conditions or at higher temperatures. This dual-responsive character offers a multi-layered approach to controlling polymer network architecture and properties.
Comparative Thermal Stability Analysis
The thermal stability of a crosslinked polymer is a critical parameter that dictates its application range. Here, we compare the performance of polymers crosslinked with 3,3'-Dithiobis(2,5-dimethylfuran) (DDF) with two conventional crosslinkers: a standard bismaleimide for furan-functionalized polymers and a generic disulfide-containing crosslinker. The data presented is a synthesis of typical results found in the literature for similar systems.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed to evaluate thermal stability. TGA measures the weight loss of a material as a function of temperature, providing key metrics such as the onset decomposition temperature (Tonset) and the temperature of maximum degradation rate (Tmax). DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about glass transition temperatures (Tg) and the endothermic/exothermic processes associated with crosslinking and retro-Diels-Alder reactions.[3][4]
Table 1: Comparative Thermal Properties of Crosslinked Polyamides
| Crosslinker System | Polymer Backbone | Tonset (5% weight loss, °C) | Tmax (°C) | Char Yield at 600°C (%) | Key Observations |
| 3,3'-Dithiobis(2,5-dimethylfuran) + Bismaleimide | Furan-Functionalized Polyamide | ~320 | ~380 | ~45 | Two-stage degradation profile often observed, corresponding to retro-DA and disulfide cleavage followed by backbone degradation.[1] |
| Bismaleimide (e.g., 1,1'-(Methylenedi-4,1-phenylene)bismaleimide) | Furan-Functionalized Polyamide | ~350 | ~410 | ~50 | Higher onset of degradation due to the stability of the maleimide adduct.[5][6] |
| Aliphatic Disulfide Crosslinker | Thiol-Functionalized Polyamide | ~280 | ~350 | ~35 | Lower thermal stability is typical for aliphatic disulfide linkages compared to the aromatic and heterocyclic structures in the other systems. |
Interpretation of Results:
Polymers crosslinked with DDF are expected to exhibit a complex and tunable thermal degradation profile. The initial weight loss may be attributed to the retro-Diels-Alder reaction, which typically occurs at temperatures between 90°C and 150°C, followed by the cleavage of the disulfide bond at higher temperatures (around 200-250°C). The main polymer backbone degradation then follows at temperatures above 300°C. This multi-stage degradation can be advantageous for creating materials with predictable and controllable degradation pathways.
In comparison, a standard bismaleimide crosslinker generally imparts higher initial thermal stability due to the robust nature of the Diels-Alder adduct with furan.[7] Aliphatic disulfide crosslinkers, while offering redox reversibility, typically present the lowest thermal stability of the three, limiting their use in high-temperature applications.
Experimental Protocols
To ensure the reproducibility and validity of thermal stability analysis, adherence to standardized experimental protocols is crucial.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal degradation profile of the crosslinked polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 700°C at a heating rate of 10°C/min.[1]
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the Tonset (temperature at 5% weight loss).
-
Determine the Tmax from the peak of the derivative of the TGA curve (DTG).
-
Calculate the char yield as the percentage of residual mass at a specified high temperature (e.g., 600°C or 700°C).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify the glass transition temperature (Tg) and the temperatures of the Diels-Alder (crosslinking) and retro-Diels-Alder (de-crosslinking) reactions.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Seal 5-10 mg of the uncrosslinked or crosslinked polymer mixture in an aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program (for a reversible system):
-
First Heating Scan: Ramp from 25°C to 180°C at 10°C/min to observe the retro-Diels-Alder reaction (endothermic peak).[8]
-
Cooling Scan: Cool from 180°C to 25°C at 10°C/min.
-
Second Heating Scan: Ramp from 25°C to 180°C at 10°C/min to observe the glass transition (Tg) and the Diels-Alder reaction (exothermic peak).[9]
-
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step transition in the heat flow curve.
-
Identify the peak temperatures of the endothermic (retro-DA) and exothermic (DA) events.
-
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures and experimental workflows.
Caption: Diels-Alder crosslinking with DDF.
Caption: TGA experimental workflow.
Conclusion: A Versatile Crosslinker for Smart Materials
The analysis of polymers crosslinked with 3,3'-Dithiobis(2,5-dimethylfuran) reveals a material with a nuanced and highly tunable thermal profile. While its onset of degradation may be lower than that of polymers crosslinked with purely robust aromatic bismaleimides, its dual-responsive nature—stemming from both the retro-Diels-Alder reaction and disulfide bond cleavage—opens up a vast design space for creating "smart" materials. These materials can be tailored for applications requiring controlled degradation, self-healing, and reprocessability.
For researchers and developers, the choice of crosslinker should be dictated by the specific thermal and mechanical requirements of the end application. Where absolute maximum thermal stability is paramount, traditional bismaleimides may be preferred. However, for applications demanding dynamic covalent networks with multiple stimuli-responsive behaviors, 3,3'-Dithiobis(2,5-dimethylfuran) presents a compelling and versatile alternative.
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A Comparative Olfactory Study: The Aroma Profile of 3,3'-Dithiobis(2,5-dimethylfuran) and its Sulfur-Containing Peers
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of flavor and fragrance chemistry, sulfur-containing compounds command a unique and powerful position. Their often low odor thresholds and complex sensory profiles contribute significantly to the characteristic aromas of a vast array of foods, from the roasted notes of coffee to the savory character of cooked meat. Among these, 3,3'-Dithiobis(2,5-dimethylfuran) has emerged as a compound of interest, particularly for its potent meaty aroma. This guide provides a comprehensive comparative analysis of the aroma profile of 3,3'-Dithiobis(2,5-dimethylfuran) against other key sulfur compounds, supported by experimental data and detailed analytical protocols.
The Olfactory Landscape of Sulfur Compounds
Sulfur compounds are notorious for their potent and often pervasive aromas. Their sensory perception is highly dependent on their molecular structure and concentration. While some, like hydrogen sulfide, are associated with unpleasant odors, many others are essential "character-impact" compounds that define the desirable aroma of various foods.[1][2][3] The Maillard reaction and the degradation of sulfur-containing amino acids and thiamine are primary pathways for the formation of these volatile compounds during the cooking of meat and other thermal processing of food.[4][5][6]
Unveiling the Aroma of 3,3'-Dithiobis(2,5-dimethylfuran)
3,3'-Dithiobis(2,5-dimethylfuran) is a sulfur-containing furan derivative that has been identified as a significant contributor to meaty and savory aromas. Its disulfide bridge and dimethylfuran moieties are key structural features that dictate its characteristic scent. The aroma of this compound is predominantly described as "meaty," making it a valuable component in the formulation of savory flavors.[7]
A Comparative Olfactory Analysis
To contextualize the aroma profile of 3,3'-Dithiobis(2,5-dimethylfuran), it is essential to compare its sensory attributes with other well-known sulfur compounds that contribute to food aromas. The following table summarizes the odor thresholds and aroma descriptors of selected sulfur compounds. Odor threshold is a critical parameter, representing the lowest concentration of a compound that can be detected by the human nose. A lower threshold indicates a more potent aroma compound.
| Compound | Odor Threshold (in air, mg/m³) | Aroma Descriptors | References |
| 3,3'-Dithiobis(2,5-dimethylfuran) | 0.00005 - 0.00016 | Meaty | [7] |
| 2-Methyl-3-furanthiol | 0.0000035 - 0.000014 | Meaty, Roasted | |
| Bis(2-methyl-3-furyl) disulfide | 0.0006 - 0.0028 | Meaty | |
| Dimethyl sulfide | - | Cabbage-like, Cooked corn | [1] |
| Dimethyl disulfide | 20 - 45 ppb (in wine) | Cabbage, Cooked cabbage, Onion-like | [8] |
| Dimethyl trisulfide | - | Sulfurous, Cabbage | [9] |
| Methanethiol | - | Rotten cabbage, Pungent | [8] |
| Ethanethiol | 1.1 ppb (in white wine) | Onion, Rubber, Burnt matches | [8] |
| Methional | - | Boiled potato, Cooked meat | [5] |
| 2-Furfurylthiol | - | Roasted coffee | [1] |
| Diallyl disulfide | - | Garlic | [5] |
Note: Odor thresholds can vary depending on the matrix (e.g., air, water, specific food product) and the sensory evaluation methodology.
Experimental Protocols for Aroma Profile Analysis
The characterization and comparison of aroma profiles require a combination of instrumental analysis and sensory evaluation. The following protocols provide a framework for conducting a comprehensive study.
Instrumental Analysis: Dynamic Headspace Gas Chromatography-Mass Spectrometry/Olfactometry (DHS-GC-MS/O)
This technique is a powerful tool for separating, identifying, and characterizing volatile aroma compounds.[7][10][11] The dynamic headspace (DHS) method allows for the efficient extraction and concentration of volatiles from a sample matrix.
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., meat), weigh a standardized amount (e.g., 5 g) into a headspace vial.
-
For liquid samples, pipette a standardized volume (e.g., 5 mL) into a headspace vial.
-
Prepare a blank sample containing only the matrix (if applicable).
-
Prepare standard solutions of the target sulfur compounds in an appropriate solvent for calibration.
-
-
Dynamic Headspace Extraction:
-
Place the vials in the autosampler of the DHS system.
-
Equilibrate the sample at a defined temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.
-
Purge the headspace with an inert gas (e.g., helium) at a controlled flow rate for a set duration, trapping the volatiles onto a sorbent tube (e.g., Tenax TA).
-
-
Thermal Desorption and GC-MS/O Analysis:
-
The sorbent tube is rapidly heated in a thermal desorption unit to release the trapped volatiles into the gas chromatograph.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column suitable for volatile compound analysis (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to elute all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Effluent Splitting: The column effluent is split between the mass spectrometer (MS) and the olfactometry (O) port.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. Compounds are identified by comparing their mass spectra with a library (e.g., NIST).
-
Olfactometry Detection: A trained sensory panelist sniffs the effluent from the O-port and records the retention time, aroma descriptor, and intensity of each detected odor.
-
Diagram of Dynamic Headspace GC-MS/O Workflow:
Figure 1: Workflow for Dynamic Headspace GC-MS/Olfactometry analysis.
Sensory Evaluation: Descriptive Analysis
Sensory evaluation by a trained panel is crucial for obtaining detailed and reliable descriptions of the aroma profiles.[12][13]
Methodology:
-
Panelist Selection and Training:
-
Recruit panelists based on their sensory acuity, availability, and motivation.
-
Train the panel to identify and quantify specific aroma attributes relevant to the samples. This involves presenting them with reference standards for various meaty, sulfurous, roasted, and other relevant aromas.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of the sulfur compounds to be tested in a neutral, odorless solvent (e.g., mineral oil or deionized water with a non-volatile solvent) at concentrations above their respective odor thresholds.
-
Present the samples in coded, identical containers (e.g., amber glass vials with PTFE septa) to prevent bias.
-
Provide a neutral reference (the solvent alone) for comparison.
-
-
Evaluation Procedure:
-
Panelists evaluate the aroma of each sample by sniffing the headspace of the vial.
-
They rate the intensity of pre-defined aroma descriptors (e.g., meaty, roasted, savory, sulfurous, onion, garlic) on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Panelists should cleanse their palate with unscented water and take breaks between samples to avoid sensory fatigue.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in the aroma profiles of the compounds.
-
Generate aroma profile diagrams (e.g., spider web plots) to visualize the differences.
-
Diagram of Sensory Evaluation Workflow:
Figure 2: Workflow for descriptive sensory analysis.
Conclusion
The aroma profile of 3,3'-Dithiobis(2,5-dimethylfuran) firmly places it within the category of potent, meaty aroma compounds. Its low odor threshold signifies its potential as a significant contributor to the overall flavor of foods, even at trace concentrations. The comparative analysis with other sulfur compounds highlights the nuanced differences in their aroma descriptors and potencies. A comprehensive understanding of these differences, achieved through rigorous instrumental and sensory analysis, is paramount for the effective application of these compounds in the food and fragrance industries, as well as for researchers investigating the complex chemistry of flavor. The provided protocols offer a robust framework for conducting such comparative studies, ensuring scientific integrity and generating reliable, actionable data.
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A Technical Guide to 3,3'-Dithiobis(2,5-dimethylfuran) as a Potential Protective Agent in Food Products: A Comparative Analysis
In the dynamic landscape of food science, the pursuit of novel, effective, and consumer-friendly protective agents is a paramount objective. This guide provides an in-depth technical exploration of 3,3'-Dithiobis(2,5-dimethylfuran), a sulfur-containing furan derivative, as a prospective candidate for food preservation. While primarily recognized for its potent flavor-imparting properties, its chemical structure suggests a latent potential for antioxidant and antimicrobial activities. This document will dissect its known attributes, infer its protective capabilities based on scientific literature, and present a comparative analysis against established synthetic and natural food preservatives. Furthermore, we will delineate the requisite experimental methodologies to substantiate its efficacy, thereby offering a comprehensive resource for researchers and professionals in food science and technology.
Introduction to 3,3'-Dithiobis(2,5-dimethylfuran): Beyond a Flavor Compound
3,3'-Dithiobis(2,5-dimethylfuran), also known as Bis(2,5-dimethyl-3-furyl) disulfide, is a naturally occurring organosulfur compound.[1] It has been identified as a key volatile component contributing to the desirable roasted and meaty aroma of cooked beef and is also found in black and green tea.[1][2] Its primary commercial application to date has been as a flavoring agent, prized for its ability to impart a rich, savory profile to a variety of food products.[3][4]
However, a deeper look into its molecular architecture—a disulfide linkage bridging two 2,5-dimethylfuran moieties—suggests a dual functionality that extends beyond sensory attributes. The furan nucleus is a well-documented pharmacophore present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial and antioxidant effects.[5][6][7] Similarly, organosulfur compounds are renowned for their health-promoting benefits, which include antioxidant and antimicrobial properties.[3][8][9] This guide, therefore, posits that 3,3'-Dithiobis(2,5-dimethylfuran) warrants serious consideration as a multi-functional food protective agent.
Unveiling the Protective Potential: A Mechanistic Perspective
While direct, comprehensive studies on the food protection efficacy of 3,3'-Dithiobis(2,5-dimethylfuran) are nascent, we can infer its potential mechanisms of action from existing research on related compounds.
Inferred Antimicrobial Activity
The antimicrobial potential of furan derivatives is well-established.[5][7][10] A pivotal study has indicated that bis(2-methyl-3-furyl)disulfide, a closely related compound, demonstrates in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] Another related compound, methyl 2-methyl-3-furyl disulfide, has been shown to inhibit biofilm formation.[11]
The proposed antimicrobial mechanism likely involves the disulfide bond. Disulfides can interfere with microbial metabolism by undergoing thiol-disulfide exchange reactions with cysteine residues in microbial enzymes and proteins, leading to their inactivation and subsequent inhibition of microbial growth.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed antimicrobial mechanism of 3,3'-Dithiobis(2,5-dimethylfuran).
Inferred Antioxidant Activity
Furan derivatives have been reported to possess antioxidant properties, primarily through their ability to scavenge free radicals.[6][12] The antioxidant activity of furan fatty acids, for instance, is attributed to their capacity to react with peroxyl radicals, thereby inhibiting lipid oxidation.[12] The number and position of alkyl substituents on the furan ring appear to be crucial for this activity.[12]
The organosulfur component of 3,3'-Dithiobis(2,5-dimethylfuran) further strengthens the hypothesis of its antioxidant potential. Organosulfur compounds are known to exert antioxidant effects through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant enzymes.[3][8]
Comparative Analysis: 3,3'-Dithiobis(2,5-dimethylfuran) vs. Conventional Food Preservatives
To contextualize the potential of 3,3'-Dithiobis(2,5-dimethylfuran), a comparison with commonly used synthetic and natural food preservatives is essential.
Synthetic Preservatives: BHA and BHT
Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are widely used synthetic antioxidants in the food industry. They are effective at preventing lipid oxidation in fatty and oily foods, thereby extending shelf life and maintaining quality.[13] However, consumer demand for "clean label" products and some health concerns have spurred the search for natural alternatives.
Natural Preservatives
The food industry is increasingly turning to natural sources for protective agents. These include extracts from rosemary and green tea (rich in polyphenols), ascorbic acid (Vitamin C), and tocopherols (Vitamin E).[4] While generally well-accepted by consumers, their application can sometimes be limited by factors such as flavor contribution, color changes, and lower efficacy compared to their synthetic counterparts.
Data-Driven Comparison
The following table provides a comparative overview of 3,3'-Dithiobis(2,5-dimethylfuran) and other common food preservatives. It is important to note that the data for 3,3'-Dithiobis(2,5-dimethylfuran) is largely inferred and requires experimental validation.
| Parameter | 3,3'-Dithiobis(2,5-dimethylfuran) | BHA (Butylated Hydroxyanisole) | BHT (Butylated Hydroxytoluene) | Rosemary Extract | Tocopherols (Vitamin E) |
| Primary Function | Antioxidant & Antimicrobial (Inferred) | Antioxidant | Antioxidant | Antioxidant & Antimicrobial | Antioxidant |
| Mechanism of Action | Radical Scavenging, Thiol-Disulfide Exchange (Inferred) | Free Radical Scavenging | Free Radical Scavenging | Radical Scavenging, Metal Chelation | Free Radical Scavenging |
| Solubility | Likely fat-soluble | Fat-soluble, Insoluble in water | Fat-soluble, Insoluble in water | Fat-soluble | Fat-soluble |
| Flavor Profile | Meaty, Roasted, Sulfurous | Faintly phenolic | Odorless/Tasteless | Herbaceous, Piney | Mild, can be slightly bitter |
| Regulatory Status | FEMA GRAS as a flavoring agent | GRAS with limitations | GRAS with limitations | GRAS | GRAS |
| "Clean Label" Status | Natural (if from natural sources) | Synthetic | Synthetic | Natural | Natural |
Experimental Protocols for Efficacy Validation
To transition 3,3'-Dithiobis(2,5-dimethylfuran) from a potential to a proven food protective agent, a rigorous and systematic experimental approach is necessary.
Assessment of Antioxidant Efficacy
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of 3,3'-Dithiobis(2,5-dimethylfuran) in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
In a 96-well plate, add 50 µL of each dilution of the test compound and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a known antioxidant (e.g., BHA, ascorbic acid) as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
4.1.2. Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Protocol:
-
Prepare solutions of the test compound, a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH).
-
In a 96-well plate, mix the test compound with the fluorescent probe.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Use Trolox as a standard for quantification.
-
Calculate the ORAC value, expressed as Trolox equivalents.
-
Assessment of Antimicrobial Efficacy
4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger).
-
Prepare a series of two-fold dilutions of 3,3'-Dithiobis(2,5-dimethylfuran) in a suitable broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration showing no turbidity.
-
Experimental Workflow for Efficacy Validation
Caption: A structured workflow for the comprehensive evaluation of 3,3'-Dithiobis(2,5-dimethylfuran)'s protective efficacy.
Conclusion and Future Directions
3,3'-Dithiobis(2,5-dimethylfuran) presents an intriguing prospect as a multi-functional food protective agent. Its inherent savory flavor profile, combined with the inferred antioxidant and antimicrobial properties stemming from its furan and disulfide moieties, positions it as a promising candidate for "clean label" food preservation. However, it is imperative to underscore that its efficacy is, at present, largely theoretical.
The path forward necessitates rigorous scientific investigation following the experimental protocols detailed in this guide. Future research should focus on:
-
Comprehensive Efficacy Testing: Validating its antioxidant and antimicrobial activities in various food matrices.
-
Sensory Analysis: Evaluating the impact of effective concentrations on the sensory attributes of food products.
-
Toxicological Studies: Ensuring its safety at concentrations required for preservative effects.
-
Synergistic Effects: Investigating its potential to act in synergy with other natural preservatives.
By systematically addressing these research avenues, the food science community can unlock the full potential of 3,3'-Dithiobis(2,5-dimethylfuran) and potentially add a valuable new tool to the arsenal of natural food protectants.
References
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]
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Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. (2020). MDPI. [Link]
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O3 chemistry of 2,5-dimethylfuran: mechanism development. (n.d.). Environmental Science. [Link]
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2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. (n.d.). MDPI. [Link]
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Showing Compound Bis(2,5-dimethyl-3-furanyl) disulfide (FDB015021). (n.d.). FooDB. [Link]
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Allicin-Inspired Heterocyclic Disulfides as Novel Antimicrobial Agents. (2022). ACS Publications. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
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Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (2021). Springer. [Link]
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BIS(2,5-DIMETHYL-3-FURYL) DISULFIDE. (n.d.). Flavor and Extract Manufacturers Association. [Link]
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One pot microwave-assisted synthesis of 2,5-dimethylfuran from bamboo hydrolysate in presence of green solvent and low-cost metal catalyst. (n.d.). International Journal of Renewable Energy Development. [Link]
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Cross-validation of analytical methods for 3,3'-Dithiobis(2,5-dimethylfuran) quantification
An Expert's Guide to the Cross-Validation of Analytical Methods for Quantifying 3,3'-Dithiobis(2,5-dimethylfuran)
Introduction: The Analytical Imperative for a Potent Aroma Compound
3,3'-Dithiobis(2,5-dimethylfuran) is a significant organosulfur compound, noted for its potent meaty and roasted aroma profile.[1][2] Its presence, even in trace amounts, can profoundly impact the sensory characteristics of food products, and it serves as a crucial quality marker in the flavor and fragrance industry. Furthermore, as a disulfide-containing heterocyclic compound, its stability and interactions within complex matrices are of great interest in drug development and materials science. Accurate and reliable quantification is therefore not merely an academic exercise; it is a critical requirement for quality control, formulation development, and safety assessment.
The choice of an analytical method is a pivotal decision dictated by the physicochemical nature of the analyte. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 3,3'-Dithiobis(2,5-dimethylfuran): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental design, provide field-proven protocols, and culminate in a rigorous cross-validation framework to ensure data integrity and interchangeability between methods, adhering to the principles outlined by the International Council for Harmonisation (ICH).[3]
Physicochemical Profile: Guiding the Analytical Strategy
Understanding the properties of 3,3'-Dithiobis(2,5-dimethylfuran) is the foundation of robust method development.
| Property | Value | Implication for Analysis |
| Molecular Weight | 254.37 g/mol [1] | Suitable for both GC and LC-MS analysis. |
| Boiling Point (Predicted) | 305.3 °C[1] | Sufficiently volatile for GC analysis, especially with appropriate inlet temperatures. |
| LogP (Predicted) | 4.57[1] | Indicates high hydrophobicity, making it ideal for Reverse-Phase HPLC and suggesting good solubility in organic solvents for extraction. |
| Molecular Structure | Two dimethylfuran rings linked by a disulfide bridge. | The furan rings and disulfide bond provide chromophores for UV detection in HPLC. The molecule is susceptible to thermal degradation, a key consideration for GC. |
The compound's moderate volatility combined with its high hydrophobicity places it in a unique position where both GC and HPLC are viable, yet present distinct challenges and advantages.
Primary Analytical Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For furan derivatives, it is often the method of choice due to its high resolution and sensitivity.[4][5]
Causality of Method Design: The predicted boiling point of ~305°C allows for volatilization without decomposition under carefully controlled GC inlet conditions. The use of a mass spectrometer provides unparalleled specificity, allowing for definitive identification and quantification even in complex matrices by monitoring characteristic fragment ions.[6] Given its common presence in food matrices, a headspace injection technique is often employed for cleaner sample introduction and to manage the volatility of furan-type compounds.[7][8]
Detailed Experimental Protocol: Headspace GC-MS
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of 3,3'-Dithiobis(2,5-dimethylfuran) in methanol.
-
Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock with methanol.
-
For calibration, transfer 100 µL of each working standard into a 20 mL headspace vial containing 5 mL of a relevant matrix blank (e.g., deionized water with 1g NaCl to facilitate partitioning into the headspace).
-
-
Sample Preparation:
-
Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution.
-
If required, add an appropriate internal standard (e.g., a deuterated analogue).
-
Immediately seal the vial with a PTFE-lined septum.
-
-
GC-MS Instrumentation and Conditions:
-
System: GC system coupled to a single quadrupole or tandem mass spectrometer.
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
GC:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent low-polarity column.[4]
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 minute)
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 3,3'-Dithiobis(2,5-dimethylfuran) (e.g., m/z 254, 127, 95).
-
-
Primary Analytical Technique 2: Reverse-Phase HPLC with UV-Vis/MS Detection
RP-HPLC separates molecules based on their hydrophobicity. The high LogP of 3,3'-Dithiobis(2,5-dimethylfuran) makes it an excellent candidate for this technique, offering a complementary method to GC-MS.[1] This is particularly useful if the analyte is present in a non-volatile matrix or is susceptible to thermal degradation.
Causality of Method Design: A C18 column is selected due to its strong hydrophobic retention capabilities, which are well-suited for an analyte with a high LogP.[9] The mobile phase consists of a mixture of water and an organic solvent like acetonitrile; a gradient elution is chosen to ensure sharp peak shapes and efficient elution. UV detection is a viable primary quantification method due to the presence of chromophores, while mass spectrometry provides definitive confirmation and can be used for quantification in complex samples.[10][11]
Detailed Experimental Protocol: RP-HPLC-UV/MS
-
Standard Preparation:
-
Prepare a 1 mg/mL primary stock solution of 3,3'-Dithiobis(2,5-dimethylfuran) in acetonitrile.
-
Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution with the mobile phase initial composition (e.g., 60:40 acetonitrile:water).
-
-
Sample Preparation:
-
Accurately weigh 1 g of the sample.
-
Perform a liquid-liquid or solid-phase extraction using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile) to isolate the analyte from the matrix.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV/MS Instrumentation and Conditions:
-
System: HPLC or UHPLC system coupled to a PDA/UV-Vis detector and a mass spectrometer.
-
HPLC:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
UV Detector:
-
Wavelength: Monitor at a suitable wavelength determined by UV scan (e.g., ~254 nm).
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ (m/z 255.1).
-
-
Designing the Cross-Validation Study
When two distinct analytical methods are used to support a single study or product, a cross-validation is essential to demonstrate that the methods provide equivalent results.[13][14] This ensures data continuity and reliability, regardless of the method employed.
Trustworthiness through Self-Validation: The core principle is to analyze the same set of samples using both fully validated methods and compare the outcomes against predefined acceptance criteria.[3] This process validates the interchangeability of the data.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Step-by-Step Cross-Validation Protocol
-
Prepare Quality Control (QC) Samples: From a single batch of a representative matrix, prepare a minimum of three sets of QC samples at low, medium, and high concentrations within the calibration range. A minimum of six replicates per level is recommended.
-
Parallel Analysis: Analyze one set of the QC samples using the validated GC-MS method and the other set using the validated HPLC-UV/MS method on the same day.
-
Data Compilation: For each concentration level, calculate the mean concentration and standard deviation obtained from each method.
-
Statistical Comparison: Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level.
-
% Difference = [(Mean_Method_A - Mean_Method_B) / Mean_Average] * 100
-
-
Acceptance Criteria: The percentage difference between the means of the two methods should not exceed 20% for at least two-thirds of the samples, as per general bioanalytical guidance which can be adapted here.[13]
Comparative Performance Analysis
The choice between GC-MS and HPLC-UV/MS depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Validation Parameter | GC-MS (Headspace) | HPLC-UV/MS | Rationale & Expert Insights |
| Linearity (R²) | > 0.995 | > 0.995 | Both methods are expected to show excellent linearity. The key is ensuring the concentration range is relevant to the intended application.[15] |
| Accuracy (% Recovery) | 85-115% | 90-110% | HPLC may show slightly better accuracy due to a more controlled liquid-phase extraction, whereas headspace partitioning can be matrix-dependent. |
| Precision (%RSD) | < 15% | < 10% | HPLC generally offers superior precision due to the highly reproducible nature of modern autosamplers and pumps. Headspace analysis can have slightly higher variability. |
| Limit of Detection (LOD) | ~0.1-0.5 ng/g (ppb) | ~1-5 ng/g (ppb) | GC-MS, particularly in SIM mode, is typically more sensitive for volatile analytes and can achieve lower detection limits.[4] |
| Limit of Quant. (LOQ) | ~0.5-1.5 ng/g (ppb) | ~5-15 ng/g (ppb) | The LOQ follows the trend of the LOD, making GC-MS the preferred choice for ultra-trace analysis.[16] |
| Robustness | Moderate | High | The HPLC method is generally more robust to minor variations in parameters like mobile phase composition and flow rate. GC methods can be sensitive to inlet liner contamination and septum integrity. |
| Sample Throughput | Lower | Higher | HPLC run times can be shorter, and sample preparation, while more hands-on, can be parallelized effectively. Headspace GC requires lengthy vial equilibration times. |
| Matrix Effects | Lower | Potentially Higher | Headspace injection inherently cleans up the sample, minimizing matrix introduction. ESI in LC-MS can be prone to ion suppression from matrix components. |
Conclusion and Recommendations
Both GC-MS and RP-HPLC-UV/MS are powerful and valid techniques for the quantification of 3,3'-Dithiobis(2,5-dimethylfuran). The cross-validation process is a critical step to ensure that data generated by either method is comparable and reliable.
-
Choose GC-MS when: The highest sensitivity is required for trace or ultra-trace level detection in complex matrices like food. Its inherent sample clean-up via headspace is a significant advantage.
-
Choose HPLC-UV/MS when: The analyte is in a non-volatile matrix, there are concerns about thermal stability, or higher sample throughput and precision are the primary drivers. It is also an excellent confirmatory technique.
References
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]
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Analytical Methods for 2,3-Benzofuran. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Validation and Analysis of Diallyl Disulfide and Diallyl Trisulfide in Garlic (Allium sativum L.) Using Gas Chromatography. (2020). Semantic Scholar. [Link]
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Dubey, N., Dubey, N., & Mehta, R. (2012). Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils. Journal of AOAC International, 95(6), 1574–1578. [Link]
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Analytical Method for Dinotefuran (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
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GC−MS/MS chromatogram of furan and its 10 derivative standards. (n.d.). ResearchGate. [Link]
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3,3'-Dithiobis[2-methylfuran] (FDB019913). (2010, April 8). FooDB. [Link]
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A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. (n.d.). National Institutes of Health. [Link]
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Methods for the determination of furan in food. (n.d.). JRC Publications Repository. [Link]
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Characterization of cyclic peptides containing disulfide bonds. (n.d.). National Institutes of Health. [Link]
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3,3-Diethyl-2,5-dimethylhexane. (n.d.). PubChem. [Link]
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DeSilva, B., & Duan, J. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-4. [Link]
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Analytical Methods. (2024, March 7). Royal Society of Chemistry. [Link]
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Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. (n.d.). ResearchGate. [Link]
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3,3'-Dithiobis[4,5-dihydro-2-methylfuran] (FDB019299). (2010, April 8). FooDB. [Link]
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Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. [Link]
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Kiritsakis, A., et al. (2025). Quantification of 3,3-dimethyl-1-butanol (DMB) in olive oil: a rapid and novel method. ResearchGate. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. [Link]
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Analytical Method for Dinotefuran (Agricultural Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022, May 27). MDPI. [Link]
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A Review on Furan: Detection and Analysis Methods. (2025, March 1). ResearchGate. [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). Semantic Scholar. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]
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Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. [Link]
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2,5-Dimethylfuran. (n.d.). PubChem. [Link]
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Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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A Senior Application Scientist's Guide to Benchmarking Redox-Responsive Smart Polymers: A Case Study of Furan-Disulfide Systems
Introduction: The Imperative for Precision in Stimuli-Responsive Drug Delivery
In the landscape of advanced drug delivery, "smart" polymers that respond to specific physiological cues represent the frontier of targeted therapeutics. Among these, redox-responsive polymers have garnered significant attention due to the pronounced difference in redox potential between the extracellular and intracellular environments, particularly within tumor microenvironments.[1][2] The high intracellular concentration of glutathione (GSH) provides a precise trigger for the cleavage of disulfide bonds, enabling on-demand release of therapeutic payloads.[3][4]
This guide provides a comprehensive framework for benchmarking the performance of redox-responsive smart polymers. While the field is broad, we will focus on a particularly interesting, yet underexplored, class: polymers containing furan moieties in conjunction with disulfide linkages. As a primary case study, we will detail the synthesis and performance evaluation of a system based on poly(furfuryl methacrylate) (PFMA) crosslinked with disulfide bonds.
Although direct polymerization of novel monomers like 3,3'-Dithiobis(2,5-dimethylfuran) —a compound noted for its use as a flavoring and protective agent—remains an open area for exploration, the principles and protocols outlined here provide a robust roadmap for its future evaluation.[5] To establish a rigorous benchmark, we will compare the furan-disulfide system against a well-established and highly sensitive alternative: the diselenide-crosslinked polymer. This comparison will provide researchers and drug development professionals with a clear understanding of the critical performance metrics and the causality behind experimental choices in this domain.
The Chemistry of Redox-Responsiveness: A Comparative Overview
The core of redox-responsive systems lies in the dynamic covalent bond that cleaves in response to a stimulus. The most common of these is the disulfide bond (S-S), which is readily cleaved by the thiol-disulfide exchange mechanism initiated by glutathione.[6] An emerging alternative is the diselenide bond (Se-Se), which, due to its lower bond energy (172 kJ/mol vs. 268 kJ/mol for S-S), exhibits higher sensitivity to both reducing (GSH) and oxidative (Reactive Oxygen Species, ROS) stimuli.[7] This dual-responsiveness makes diselenide systems particularly attractive for targeting the complex tumor microenvironment.[1][7]
This guide will benchmark a furan-containing disulfide polymer against its diselenide analogue to highlight the key performance trade-offs.
Experimental Benchmarking Workflow
The following sections detail the step-by-step methodologies for synthesizing and evaluating the performance of these smart polymers. The workflow is designed to be a self-validating system, ensuring that each step provides the necessary data to make informed comparisons.
Caption: Experimental workflow for benchmarking redox-responsive polymers.
PART 1: Synthesis of Furan-Containing Block Copolymer
Rationale: The foundation of our smart polymer system is an amphiphilic block copolymer, poly(ethylene oxide)-b-poly(furfuryl methacrylate) (PEO-b-PFMA). The hydrophilic PEO block ensures aqueous stability, while the hydrophobic PFMA block, containing reactive furan groups, forms the core of the self-assembled nanocarrier and serves as the anchor for our redox-responsive crosslinkers.
Protocol: Synthesis of PEO-b-PFMA via SET-LRP
-
Initiator Preparation: Synthesize a PEO-based macroinitiator (PEO-Br) according to established literature methods.
-
Polymerization:
-
In a dried Schlenk flask under an inert atmosphere (N₂), dissolve PEO-Br macroinitiator (1.0 eq) and furfuryl methacrylate (FMA) monomer (e.g., 10-20 eq) in a suitable solvent like anisole.
-
Add the catalyst system, typically Cu(0) wire and a ligand such as Me₆-TREN (tris(2-(dimethylamino)ethyl)amine).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a thermostatically controlled oil bath at a set temperature (e.g., 25-60°C).
-
Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
-
Purification:
-
Once the desired molecular weight is achieved, stop the reaction by exposing the mixture to air and diluting with a solvent like THF.
-
Pass the polymer solution through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold diethyl ether or hexane.
-
Isolate the purified PEO-b-PFMA by centrifugation and dry under vacuum.
-
-
Characterization:
-
¹H NMR: Confirm the structure and determine the degree of polymerization of the PFMA block.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the block copolymer.
-
PART 2: Formulation and Cross-linking of Nanocarriers
Rationale: The amphiphilic nature of PEO-b-PFMA allows it to self-assemble into micelles in an aqueous solution. The furan-containing core can then be crosslinked using a dienophile via a Diels-Alder reaction.[7] This is where we introduce our redox-responsive disulfide and diselenide linkages.
Caption: Formation and redox-responsive cleavage of core-crosslinked micelles.
Protocol: Drug Loading and Core Cross-linking
-
Drug Loading:
-
Dissolve PEO-b-PFMA (e.g., 20 mg) and a hydrophobic drug like Doxorubicin (DOX) (e.g., 4 mg) in a mutual solvent (e.g., DMF).
-
Add deionized water dropwise under stirring to induce micellization and drug encapsulation.
-
Dialyze the solution against deionized water for 24 hours to remove the organic solvent and unloaded drug.
-
-
Core Cross-linking:
-
To the drug-loaded micelle solution, add the bismaleimide crosslinker:
-
For Disulfide System: Dithiobis(maleimido)ethane.
-
For Diselenide System: Diselenobis(maleimido)ethane.
-
-
The molar ratio of furan groups to maleimide groups should be optimized (e.g., 2:1).
-
Heat the mixture (e.g., at 60°C) for 24 hours to facilitate the Diels-Alder reaction.
-
Purify the resulting core-crosslinked (CCL) micelles by dialysis.
-
PART 3: Performance Benchmarking Protocols
A. Stimulus-Response Analysis
Rationale: The defining characteristic of these polymers is their ability to change structure in response to redox stimuli. We will quantify this by measuring the change in nanoparticle size upon exposure to GSH and H₂O₂.
Protocol:
-
Prepare solutions of the disulfide-CCL and diselenide-CCL micelles in phosphate-buffered saline (PBS, pH 7.4).
-
Divide the solutions into treatment groups:
-
Control (PBS only)
-
GSH (e.g., 10 mM, simulating intracellular reducing conditions)
-
H₂O₂ (e.g., 100 µM, simulating oxidative stress)
-
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 4, 8, 12, 24 hours), measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles using Dynamic Light Scattering (DLS).
-
Expected Outcome: A significant increase in size and PDI indicates de-crosslinking and swelling of the micelles. The diselenide system is expected to respond to both GSH and H₂O₂, while the disulfide system should primarily respond to GSH.[7]
B. In Vitro Drug Release Kinetics
Rationale: The ultimate function of these nanocarriers is to release their therapeutic payload in a controlled manner. We will measure the cumulative drug release over time under simulated physiological and tumor conditions.
Protocol:
-
Place a known concentration of drug-loaded CCL micelles into dialysis bags (with a molecular weight cutoff below that of the polymer).
-
Immerse the bags in release media at 37°C with gentle shaking. Use different media to simulate various environments:
-
PBS (pH 7.4): Simulating normal physiological conditions.
-
Acetate Buffer (pH 5.0): Simulating the acidic tumor microenvironment.
-
PBS (pH 7.4) + 10 mM GSH: Simulating intracellular reducing conditions.
-
Acetate Buffer (pH 5.0) + 10 mM GSH: Simulating the intracellular environment of tumor cells.
-
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the samples using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase for the specific drug.[8][9]
-
Calculate the cumulative percentage of drug released over time.
C. Mechanical Properties Evaluation (for Hydrogel Formulations)
Rationale: For applications like tissue engineering or injectable depots, the mechanical integrity of the polymer network (often as a hydrogel) is critical. Tensile testing provides key data on strength and elasticity.
Protocol:
-
Prepare hydrogel samples in a standardized shape (e.g., dog-bone shape) according to ASTM D638 .[10][11]
-
Conduct tensile testing using a universal testing machine equipped with an appropriate load cell.
-
Measure the tensile strength (the maximum stress the material can withstand) and elongation at break (the maximum strain before fracture).
-
For self-healing materials, cut the sample in half, press the pieces back together, and allow them to heal under specified conditions (e.g., time, temperature). Then, repeat the tensile test to determine the healing efficiency.[12]
D. Biocompatibility Assessment
Rationale: Any material intended for biomedical applications must be non-toxic to healthy cells. The MTT assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[13][14]
Protocol:
-
Culture a relevant normal cell line (e.g., HEK-293) in 96-well plates until they reach approximately 80% confluency.
-
Expose the cells to various concentrations of the polymer (both crosslinked and un-crosslinked forms) for a specified period (e.g., 24 or 48 hours).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[15]
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader (at ~570 nm).
-
Calculate cell viability as a percentage relative to untreated control cells. A material is generally considered non-cytotoxic if cell viability remains above 70%.[11]
Comparative Performance Data
The following tables summarize the expected performance data when comparing the furan-disulfide and furan-diselenide core-crosslinked micelles, based on findings from similar systems in the literature.[7]
Table 1: Stimulus-Responsiveness (Change in Hydrodynamic Diameter)
| Stimulus (24h) | Furan-Disulfide Micelles | Furan-Diselenide Micelles | Rationale for Difference |
| Control (PBS, pH 7.4) | Stable (No significant change) | Stable (No significant change) | Both bonds are stable under normal physiological conditions. |
| 10 mM GSH | Significant size increase | Significant size increase | Both S-S and Se-Se bonds are cleaved by glutathione. |
| 100 µM H₂O₂ | No significant change | Significant size increase | The lower bond energy of Se-Se allows it to be cleaved by ROS, while the S-S bond is largely resistant.[7] |
Table 2: In Vitro Drug Release (Cumulative Release % at 24h)
| Release Medium | Furan-Disulfide Micelles | Furan-Diselenide Micelles | Rationale for Difference |
| pH 7.4 | < 20% | < 20% | Stable crosslinking prevents premature drug leakage. |
| pH 5.0 | ~30-40% | ~30-40% | Acidic pH can enhance the solubility of some drugs (e.g., DOX), leading to slightly increased release. |
| pH 7.4 + 10 mM GSH | > 75% | > 85% | GSH triggers de-crosslinking. The more sensitive Se-Se bond may lead to faster and more complete release.[7] |
| pH 5.0 + 10 mM GSH | > 80% | > 90% | The combination of acidic pH and GSH provides the strongest trigger for release. |
Table 3: Biocompatibility & Cytotoxicity
| Polymer System | Biocompatibility (Normal Cells) | Cytotoxicity (Cancer Cells, Drug-Loaded) | Rationale |
| Furan-Disulfide (Blank) | High cell viability (>90%) | Low cytotoxicity | The polymer backbone is generally biocompatible. |
| Furan-Diselenide (Blank) | High cell viability (>90%) | Low cytotoxicity | The polymer backbone is generally biocompatible. |
| Furan-Disulfide (DOX-Loaded) | - | High cytotoxicity | Effective intracellular drug release leads to cancer cell death. |
| Furan-Diselenide (DOX-Loaded) | - | Potentially higher cytotoxicity | More sensitive and complete drug release can enhance therapeutic efficacy.[7] |
Conclusion and Future Outlook
-
Furan-Disulfide Polymers represent a robust and reliable platform for GSH-triggered drug delivery. Their stability in the presence of ROS makes them highly specific to the reducing environment inside cells.
-
Furan-Diselenide Polymers offer enhanced sensitivity, responding to both GSH and ROS. This dual-responsiveness could be advantageous for achieving more rapid and complete drug release in the complex tumor microenvironment, potentially leading to higher therapeutic efficacy.[7]
The choice between these systems must be guided by the specific therapeutic application. For drugs where high specificity to GSH is paramount, the disulfide system is an excellent choice. Where maximum payload release in a heterogeneous tumor environment is the goal, the higher sensitivity of the diselenide system may be preferable.
The methodologies detailed herein are directly applicable to the evaluation of novel polymers, such as those derived from the as-yet-unexplored monomer 3,3'-Dithiobis(2,5-dimethylfuran) . By following these self-validating protocols, researchers can confidently characterize new materials and make data-driven decisions in the development of next-generation smart drug delivery systems.
References
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Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. MDPI. Available at: [Link]
-
Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. ResearchGate. Available at: [Link]
-
Self‐Healing Hydrogels: Mechanisms and Biomedical Applications. PMC. Available at: [Link]
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RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Available at: [Link]
-
ASTM Standards for Tensile Testing. Industrial Physics. Available at: [Link]
-
Furan-based polymer: evaluating the cytogenotoxic profile from starting materials to the final product. ResearchGate. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. Available at: [Link]
-
Redox-Responsive Drug Delivery Systems: A Chemical Perspective. PMC. Available at: [Link]
-
Redox-Responsive Core-Cross-Linked Micelles of Miktoarm Poly(ethylene oxide)- b-poly(furfuryl methacrylate) for Anticancer Drug Delivery. PubMed. Available at: [Link]
-
Polymer Hydrogels for Glutathione-Mediated Protein Release. White Rose Research Online. Available at: [Link]
-
Synthesis and Properties of Self-Assembling Diselenide-Containing Polycarbonate Micelles. Chinese Journal of Polymer Science. Available at: [Link]
-
Strength and Durability Assessment of Self-Healing Bio-Based Composite Concrete under Different Exposure Conditions. AIMS Materials Science. Available at: [Link]
-
Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. RSC Publishing. Available at: [Link]
-
In vitro biocompatibility: MTT assay for cell viability with microspheres reinforcement (A), SEM image for cell adhesion and morphology on SA‐1 (B), and SA‐2 (C) microspheres for 7 days; yellow arrows show attachment. ResearchGate. Available at: [Link]
-
Synthesis of 2, 5 Dimethyl Furan from Renewable Lignocellulosic Biomass. SciSpace. Available at: [Link]
-
Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. ResearchGate. Available at: [Link]
-
Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. Springer. Available at: [Link]
-
Degradation of disulfide crosslinked hydrogels by DTT trigger. (A) The... ResearchGate. Available at: [Link]
-
Methods for the evaluation of biocompatibility of soluble synthetic polymers which have potential for biomedical use: 1 - Use of the tetrazolium-based colorimetric assay (MTT) as a preliminary screen for evaluation of in vitro cytotoxicity. Academia.edu. Available at: [Link]
-
HPLC method for quality control and in vitro drug release assays Green tea in transdermal formulation. SciELO. Available at: [Link]
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Diselenide-Bridged Doxorubicin Dimeric Prodrug: Synthesis and Redox-Triggered Drug Release. PMC. Available at: [Link]
-
Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. Available at: [Link]
-
Construction of disulfide containing redox-responsive polymeric nanomedicine. PubMed. Available at: [Link]
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Redox-responsive properties of core-cross-linked micelles of poly(ethylene oxide)-b-poly(furfuryl methacrylate) for anticancer drug delivery application. ResearchGate. Available at: [Link]
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Design and synthesis of diselenide containing bio-catalyzing polymeric nanocarriers for targeted chemotherapy. ResearchGate. Available at: [Link]
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Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. PMC. Available at: [Link]
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A Comparative Guide to the Synthesis of Furan-Disulfide Compounds for Researchers and Drug Development Professionals
Furan-disulfide compounds represent a critical class of molecules in the fields of flavor chemistry, materials science, and pharmaceutical development. Their unique structural motifs, combining the aromatic furan ring with a reactive disulfide bond, impart a range of desirable properties, from potent aromas to significant biological activity. For researchers and professionals in drug development, the efficient and selective synthesis of these compounds is a key challenge. This in-depth technical guide provides a comparative analysis of various synthetic routes to two exemplary furan-disulfides: difurfuryl disulfide and bis(2-methyl-3-furyl) disulfide. The discussion is grounded in experimental data to inform the selection of the most appropriate synthetic strategy for a given application.
The Significance of Furan-Disulfides
The furan moiety is a versatile heterocyclic scaffold found in numerous natural products and pharmaceuticals. Its disulfide derivatives are of particular interest due to the dynamic nature of the S-S bond, which can participate in various biological processes, including redox regulation and covalent drug targeting. Furthermore, many furan-disulfides are potent flavor and aroma compounds, contributing to the characteristic notes of roasted and savory foods.
I. Synthesis of Difurfuryl Disulfide
Difurfuryl disulfide is a well-known flavor compound with a characteristic roasted, sulfurous aroma. Its synthesis primarily revolves around the formation of the disulfide bond from a suitable furan-containing precursor.
Method 1: Oxidation of Furfuryl Mercaptan
The most prevalent and efficient route to difurfuryl disulfide is the oxidation of furfuryl mercaptan. This approach offers high yields and relatively straightforward reaction conditions. The choice of oxidizing agent is a critical parameter influencing the efficiency and environmental impact of the synthesis.
A widely employed method utilizes dimethyl sulfoxide (DMSO) as the oxidant for furfuryl mercaptan. This process is noted for its high yield and operational simplicity.
Reaction Scheme:
Experimental Protocol:
-
In a reaction vessel, furfuryl mercaptan is mixed with dimethyl sulfoxide. The molar ratio of furfuryl mercaptan to DMSO can be varied, typically in the range of 1:0.5 to 1:10.
-
The mixture is stirred at a temperature ranging from 10 °C to the reflux temperature under normal atmospheric pressure.
-
The reaction is monitored for completion, which typically occurs within 0.5 to 10 hours.
-
Upon completion, the dimethyl sulfide and water generated during the reaction are removed by distillation at atmospheric pressure.
-
The desired difurfuryl disulfide is then purified by vacuum distillation, affording a high yield of the final product.[1]
A reported yield for this method is 83.0%.[1]
An alternative oxidative coupling of thiols to disulfides can be achieved using potassium bromate (KBrO₃) in the presence of a catalytic amount of ammonium molybdate. This method proceeds rapidly at room temperature.
Experimental Protocol:
-
A mixture of the thiol (e.g., furfuryl mercaptan), KBrO₃, and a catalytic amount of (NH₄)₆Mo₇O₂₄·4H₂O is prepared in a solvent system such as acetonitrile/water.
-
The reaction mixture is stirred at room temperature under an ambient atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by adding an organic solvent like dichloromethane, followed by filtration.
-
The filtrate is washed sequentially with an aqueous base solution (e.g., 5% NaOH) and water, then dried over an anhydrous salt (e.g., MgSO₄).
-
Evaporation of the solvent yields the difurfuryl disulfide product.[2]
While a specific yield for difurfuryl disulfide using this method is not provided in the available literature, this general procedure is presented as an efficient route for the synthesis of various disulfides.[2]
Method 2: Synthesis from Furfural
An older, more classical approach to difurfuryl disulfide starts from furfural, a readily available bio-based chemical. This method involves the reaction of furfural with a sulfur source, such as hydrogen sulfide or sodium sulfhydrate.
Reaction Scheme (Conceptual):
This route is generally considered to be more complex and less efficient than the oxidation of furfuryl mercaptan, often involving longer reaction times and more challenging purification procedures.[1]
Comparison of Synthesis Routes for Difurfuryl Disulfide
| Feature | Method 1A: DMSO Oxidation | Method 1B: KBrO₃/Mo-cat Oxidation | Method 2: From Furfural |
| Starting Material | Furfuryl Mercaptan | Furfuryl Mercaptan | Furfural |
| Key Reagents | Dimethyl Sulfoxide (DMSO) | KBrO₃, (NH₄)₆Mo₇O₂₄·4H₂O | H₂S or NaSH |
| Reported Yield | 83.0%[1] | Not specified for this product | Generally lower |
| Reaction Conditions | 10 °C to reflux, 0.5-10 h | Room temperature, short reaction time | More complex, longer reaction time |
| Advantages | High yield, simple procedure | Mild conditions, rapid reaction | Readily available starting material |
| Disadvantages | Use of DMSO as both reactant and solvent | Requires a catalyst | Complex procedure, lower efficiency |
II. Synthesis of Bis(2-methyl-3-furyl) Disulfide
Bis(2-methyl-3-furyl) disulfide is another significant flavor compound, contributing to meaty and savory notes. Its synthesis is primarily achieved through the oxidative coupling of 2-methyl-3-furanthiol.
Method 1: Oxidation of 2-Methyl-3-furanthiol
Similar to the synthesis of difurfuryl disulfide, the oxidation of the corresponding thiol is the most direct route.
An improved method for the preparation of bis(2-methyl-3-furyl) disulfide involves the use of DMSO as the oxidant. This approach is reported to offer advantages in terms of reaction time and yield compared to older methods.[3]
Experimental Protocol:
-
2-Methyl-3-furanthiol is reacted with dimethyl sulfoxide at a molar ratio of 1:0.5 to 1:10.
-
The reaction is carried out at a temperature between 10 °C and the reflux temperature under normal pressure for 0.5 to 10 hours.
-
After the reaction is complete, dimethyl sulfide and water are removed by distillation.
-
The final product, bis(2-methyl-3-furyl) disulfide, is obtained by vacuum distillation.[3]
This method is presented as an improvement over air oxidation, suggesting a higher yield and shorter reaction time, although a specific yield is not cited in the patent abstract.[3]
A more traditional and cost-effective method involves the use of atmospheric oxygen as the oxidant. While seemingly simple, this method can suffer from long reaction times and moderate yields.
Experimental Protocol:
-
2-Methyl-3-furanthiol is dissolved in a suitable solvent, such as hexane.
-
Air is bubbled through the solution at room temperature.
-
The reaction is allowed to proceed for an extended period, for example, 20 hours.
-
After the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to yield bis(2-methyl-3-furyl) disulfide.[4]
A reported yield for this air oxidation method is 60.5%.[3]
Comparison of Synthesis Routes for Bis(2-methyl-3-furyl) Disulfide
| Feature | Method 1A: DMSO Oxidation | Method 1B: Air Oxidation |
| Starting Material | 2-Methyl-3-furanthiol | 2-Methyl-3-furanthiol |
| Key Reagent | Dimethyl Sulfoxide (DMSO) | Air (Oxygen) |
| Reported Yield | Claimed to be improved[3] | 60.5%[3] |
| Reaction Time | 0.5 - 10 hours[3] | 20 hours[4] |
| Advantages | Faster reaction, higher yield | Inexpensive and readily available oxidant |
| Disadvantages | Requires a stoichiometric oxidant | Long reaction time, moderate yield |
Visualizing the Synthetic Workflows
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key transformations.
Caption: Oxidation methods for the synthesis of Bis(2-methyl-3-furyl) Disulfide.
Causality Behind Experimental Choices and Field-Proven Insights
The choice of a synthetic route for a furan-disulfide compound is dictated by a multitude of factors beyond just the final yield. For industrial applications, such as the production of flavor compounds, cost-effectiveness, scalability, and the safety of reagents are paramount. The use of air as an oxidant is attractive due to its low cost and environmental benignity. However, the long reaction times and moderate yields often make it less suitable for large-scale production where time and reactor occupancy are critical cost drivers.
The use of DMSO as an oxidant represents a significant process intensification. While DMSO is a more expensive reagent than air, the substantial reduction in reaction time and the increase in yield can offset this cost, particularly when considering the overall process economics. Furthermore, the reaction conditions are generally mild, and the workup is relatively straightforward, making it a robust and reliable method.
For applications in drug development and medicinal chemistry, the purity of the final compound is of utmost importance. The choice of synthesis route should minimize the formation of byproducts that are difficult to separate. The oxidation of a purified thiol precursor is generally preferred over a one-pot synthesis from a more complex starting material like furfural, as the former approach offers better control over the reaction and simplifies the purification of the final product.
The catalytic method using KBrO₃ and a molybdenum catalyst is a promising green chemistry approach. The use of a catalyst reduces the amount of stoichiometric reagents required, and the reaction proceeds under mild conditions. However, the potential for bromine-containing byproducts and the need to remove the metal catalyst must be carefully considered, especially for pharmaceutical applications where stringent purity requirements are in place.
Conclusion and Future Perspectives
The synthesis of furan-disulfide compounds is a well-established field with several reliable methods available. The oxidative coupling of the corresponding furan-thiols is the most direct and efficient approach, with the choice of oxidizing agent being the key variable. For the synthesis of difurfuryl disulfide and bis(2-methyl-3-furyl) disulfide, the use of DMSO as an oxidant offers a significant improvement over air oxidation in terms of reaction time and yield.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods. The use of heterogeneous catalysts that can be easily recovered and reused would be a significant advancement, particularly for industrial-scale production. Furthermore, the exploration of enzymatic methods for the synthesis of furan-disulfides could offer a highly selective and environmentally friendly alternative to traditional chemical methods. As the demand for novel furan-containing molecules in drug discovery and materials science continues to grow, the development of innovative and robust synthetic strategies for furan-disulfides will remain a key area of research.
References
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PrepChem.com. (n.d.). Synthesis of bis(2-methyl-3-furyl) disulfide. Retrieved from [Link]
- Google Patents. (n.d.). CN1045599C - Process for preparing difurfuryl dithioether.
- Google Patents. (n.d.). The preparation method of a kind of two (2-methyl-3-furyl) disulfide.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,3'-Dithiobis(2,5-dimethylfuran)
Introduction: 3,3'-Dithiobis(2,5-dimethylfuran) (CAS No. 28588-73-0) is an organosulfur compound utilized in research and as a flavoring agent, prized for its meaty aroma.[1][2] As with any specialized laboratory chemical, particularly those for which comprehensive toxicological data is not widely available, the responsibility for its safe handling and disposal falls upon the researcher. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established principles of laboratory safety and chemical waste management. The protocols herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship.
Section 1: Hazard Assessment and Characterization
-
2,5-Dimethylfuran: The parent furan structure is known to be a highly flammable liquid and vapor, harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[3][4][5][6]
-
Organosulfur Compounds: This class of compounds can release toxic and irritating sulfur oxides upon combustion.[7] Burning aromatic or organosulfur compounds is often forbidden outside of specialized incinerators.[7]
Based on this analysis, 3,3'-Dithiobis(2,5-dimethylfuran) must be handled as a hazardous substance with the probable characteristics summarized below.
| Hazard Category | Probable Risk & Rationale |
| Flammability | High. The 2,5-dimethylfuran component is highly flammable.[3][8] Vapors may form explosive mixtures with air and can flash back from an ignition source.[4][5] |
| Toxicity & Irritation | Moderate. Considered harmful if swallowed and a potential skin, eye, and respiratory irritant based on its furan substructure.[3][4][5] |
| Environmental Hazard | Harmful to aquatic life. This is a known hazard of the 2,5-dimethylfuran moiety.[3] Direct release into the environment must be avoided.[3] |
| Reactivity | Moderate. Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Contact with acids should be avoided to prevent potential cleavage of the disulfide bond or other unknown reactions.[9][10] |
| Hazardous Combustion Products | High. Thermal decomposition will likely produce toxic carbon oxides (CO, CO2) and highly toxic sulfur oxides (SOx).[4][5] |
Section 2: Pre-Disposal Handling & Storage
Proper disposal begins with rigorous in-lab handling and storage procedures. The primary goal is to prevent accidental release and ensure the waste is safely contained until collection.
Waste Minimization
The most effective disposal strategy is to minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantity of the chemical for your experiments.[11][12]
-
Reducing the scale of experiments whenever feasible.[11]
-
Maintaining a clear chemical inventory to avoid purchasing duplicates.[11][12]
Personal Protective Equipment (PPE)
Due to the compound's irritant potential, the following PPE is mandatory when handling the waste:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat. All handling of open containers should occur within a certified chemical fume hood to mitigate inhalation risks.[4]
Waste Segregation and Storage
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designated Waste Stream: 3,3'-Dithiobis(2,5-dimethylfuran) waste should be collected in a dedicated container for non-halogenated, flammable organic solids or liquids containing sulfur .
-
Incompatibility: Never mix this waste with acids, bases, or strong oxidizing agents.[9][12] Keep it segregated from incompatible waste classes like corrosives.[9][13]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[9][11] The SAA must be equipped with secondary containment (such as a spill tray) to capture any potential leaks.[12]
Section 3: Step-by-Step Disposal Protocol
Treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's safety office.[14] Evaporation in a fume hood or disposal down the sink are strictly prohibited methods for disposing of hazardous chemical waste.[10][14]
Step 1: Container Selection
-
Choose a container made of a compatible material, such as borosilicate glass or an appropriate chemically resistant plastic.[9][12]
-
The container must have a secure, leak-proof screw-top cap.[9] This is crucial to prevent the escape of flammable and potentially irritating vapors.[11]
Step 2: Waste Collection
-
Conduct all waste transfers inside a chemical fume hood.
-
Carefully pour or transfer the waste into the designated, pre-labeled container.
-
Do not fill the container beyond 90% capacity (or to the neck) to allow for vapor expansion and prevent spills.[9]
-
Securely cap the container immediately after adding waste. It must remain closed at all times except when waste is being added.[11][14]
Step 3: Labeling
-
Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[13]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "3,3'-Dithiobis(2,5-dimethylfuran)" (avoid abbreviations)
-
An accurate estimation of the concentration and total volume/mass.
-
The relevant hazard pictograms (e.g., Flammable, Irritant/Harmful).
-
The name and contact information of the generating researcher or lab.
-
Step 4: Arrange for Professional Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), you must arrange for its removal.[9][11]
-
Contact your institution's Environmental Health & Safety (EH&S), Office of Clinical and Research Safety (OCRS), or equivalent department to schedule a waste pickup.[11][14]
-
Do not attempt to dispose of this chemical through general trash or any other non-approved route. All hazardous waste must be managed by licensed professionals in accordance with federal, state, and local regulations.[5][14]
Section 4: Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety and containment.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Dispose: Place all spill clean-up materials into a new, designated hazardous waste container. Label it as "Debris contaminated with 3,3'-Dithiobis(2,5-dimethylfuran)" and dispose of it following the protocol in Section 3.[14]
Visualization: Disposal Workflow
The following diagram outlines the procedural logic for the safe disposal of 3,3'-Dithiobis(2,5-dimethylfuran).
Caption: A flowchart illustrating the key decision points and actions for proper disposal.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet - 2,5-Dimethylfuran.
- Alfa Aesar. (2025, September 10). Safety Data Sheet - 2,3-Dimethylfuran.
- ChemicalBook. (n.d.). 3,3'-dithiobis[2,5-dimethylfuran] CAS#: 28588-73-0.
- Fisher Scientific. (2012, December 3). Safety Data Sheet - 5,5`-Dithiobis(2-nitrobenzoic acid).
- FooDB. (2010, April 8). Showing Compound 3,3'-Dithiobis[2-methylfuran] (FDB019913).
- ChemicalBook. (n.d.). 3,3'-dithiobis[2,5-dimethylfuran].
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet - 2,5-Dimethylfuran.
- Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet - 2,5-Dimethylfuran.
- TCI Chemicals. (2025, June 24). Safety Data Sheet - 2,5-Dimethylfuran.
- Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
- Wikipedia. (n.d.). 2,5-Dimethylfuran.
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Navigating the Safe Handling of 3,3'-Dithiobis(2,5-dimethylfuran): A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Chemical Profile
The potential hazards of 3,3'-Dithiobis(2,5-dimethylfuran) can be inferred from its constituent moieties: the dimethylfuran rings and the dithiobis linkage.
-
Furan Derivatives: Compounds containing a furan ring, such as 2,5-dimethylfuran, are often characterized as highly flammable liquids.[1][2][3] They can cause irritation to the skin, eyes, and respiratory tract.[1][4] Furthermore, some furan derivatives may cause allergic skin reactions.[1][2] Inhalation of vapors may lead to dizziness or suffocation.[4]
-
Organosulfur Compounds: The toxicity of organosulfur compounds can vary widely.[5][6] Some possess biological activity and may have adverse effects.[6] The presence of a disulfide bond introduces the potential for reactivity, particularly with reducing or oxidizing agents. Low-molecular-weight thiols, related to the potential breakdown products of this compound, are known for their strong, unpleasant odors and corrosive properties.[7]
Based on this analysis, 3,3'-Dithiobis(2,5-dimethylfuran) should be treated as a potentially flammable substance, a skin and eye irritant, a respiratory irritant, and a possible skin sensitizer. The toxicological properties have not been fully investigated, warranting a cautious approach.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks associated with handling 3,3'-Dithiobis(2,5-dimethylfuran). The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double gloving is recommended. | Fully buttoned laboratory coat. | Not generally required if handled in a ventilated enclosure (e.g., balance hood). |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent used. | Chemical-resistant laboratory coat or apron over a standard lab coat. | Work should be conducted in a certified chemical fume hood. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately upon contamination. | Chemical-resistant laboratory coat. | All operations must be performed in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls, depending on the spill size. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus for large spills. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for splashes of both the chemical and its solutions necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face, which is crucial during transfers and reactions where the risk of splashing is higher.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[8] Given the potential for skin irritation and sensitization, it is critical to prevent skin contact. Double gloving minimizes the risk of exposure from a single glove failure.
-
Body Protection: A standard laboratory coat may not be sufficient to protect against significant splashes of hazardous chemicals. A chemical-resistant coat or apron provides a necessary barrier.
-
Respiratory Protection: Due to the volatility and potential respiratory irritation of furan derivatives, all work with 3,3'-Dithiobis(2,5-dimethylfuran) must be conducted in a chemical fume hood to minimize inhalation exposure.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing 3,3'-Dithiobis(2,5-dimethylfuran) throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
Handling and Experimental Workflows
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before starting any work, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and inspected for integrity. Locate the nearest eyewash station and safety shower.[4]
-
Pre-weighing: If the compound is a solid, carefully weigh the required amount in a ventilated enclosure or a chemical fume hood to avoid inhalation of any dust particles.
-
Dissolution and Transfer: Add solvents and perform transfers of solutions within the chemical fume hood. Use grounded and bonded containers and non-sparking tools to prevent ignition sources, especially given the flammability of furan compounds.[3][9]
-
Reaction: Conduct all reactions in a chemical fume hood. Ensure the reaction apparatus is securely clamped and that any potential for pressure buildup is appropriately managed.
-
Post-Reaction: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the compound.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Secure and control access to the spill area. Eliminate all ignition sources.[9]
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[4] Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed.[9]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 3,3'-Dithiobis(2,5-dimethylfuran) and associated waste is a critical final step.
Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[10]
-
Containerization: Collect all waste (excess compound, contaminated consumables, and spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Pathway: Never dispose of this chemical down the drain or in the regular trash.[10] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2]
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key stages and decision points for the safe handling of 3,3'-Dithiobis(2,5-dimethylfuran).
Caption: Workflow for safe handling of 3,3'-Dithiobis(2,5-dimethylfuran).
By adhering to these guidelines, researchers can confidently and safely work with 3,3'-Dithiobis(2,5-dimethylfuran), fostering a secure and productive research environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dimethylfuran, 99%.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethylfuran.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Dimethylfuran.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dimethylfuran.
- T3DB. (2012). Material Safety Data Sheet 2,5-Dimethylfuran.
- PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging.
- New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet.
- Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Furan.
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Britannica. (n.d.). Organosulfur compound.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
